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  • Product: 6-Aminocyclohexane-1,2,3,4,5-pentol
  • CAS: 64938-52-9

Core Science & Biosynthesis

Foundational

6-Aminocyclohexane-1,2,3,4,5-pentol chemical structure and stereoisomers

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Aminocyclohexane-1,2,3,4,5-pentol: Stereochemical Landscape, Synthesis, and Pharmaceutical Applications

Executive Summary

The compound 6-aminocyclohexane-1,2,3,4,5-pentol (C₆H₁₃NO₅), commonly referred to as an inosamine or aminocyclitol, represents a critical pharmacophore in medicinal chemistry[1]. Functioning as the structural core for numerous aminoglycoside antibiotics and potent glycosidase inhibitors, the stereochemical orientation of its hydroxyl and amino groups dictates its biological target affinity[2]. This whitepaper provides a comprehensive analysis of the stereoisomeric profile of inosamines, details self-validating synthetic and biosynthetic protocols, and explores their role in modern drug development.

The Stereochemical Landscape of Inosamines

Aminocyclitols are polyhydroxy cycloalkanes containing at least one amino group. The cyclohexane ring of 6-aminocyclohexane-1,2,3,4,5-pentol contains six contiguous stereocenters, allowing for multiple stereoisomers depending on the axial or equatorial positioning of the substituents[3]. The precise stereochemistry is paramount; for instance, the all-equatorial scyllo-isomer binds differently to ribosomal RNA compared to the myo-isomer, which possesses one axial hydroxyl group[4].

Table 1: Physicochemical and Stereoisomeric Profile of Key Inosamines
StereoisomerIUPAC NomenclatureSubstituent OrientationPrimary Biological / Pharmaceutical Role
scyllo-Inosamine (1R,2S,3r,4R,5S,6s)-6-aminocyclohexane-1,2,3,4,5-pentolAll equatorialCore scaffold in streptomycin; RNA-binding aminoglycosides[4].
myo-Inosamine 1-amino-1-deoxy-myo-inositol1 axial, 5 equatorialPotent transition-state analog for glycosidase inhibition[5].
neo-Inosamine-2 2-amino-2-deoxy-neo-inositol2 axial, 4 equatorialBiosynthetic intermediate for hygromycin A[6].
allo-Inosamine 1-amino-1-deoxy-allo-inositol3 axial, 3 equatorialSynthetic derivative for advanced artificial receptor design[7].

Note: Molecular Weight for all isomers is 179.17 g/mol , with a base formula of C₆H₁₃NO₅[4].

Biosynthetic Pathways and Enzymatic Logic

In nature, the construction of the aminocyclitol ring is a marvel of enzymatic precision. The biosynthesis typically begins with myo-inositol, which undergoes highly regioselective oxidation followed by stereospecific transamination[8].

Biosynthesis A D-Glucose-6-phosphate B myo-Inositol-1-phosphate A->B Inositol-3-phosphate synthase C myo-Inositol B->C Inositol monophosphatase D scyllo-Inosose (C-1 Oxidation) C->D Inositol dehydrogenase (NAD+ dependent) E scyllo-Inosamine (Transamination) D->E PLP-Aminotransferase (e.g., BtrR/BtrS) F Aminoglycoside Antibiotics (e.g., Streptomycin) E->F Downstream Glycosylation

Biosynthetic pathway of scyllo-inosamine and its incorporation into aminoglycosides.

Protocol 1: Enzymatic Synthesis of scyllo-Inosamine via PLP-Dependent Aminotransferase

Causality & Logic: Chemical transamination often yields racemic mixtures. Utilizing a Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase (such as BtrR from the butirosin pathway) ensures >99% stereoselectivity by directing the amine transfer exclusively to the equatorial face of the scyllo-inosose intermediate[8].

  • Substrate Oxidation: Incubate 50 mM myo-inositol with recombinant inositol dehydrogenase (1 mg/mL) and 5 mM NAD⁺ in a 50 mM Tris-HCl buffer (pH 8.0) at 30°C for 4 hours to generate scyllo-inosose.

  • Stereospecific Transamination: To the reaction mixture, add 10 mM L-glutamine (amine donor), 0.1 mM PLP, and purified BtrR aminotransferase (2 mg/mL).

    • Mechanistic Causality: PLP forms a Schiff base with L-glutamine. The enzyme's active site sterically blocks the axial face, forcing the nucleophilic attack of the amine onto the equatorial face of the ketone.

  • Incubation & Quenching: Stir the mixture at 30°C for 12 hours. Quench by heating to 95°C for 5 minutes to denature the enzymes.

  • Self-Validating Purification: Centrifuge to remove precipitated proteins. Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50WX8). The positively charged scyllo-inosamine binds to the resin while neutral byproducts wash through. Elute with 1M NH₄OH.

    • Validation Check: Analyze the eluent via ¹H NMR (D₂O). The disappearance of the ketone carbon signal (~210 ppm in ¹³C NMR) and the appearance of a distinct triplet for the equatorial amine proton confirm successful conversion.

Chemical Synthesis: Overcoming Stereochemical Challenges

While enzymatic synthesis is elegant, large-scale drug development often relies on de novo chemical synthesis from achiral precursors. The primary challenge is establishing the correct relative and absolute stereochemistry across six contiguous chiral centers[5].

SynthesisWorkflow Start Achiral Precursor (p-Benzoquinone) Step1 Dihydroxylation & Acetylation Start->Step1 Step2 Conduritol B Tetraacetate Step1->Step2 Step3 Pd-Catalyzed Kinetic Resolution Step2->Step3 Resolves enantiomers Step4 Tetrabenzyl Epoxide Step3->Step4 Steric shielding via Benzyls Step5 Regioselective Azidolysis (NaN3 / NH4Cl) Step4->Step5 Inversion of stereocenter Step6 Catalytic Hydrogenation (H2, Pd/C) Step5->Step6 Azide reduction End (-)-1-Amino-1-deoxy-myo-inositol Step6->End Final deprotection

Step-by-step synthetic workflow for enantiomerically pure myo-inosamine.

Protocol 2: Stereoselective Synthesis of (-)-1-Amino-1-deoxy-myo-inositol

Based on the validated methodology by Gonzalez-Bulnes et al.[5].

  • Preparation of Conduritol B Tetraacetate: React p-benzoquinone (an inexpensive, achiral starting material) via reduction and stereoselective dihydroxylation (using OsO₄/NMO), followed by exhaustive acetylation.

  • Kinetic Resolution: Treat the racemic conduritol B tetraacetate with a palladium catalyst and a chiral ligand (e.g., Trost ligand).

    • Causality: The chiral environment of the Pd-complex selectively reacts with one enantiomer, allowing the isolation of the desired enantiomer in >99% enantiomeric excess (ee).

  • Epoxidation and Benzylation: Convert the resolved ester into tetrabenzyl conduritol B epoxide using mCPBA, followed by benzylation of the free hydroxyls.

    • Causality: The bulky benzyl groups are critical; they provide extreme steric hindrance on one face of the cyclohexane ring, directing the subsequent nucleophile exclusively to the opposite face.

  • Regioselective Azidolysis: Dissolve the epoxide in DMF/H₂O. Add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq). Heat at 80°C for 16 hours.

    • Mechanistic Causality: The azide ion (N₃⁻) is a highly effective "masked amine." It opens the epoxide via an Sₙ2 mechanism, perfectly inverting the stereocenter to yield the myo-configuration.

  • Catalytic Hydrogenation: Dissolve the azidocyclitol in methanol. Add 10% Pd/C catalyst and stir under an H₂ atmosphere (1 atm) for 12 hours.

    • Self-Validation: This step simultaneously reduces the azide to a primary amine and cleaves the benzyl protecting groups. Monitor the reaction via FTIR; the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ validates the completion of the reduction. Confirm the final product purity using chiral HPLC.

Pharmaceutical Applications and Drug Development

The aminocyclitol moiety is a highly versatile scaffold in modern drug design[2].

Aminoglycoside Antibiotics: Aminoglycosides (e.g., streptomycin, kanamycin, neomycin) contain an aminocyclitol ring linked to amino sugars via glycosidic bonds[9]. They exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing mistranslation and premature termination of protein synthesis.

  • Resistance Challenge: The primary clinical limitation of these drugs is the emergence of Aminoglycoside-Modifying Enzymes (AMEs), which acetylate, adenylate, or phosphorylate the hydroxyl/amino groups of the cyclitol ring[9]. Current drug development focuses on synthesizing sterically hindered inosamine derivatives that block AME active sites while retaining rRNA binding affinity.

Glycosidase Inhibitors: Beyond antibiotics, aminocarbasugars (a subclass of aminocyclitols) act as transition-state analogs for glycosidases[10]. Because the protonated amino group of the inosamine mimics the oxocarbenium ion intermediate formed during natural carbohydrate hydrolysis, these compounds are potent inhibitors. They are currently being investigated for the treatment of type 2 diabetes, viral infections (by inhibiting viral envelope glycoprotein processing), and lysosomal storage disorders[10].

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Exploratory

6-Aminocyclohexane-1,2,3,4,5-pentol CAS number and synonyms

Title: The Aminocyclitol Scaffold: 6-Aminocyclohexane-1,2,3,4,5-pentol in Glycosidase Inhibition and Pharmacological Chaperone Therapy Target Audience: Researchers, scientists, and drug development professionals. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Aminocyclitol Scaffold: 6-Aminocyclohexane-1,2,3,4,5-pentol in Glycosidase Inhibition and Pharmacological Chaperone Therapy

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the critical gap between structural chemistry and translational therapeutics. Rather than merely cataloging chemical properties, this guide deconstructs the mechanistic causality behind why the 6-aminocyclohexane-1,2,3,4,5-pentol scaffold is revolutionizing the treatment of lysosomal storage disorders.

Chemical Foundation and Structural Biology

The compound 6-Aminocyclohexane-1,2,3,4,5-pentol represents a highly versatile class of molecules known as aminocyclitols. Characterized by a cyclohexane ring substituted with five hydroxyl (–OH) groups and one amino (–NH2) group, its dense stereochemical complexity makes it a privileged scaffold in drug discovery.

Core Identifiers:

  • Primary Synonyms: scyllo-Inosamine; 1-Amino-1-deoxy-scyllo-inositol; Aminocyclitol 1.

  • CAS Registry Numbers: 16051-25-5 (Base form); 4933-84-0 (Hydrochloride salt) [[2]]().

  • Molecular Formula: C6H13NO5

Structural Causality in Pharmacology: The efficacy of this scaffold is not coincidental; it is dictated by its structural topology. The dense array of hydroxyl groups imparts significant hydrophilicity, ensuring excellent aqueous solubility required for systemic drug delivery. More importantly, at physiological pH, the amino group becomes protonated. This positive charge allows the molecule to act as a perfect transition-state analog (glycomimetic) for the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of glycosidic bonds.

Mechanistic Paradigm: From Inhibition to Chaperoning

While historically recognized as potent competitive inhibitors of glycosidases, the modern therapeutic application of aminocyclitols leverages a paradoxical mechanism: Pharmacological Chaperoning .

In Gaucher disease (GD), mutations in the GBA1 gene result in a misfolded β-glucocerebrosidase (GCase) enzyme. The mutant proteins (such as the prevalent N370S and severe L444P variants) retain catalytic potential but are prematurely degraded by the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway due to their structural instability.

By binding to the active site of the mutant GCase in the ER at sub-inhibitory (picomolar to nanomolar) concentrations, 6-aminocyclohexane-1,2,3,4,5-pentol derivatives stabilize the native protein fold. This complex bypasses ER quality control, successfully traffics through the Golgi apparatus, and reaches the acidic lysosome. Once in the lysosome, the high concentration of the natural substrate (glucosylceramide) outcompetes the chaperone, allowing the rescued enzyme to perform its hydrolytic function 3.

Quantitative Efficacy Profiles

The addition of hydrophobic alkyl chains to the aminocyclitol core drastically enhances its binding affinity and cellular permeability. Below is a summary of the quantitative performance of key 6-aminocyclohexane-1,2,3,4,5-pentol derivatives against GCase:

Compound Scaffold ModificationTarget Enzyme Ki​ (Isolated Enzyme) IC50​ (Fibroblast Assay)Max Activity Enhancement (N370S Variant)Max Activity Enhancement (L444P Variant)
N-Alkyl-Aminocyclitol Glucocerebrosidase1.0 nM4.3 nM+90% (at 1 nM)+40% (at 0.01 nM)
Diaminocyclitol Glucocerebrosidase26.0 nMN/A+60% (at 100 nM)+30% (at 1.0 nM)

Data synthesized from foundational pharmacological studies on aminocyclitol chaperones 3, 4.

Self-Validating Experimental Workflow: In Vitro Chaperone Efficacy Assay

To evaluate the translational potential of newly synthesized aminocyclitols, researchers must utilize intact patient-derived fibroblasts rather than isolated recombinant enzymes. This ensures the entire cellular machinery (ER quality control and vesicular trafficking) is functionally assessed.

Step 1: Cell Culture & Compound Incubation

  • Action: Seed human GD fibroblasts (homozygous for N370S or L444P) in 12-well plates. Introduce the aminocyclitol compound at logarithmic concentration gradients (0.001 nM to 10 μM). Incubate for 72–120 hours.

  • Causality: A minimum 3-day incubation is strictly required. This provides sufficient time for the chaperone to bind newly synthesized mutant GCase, facilitate its ER exit, and allow the stabilized enzyme to accumulate in the lysosome.

Step 2: Non-Denaturing Cell Lysis

  • Action: Wash cells twice with ice-cold PBS. Lyse using a sodium phosphate buffer (pH 6.0) containing 0.1% Triton X-100 and protease inhibitors.

  • Causality: The use of a mild, non-ionic detergent (Triton X-100) is critical to solubilize lysosomal membranes without denaturing the tertiary structure of the rescued GCase enzyme.

Step 3: Fluorometric Enzymatic Assay

  • Action: Incubate 10 μL of the lysate with 20 μL of 5 mM 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc) in a citrate-phosphate buffer (pH 5.2) containing 0.1% BSA and 0.2% sodium taurocholate at 37°C for 1 hour.

  • Causality: The assay buffer is explicitly titrated to pH 5.2 to mimic the acidic environment of the lysosome, which is the optimal pH for GCase activity. Sodium taurocholate acts as an essential allosteric activator for the enzyme.

Step 4: Reaction Termination & Quantification

  • Action: Terminate the reaction by adding 200 μL of 0.1 M glycine-NaOH buffer (pH 10.6). Measure fluorescence (Excitation: 355 nm, Emission: 460 nm). Normalize data against total protein concentration determined via a BCA assay.

  • Causality: The highly alkaline stop buffer (pH 10.6) deprotonates the released 4-methylumbelliferone, shifting it into its phenoxide ion state, which maximizes its fluorescence quantum yield for highly sensitive detection.

Step 5: The Self-Validation Checkpoint

  • Action: Run a parallel control well treated with Conduritol B Epoxide (CBE), an irreversible, covalent inhibitor of GCase.

  • Causality: If the observed fluorescence increase is genuinely due to GCase rescue, the CBE-treated well will show zero baseline fluorescence. If fluorescence persists in the CBE well, the assay is compromised by off-target hydrolysis (e.g., by non-lysosomal β-glucosidases), invalidating the result.

Pathway Visualization

G cluster_ER Endoplasmic Reticulum (ER) Mutant Mutant GCase Protein (Misfolded, e.g., L444P) Folded Properly Folded GCase-Chaperone Complex Mutant->Folded Chaperone Binding Proteasome ERAD Pathway (Proteasomal Degradation) Mutant->Proteasome No Chaperone Chaperone Aminocyclitol Scaffold (Pharmacological Chaperone) Chaperone->Folded Golgi Golgi Apparatus (Vesicular Trafficking) Folded->Golgi ER Exit Lysosome Lysosome (Chaperone Dissociation & Substrate Hydrolysis) Golgi->Lysosome Lysosomal Targeting

Pharmacological chaperone mechanism of aminocyclitols in rescuing mutant glucocerebrosidase.

References

  • PubChem Compound Summary for CID 439440: 1-Amino-1-deoxy-scyllo-inositol. National Center for Biotechnology Information (NIH). 1

  • CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol. CymitQuimica. 2

  • Potent Aminocyclitol Glucocerebrosidase Inhibitors are Subnanomolar Pharmacological Chaperones for Treating Gaucher Disease. Journal of Medicinal Chemistry (ACS Publications). 3

  • The myo-1,2-Diaminocyclitol Scaffold Defines Potent Glucocerebrosidase Activators and Promising Pharmacological Chaperones for Gaucher Disease. PubMed Central (NIH). 4

Sources

Foundational

An In-Depth Technical Guide to the Natural Sources of Aminocyclohexanepentols

Abstract Aminocyclohexanepentols, a distinct subclass of the broader C7N-aminocyclitol family, represent a class of microbially-derived natural products with significant and diverse biological activities. These compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminocyclohexanepentols, a distinct subclass of the broader C7N-aminocyclitol family, represent a class of microbially-derived natural products with significant and diverse biological activities. These compounds, characterized by a seven-carbon cycloalkane core with multiple hydroxyl groups and an amino group, are of considerable interest to the pharmaceutical and agricultural industries. This technical guide provides a comprehensive overview of the natural sources of aminocyclohexanepentols, their biosynthesis, and detailed methodologies for their extraction, purification, and characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide aims to serve as a foundational resource for the discovery and development of novel therapeutic agents derived from this promising class of natural products.

Introduction: The Significance of Aminocyclohexanepentols

Aminocyclohexanepentols are sugar-derived microbial secondary metabolites that have garnered significant attention for their potent biological activities.[1][2] Structurally, they are amino polyhydroxy cycloalkanes, often referred to as aminocarbasugars or C7N-aminocyclitols, distinguishing them from the more common six-carbon aminocyclitols like those found in aminoglycoside antibiotics.[1][3] Their therapeutic potential stems from their ability to act as potent enzyme inhibitors, making them valuable leads in drug discovery.[3] Notable examples include acarbose, an α-glucosidase inhibitor used in the management of type 2 diabetes, and validamycin A, an antifungal agent employed in agriculture.[1] The versatility of the aminocyclohexanepentol scaffold has also made it a target for medicinal chemists in the design of novel therapeutic agents.[3] This guide will provide an in-depth exploration of the natural origins of these valuable compounds and the scientific methodologies required for their study.

Natural Sources of Aminocyclohexanepentols

The primary natural sources of aminocyclohexanepentols are microorganisms, particularly bacteria belonging to the order Actinomycetales.[4] These filamentous bacteria are renowned for their ability to produce a vast array of secondary metabolites with diverse chemical structures and biological activities. In silico investigations suggest a wide distribution of gene clusters responsible for the biosynthesis of these compounds across various microbial classes, including cyanobacteria and fungi, indicating a yet-to-be-explored reservoir of novel aminocyclohexanepentols.[2][5]

AminocyclohexanepentolProducing MicroorganismBiological ActivityKey References
Acarbose Actinoplanes sp. SE50/110, Actinoplanes hulinensisα-Glucosidase inhibitor (antidiabetic)[2]
Validamycin A Streptomyces hygroscopicus var. jinggangensis 5008, S. hygroscopicus var. limoneusTrehalase inhibitor (antifungal)[1]
Salbostatin Streptomyces albus ATCC 21838Trehalase inhibitor[1]
Cetoniacytone A Actinomyces sp. Lu 9419 (endosymbiont)Cytotoxic[1][6]
Pyralomicin 1a Nonomuraea sp.Antibacterial[2][6]

Biosynthesis of C7N-Aminocyclitols: A Common Pathway

The biosynthesis of C7N-aminocyclitols originates from a primary metabolite of the pentose phosphate pathway, sedoheptulose 7-phosphate.[6][7] This shared biosynthetic origin underscores the evolutionary relationship between these diverse secondary metabolites. The key initial step is the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme 2-epi-5-epi-valiolone synthase (EEVS).[2][7] This enzyme is a hallmark of C7N-aminocyclitol biosynthetic gene clusters.[2]

Following the formation of this common intermediate, the pathway diverges, employing a series of enzymatic modifications including phosphorylation, epimerization, dehydration, and reduction to generate the various aminocyclohexanepentol cores.[6][7] For instance, in the biosynthesis of validamycin A, a unique pseudoglycosyltransferase is involved in forming the crucial C-N linkage.[6][8]

C7N-Aminocyclitol_Biosynthesis S7P Sedoheptulose 7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV 2-epi-5-epi-valiolone synthase (EEVS) Intermediates Phosphorylation, Epimerization, Dehydration, Reduction EEV->Intermediates Divergent Pathways Acarbose Acarbose Intermediates->Acarbose Acb Cluster Enzymes Validamycin Validamycin A Intermediates->Validamycin Val Cluster Enzymes Other Other C7N-Aminocyclitols Intermediates->Other Extraction_Purification_Workflow Fermentation Microbial Fermentation Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Ethanol_Extraction Ethanol Extraction Supernatant->Ethanol_Extraction Filtration Filtration Ethanol_Extraction->Filtration Adsorption Adsorption Chromatography (e.g., Activated Carbon) Filtration->Adsorption Elution Stepwise Elution (e.g., Ethanol Gradient) Adsorption->Elution Ion_Exchange Ion-Exchange Chromatography (Cation Exchange) Elution->Ion_Exchange Final_Purification Final Purification (e.g., Preparative HPLC) Ion_Exchange->Final_Purification Pure_Compound Pure Aminocyclohexanepentol Final_Purification->Pure_Compound

Caption: A generalized workflow for the extraction and purification of aminocyclohexanepentols.

Step-by-Step Methodology for Acarbose Purification:

  • Cell Removal: The fermentation broth of Actinoplanes sp. is centrifuged at high speed (e.g., 12,000 rpm at 4°C) to pellet the microbial cells. [7]The resulting supernatant contains the secreted acarbose.

  • Ethanol Extraction: An equal volume of ethanol is added to the supernatant to precipitate proteins and other macromolecules. [7]The mixture is incubated and then filtered to obtain a clear extract.

  • Adsorption Chromatography: The clarified extract is loaded onto an activated carbon column. Acarbose adsorbs to the stationary phase, while salts and other polar impurities are washed away with water. [7]4. Elution: The adsorbed acarbose is eluted from the activated carbon column using a stepwise gradient of aqueous ethanol. [7]Fractions are collected and analyzed for the presence of acarbose.

  • Ion-Exchange Chromatography: For further purification, fractions containing acarbose can be subjected to cation-exchange chromatography. This step is particularly effective for separating aminoglycosides and related compounds.

  • Final Purification: The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield acarbose with high purity (e.g., >98%). [2]

Analytical Characterization

The structural elucidation and quantification of aminocyclohexanepentols rely on a combination of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for both the analysis and purification of aminocyclohexanepentols. Due to their high polarity and lack of a strong chromophore, derivatization is often employed for detection. However, methods using specialized columns, such as amino columns, allow for the analysis of underivatized compounds. [4][9]

  • Acarbose Analysis: Acarbose can be quantified by HPLC using an amino column (e.g., Hypersil APS-2 NH2) with a mobile phase of acetonitrile and phosphate buffer, and detection at 210 nm. [10]* General Aminocyclitol Analysis: An Astec NH2 polymer column with a water/acetonitrile gradient has been successfully used for the separation of various aminocyclitols. [4]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC/MS), is a powerful tool for the identification and structural characterization of aminocyclohexanepentols. [11]Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar and thermally labile molecules. [4]Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. [1][4]The collisionally activated decomposition (CAD) of protonated aminocyclitols typically results in glycosidic bond cleavages, which can be used to deduce the structure of these compounds. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel aminocyclohexanepentols. [9]Multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed information about the connectivity and stereochemistry of the molecule. [12]For known compounds like acarbose, NMR is used to confirm the identity and purity of the isolated substance. [2]

Biological Activities and Therapeutic Potential

The biological activities of aminocyclohexanepentols are primarily attributed to their ability to mimic the structure of sugars, allowing them to bind to the active sites of carbohydrate-processing enzymes. [3]

  • α-Glucosidase Inhibition: Acarbose is a potent inhibitor of α-glucosidases in the small intestine, delaying the digestion and absorption of carbohydrates. This mechanism of action makes it an effective therapeutic agent for managing postprandial hyperglycemia in patients with type 2 diabetes. [2]* Antifungal Activity: Validamycin A inhibits the enzyme trehalase in fungi, which is crucial for their energy metabolism. This makes validamycin A a valuable agent for controlling fungal diseases in crops. [1]* Versatile Scaffolds for Drug Design: The aminocyclohexanepentol core is considered a privileged scaffold in medicinal chemistry. Its rigid, polyhydroxylated structure provides a three-dimensional framework that can be chemically modified to create a diverse range of analogues with potentially novel biological activities, including antiviral and anticancer properties. [3]

Conclusion and Future Perspectives

Aminocyclohexanepentols represent a fascinating and valuable class of natural products with proven therapeutic and agricultural applications. Their microbial origin, particularly from Actinomycetes, suggests that a vast and largely untapped chemical diversity awaits discovery through modern genome mining and microbial screening efforts. The continued exploration of their natural sources, coupled with advances in fermentation, purification, and analytical technologies, will undoubtedly pave the way for the development of new and improved drugs and agrochemicals. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies necessary to contribute to this exciting field of natural product science.

References

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  • Tuyen, D. T., et al. (2021). Selection, purification, and evaluation of acarbose-an α-glucosidase inhibitor from Actinoplanes sp. Chemosphere, 265, 129167. [Link]

  • Hu, P., et al. (2000). Collisionally Activated Dissociations of Aminocyclitol-Aminoglycoside Antibiotics and Their Application in the Identification of an Unknown Impurity in Tobramycin. Journal of the American Society for Mass Spectrometry, 11(3), 200-209. [Link]

  • Nguyen, T. N., et al. (2016). Optimization of culture medium for the cultivation of Actinoplanes sp. mutant strains and purification of acarbose. Journal of Vietnamese Environment, 8(1), 14-20. [Link]

  • Asamizu, S., et al. (2017). Biosynthesis of nitrogen-containing natural products, C7N aminocyclitols and bis-indoles, from actinomycetes. The Journal of Antibiotics, 70(5), 536-544. [Link]

  • Ekundayo, F. O., et al. (2023). Production of Acarbose From Actinoplanes Species Isolated From Termite Mound for Treatment of Type Two Diabetes. Research Square. [Link]

  • Ekundayo, F. O., et al. (2023). Production of Acarbose From Actinoplanes Species Isolated From Termite Mound for Treatment of Type Two Diabetes. Research Square. [Link]

  • DeJongh, D. C., et al. (1967). Mass spectrometric studies on aminocyclitol antibiotics. Journal of the American Chemical Society, 89(13), 3364-3365. [Link]

  • Mahmud, T. (2007). Biosynthesis of unusual aminocyclitol-containing natural products. Natural Product Reports, 24(5), 975-998. [Link]

  • Li, Q. (2016). Streptomyces hygroscopicus for producing validamycin and application of streptomyces hygroscopicus. SciSpace. [Link]

  • Tang, Y., et al. (2011). Enhanced production of validamycin A by H2O2-induced reactive oxygen species in fermentation of Streptomyces hygroscopicus 5008. Bioresource Technology, 102(2), 1833-1836. [Link]

  • Chen, Y., et al. (2014). Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 98(18), 7847-7857. [Link]

  • Wikipedia contributors. (2023). Aminocyclitol. Wikipedia. [Link]

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  • Li, Y., et al. (2015). Reconstruction and in silico analysis of an Actinoplanes sp. SE50/110 genome-scale metabolic model for acarbose production. Frontiers in Microbiology, 6, 633. [Link]

  • Isoherranen, N., & Soback, S. (2000). Current methodologies for the analysis of aminoglycosides. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 37-64. [Link]

  • Fiedorow, P., & Błażewicz, A. (1997). Aminoglycoside antibiotics—Two decades of their HPLC bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 767-783. [Link]

  • Si, Y., et al. (2022). Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative. Frontiers in Chemistry, 10, 963503. [Link]

  • Barna, J. C. J., & Daniels, P. J. L. (1971). Mass spectral studies on aminocyclitol–aminoglycoside antibiotics. Journal of the Chemical Society, Perkin Transactions 1, 1629-1633. [Link]

  • Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(20), 2135-2154. [Link]

  • Alkhzem, A. H., et al. (2020). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 5(45), 29285-29294. [Link]

  • Sanchez-Gomez, S., et al. (2021). Multifrequency STD NMR Unveils the Interactions of Antibiotics With Burkholderia multivorans Biofilm Exopolysaccharide. Frontiers in Molecular Biosciences, 8, 726157. [Link]

  • Ciumac, D., & Tofoleanu, F. (2012). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Methods in Molecular Biology, 897, 145-168. [Link]

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Exploratory

An In-depth Technical Guide on the Mechanism of Action of Aminocyclohexanepentols as Glycosidase Inhibitors

Abstract: The compound "6-Aminocyclohexane-1,2,3,4,5-pentol" represents a non-standard nomenclature within chemical literature. However, its structural description as a cyclohexane ring bearing five hydroxyl groups and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound "6-Aminocyclohexane-1,2,3,4,5-pentol" represents a non-standard nomenclature within chemical literature. However, its structural description as a cyclohexane ring bearing five hydroxyl groups and one amino group places it within the well-established and therapeutically significant class of compounds known as aminocyclitols.[1] This technical guide provides a comprehensive overview of the core mechanism of action for this class of molecules, focusing on their role as potent inhibitors of glycosidase enzymes. We will delve into the molecular basis of this inhibition, provide exemplary data, detail experimental protocols for mechanism-of-action studies, and discuss the therapeutic implications for researchers, scientists, and drug development professionals. For clarity and specificity, this guide will use representative examples of aminocyclohexanepentol isomers to illustrate these principles.

Introduction: Deconstructing "6-Aminocyclohexane-1,2,3,4,5-pentol" and Introducing Aminocyclitols

While a direct entry for "6-Aminocyclohexane-1,2,3,4,5-pentol" is not found in standard chemical databases, the name describes a saturated six-membered ring with one amino and five hydroxyl substituents.[2][3] This structure is characteristic of aminocyclitols, a broad class of polyhydroxylated cycloalkanes containing at least one amino group.[1] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

Aminocyclitols can be found as core components of aminoglycoside antibiotics, such as streptomycin and kanamycin, which act by inhibiting bacterial protein synthesis.[4][5][6][7][8] Another major group of aminocyclitols, often referred to as aminocarbasugars, function as powerful inhibitors of glycosidases.[1] Given the focus on a singular molecular entity rather than a complex antibiotic, this guide will concentrate on the latter mechanism.

These aminocyclitols are structural mimics of monosaccharides, the natural substrates for glycosidase enzymes. This structural analogy is the foundation of their primary mechanism of action: competitive inhibition of glycosidases.

The Core Mechanism of Action: Competitive Inhibition of Glycosidases

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules together.[9] They play critical roles in a vast array of biological processes, including digestion, glycoprotein and glycolipid metabolism, and viral entry into host cells. The inhibition of specific glycosidases can, therefore, have profound therapeutic effects.

Aminocyclohexanepentols and related aminocyclitols act as competitive inhibitors of glycosidases. Their mechanism of action is rooted in their ability to mimic the natural carbohydrate substrate and bind to the enzyme's active site. The key features of this inhibitory mechanism are:

  • Structural Mimicry: The stereochemical arrangement of the hydroxyl and amino groups on the cyclohexane ring closely resembles that of a natural monosaccharide substrate (e.g., glucose, mannose).

  • Protonation of the Amino Group: At physiological pH, the amino group is typically protonated, forming an ammonium cation. This positive charge mimics the charge distribution of the proposed transition state during glycosidic bond cleavage, where an oxocarbenium ion-like character develops on the sugar ring.

  • High-Affinity Binding: By mimicking this transition state, the aminocyclitol inhibitor can bind to the enzyme's active site with much higher affinity than the natural substrate, effectively blocking the enzyme's catalytic activity.

The following diagram illustrates the general principle of competitive inhibition of a glycosidase by an aminocyclohexanepentol.

Glycosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Releases Products Products ES_Complex->Products Hydrolysis Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Tightly Inhibitor Aminocyclohexanepentol Inhibitor->EI_Complex Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution Start->Reagent_Prep Assay_Setup Assay Setup (96-well plate): Add Enzyme and Inhibitor Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate Pre_incubation->Reaction_Start Data_Collection Monitor Absorbance/ Fluorescence over Time Reaction_Start->Data_Collection Analysis Data Analysis: - Calculate Reaction Velocities - Determine IC50 and Ki Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an in vitro glycosidase inhibition assay.

Therapeutic Implications and Drug Development

The ability of aminocyclitols to inhibit glycosidases has led to their investigation and development for a range of therapeutic applications:

  • Antidiabetic Agents: Inhibitors of α-glucosidases, such as miglitol, can slow the digestion of carbohydrates in the small intestine. [10][11]This leads to a more gradual absorption of glucose and a reduction in post-prandial hyperglycemia, which is beneficial for the management of type 2 diabetes. [11]* Antiviral Therapies: Many viruses rely on host cell glycosidases for the proper folding and processing of their envelope glycoproteins. Inhibition of these enzymes can lead to the production of non-infectious viral particles.

  • Lysosomal Storage Disorders: In some genetic disorders, such as Gaucher's disease, there is a deficiency in a specific lysosomal glycosidase. Small molecule aminocyclitol inhibitors can sometimes act as "pharmacological chaperones," helping to correctly fold the mutant enzyme and restore some of its function.

  • Anticancer Agents: The glycosylation of proteins is often altered in cancer cells, and these changes can be important for tumor growth and metastasis. Glycosidase inhibitors are being explored as potential anticancer agents.

For drug development professionals, the aminocyclohexanepentol scaffold offers a versatile starting point for the design of new therapeutic agents. [1]Key considerations include optimizing the stereochemistry to achieve selectivity for a specific glycosidase target, as well as modifying the structure to improve pharmacokinetic properties such as oral bioavailability and tissue distribution. [1]

Conclusion

While the specific compound "6-Aminocyclohexane-1,2,3,4,5-pentol" is not a standard chemical entity, its structural features firmly place it within the aminocyclitol class of molecules. The primary mechanism of action for such compounds is the competitive inhibition of glycosidase enzymes, driven by their ability to mimic the transition state of the natural substrate. This inhibitory activity has significant therapeutic potential across a range of diseases, including diabetes, viral infections, and genetic disorders. The detailed experimental protocols and quantitative analysis presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the therapeutic promise of this important class of molecules.

References

  • Rinehart, K. L., Jr. (n.d.). Aminocyclitol Antibiotics. American Chemical Society.
  • Liotta, L. J., & Goti, A. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(22), 2347-2364.
  • WikiVet. (2016, December 5). Aminoglycosides. WikiVet English.
  • Singh, R., & Kumar, A. (2011). Aminoglycosidic Aminocyclitol Antibiotics-A Wonder, But Toxic Drugs: Developments and Clinical Implications. Anti-Infective Agents in Medicinal Chemistry, 10(1), 1-22.
  • artgerecht. (n.d.). Aminocyclitol – Definition and Medical Significance. artgerecht Lexicon.
  • Brunton, L. L., Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill.
  • Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161.
  • Moawad, H. (2018, February 12). Aminoglycosides [Video]. YouTube.
  • Jana, S., & Deb, J. (2006). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 50(6), 1897-1904.
  • Mingeot-Leclercq, M.-P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727-737.
  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ResearchGate. (n.d.). Examples of unselective aminocyclopentanoid glycosidase inhibitors. Retrieved from [Link]

  • Burrows, G. E. (1980). Aminocyclitol antibiotics.
  • Fleet, G. W. J., et al. (2004). Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry, 2(18), 2636-2645.
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Boss, O., et al. (2000). Synthesis and evaluation of aminocyclopentitol inhibitors of beta-glucosidases. Organic Letters, 2(2), 151-154.
  • Popiołek, Ł., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1635.
  • PubChem. (n.d.). 6-Aminocyclohexane-1,2,3,4,5-pentol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Ueda, H., et al. (2017). Characterization of α-Glucosidase Inhibitor/Cyclodextrin Complex Prepared by Freeze-Drying. Chemical and Pharmaceutical Bulletin, 65(10), 967-972.
  • Cleveland Clinic. (2025, October 16). Alpha-Glucosidase Inhibitors. Retrieved from [Link]

  • S. Fun, H., et al. (2009). Cyclohexane-1,2,3,4,5-pentol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1114.
  • Al-Ostoot, F. H., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-13.
  • Wajs-Bonikowska, A., & Sienkiewicz, N. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1461.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Aminocyclohexane-1,2,3,4,5-pentol from Cyclohexane: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for a conceptual multi-step synthesis of 6-aminocyclohexane-1,2,3,4,5-pentol, a member o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for a conceptual multi-step synthesis of 6-aminocyclohexane-1,2,3,4,5-pentol, a member of the aminocyclitol class of compounds, starting from the basic hydrocarbon, cyclohexane. Aminocyclitols are crucial structural motifs in various biologically active natural products and are pivotal in drug development, particularly as glycosidase inhibitors.[1] Due to the chemical inertness of cyclohexane, a direct conversion is not feasible. Therefore, this guide outlines a plausible and scientifically grounded pathway involving initial functionalization followed by a series of stereoselective transformations.

Introduction: The Significance of Aminocyclitols

Aminocyclitols, which are polyhydroxylated aminocycloalkanes, and their derivatives have garnered significant attention in medicinal chemistry.[1] Their structural resemblance to monosaccharides allows them to interact with carbohydrate-processing enzymes, leading to potential therapeutic applications in areas such as diabetes, viral infections, and cancer. The target molecule, 6-aminocyclohexane-1,2,3,4,5-pentol, is a stereochemically rich scaffold that can serve as a versatile building block in the synthesis of novel drug candidates.[2][3]

The synthesis of such complex molecules from a simple, non-functionalized starting material like cyclohexane presents a significant challenge in organic chemistry. This guide aims to provide a logical and detailed roadmap for researchers to approach this synthesis, with a focus on robust and well-documented chemical transformations.

Proposed Synthetic Pathway Overview

The proposed synthetic route from cyclohexane to 6-aminocyclohexane-1,2,3,4,5-pentol is a multi-step process designed to overcome the low reactivity of the starting material and to control the stereochemistry of the final product. The pathway can be broadly divided into four key stages:

  • Initial Functionalization: Oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil).

  • Introduction of Unsaturation: Dehydration of cyclohexanol to cyclohexene.

  • Polyhydroxylation: Stereoselective dihydroxylation of cyclohexene to introduce multiple hydroxyl groups.

  • Amination: Introduction of the amino group to yield the target aminocyclitol.

Below is a visual representation of the overall synthetic workflow.

Synthetic_Pathway Cyclohexane Cyclohexane KA_Oil Cyclohexanol/ Cyclohexanone (KA Oil) Cyclohexane->KA_Oil Oxidation Cyclohexene Cyclohexene KA_Oil->Cyclohexene Dehydration Cyclohexanepentol_intermediate Cyclohexanepentol Intermediate Cyclohexene->Cyclohexanepentol_intermediate Polyhydroxylation Target_Molecule 6-Aminocyclohexane- 1,2,3,4,5-pentol Cyclohexanepentol_intermediate->Target_Molecule Amination

Caption: Proposed synthetic workflow from cyclohexane to 6-aminocyclohexane-1,2,3,4,5-pentol.

Part 1: Initial Functionalization of Cyclohexane

The primary challenge in this synthesis is the activation of the C-H bonds in cyclohexane. A well-established industrial method is the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, commonly referred to as KA oil.[4] This mixture is a key feedstock for the production of nylon.[4]

Protocol 1: Catalytic Oxidation of Cyclohexane

This protocol describes the liquid-phase oxidation of cyclohexane using a heterogeneous catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Cyclohexane

  • 30% Hydrogen Peroxide (H₂O₂)

  • H₃[PMo₁₂O₄₀]·nH₂O/ZrOCl₂ catalyst

  • Acetonitrile (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To a 100 mL round-bottom flask, add 38 mg of the H₃[PMo₁₂O₄₀]·nH₂O/ZrOCl₂ catalyst.

  • Add 10 mL of acetonitrile as the solvent.

  • Add 5 mL of cyclohexane to the flask.

  • While stirring, slowly add 3 mL of 30% H₂O₂ to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours with vigorous stirring.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Extract the organic phase with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture by GC-MS to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.[4]

Expected Outcome:

This reaction is expected to yield a mixture of cyclohexanol and cyclohexanone. The reported selectivity for cyclohexanol and cyclohexanone can be around 6.96% and 24.9%, respectively, with a high cyclohexane conversion of approximately 99.18%.[4]

ParameterValueReference
CatalystH₃[PMo₁₂O₄₀]·nH₂O/ZrOCl₂[4]
Oxidant30% H₂O₂[4]
Temperature80°C[4]
Reaction Time2 hours[4]
Cyclohexane Conversion~99.18%[4]
Cyclohexanol Selectivity~6.96%[4]
Cyclohexanone Selectivity~24.9%[4]

Part 2: Introduction of Unsaturation

To introduce further functional groups, a double bond is necessary. This can be achieved by the dehydration of cyclohexanol, which can be isolated from the KA oil mixture.

Protocol 2: Dehydration of Cyclohexanol

This protocol describes the acid-catalyzed dehydration of cyclohexanol to cyclohexene.

Materials:

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Place 20 mL of cyclohexanol in a 100 mL round-bottom flask.

  • Carefully add 5 mL of concentrated sulfuric acid or phosphoric acid to the flask while swirling.

  • Set up a simple distillation apparatus with the flask.

  • Heat the mixture gently to distill the cyclohexene as it forms. The boiling point of cyclohexene is 83°C.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • A final distillation can be performed to obtain pure cyclohexene.

Part 3: Stereoselective Polyhydroxylation

With cyclohexene as the intermediate, the next crucial step is the introduction of multiple hydroxyl groups with stereocontrol. This can be achieved through a sequence of epoxidation and ring-opening reactions, or through dihydroxylation. For the synthesis of a pentol, a series of such reactions would be necessary. A plausible approach involves dihydroxylation followed by further functionalization.

Protocol 3: Dihydroxylation of Cyclohexene

This protocol describes the syn-dihydroxylation of cyclohexene to cis-cyclohexane-1,2-diol using potassium permanganate.

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Filtration apparatus

  • Ethanol

Procedure:

  • Dissolve 10 g of cyclohexene in 100 mL of ethanol in a flask.

  • Cool the flask in an ice bath.

  • In a separate beaker, prepare a solution of 12 g of KMnO₄ and 5 g of NaOH in 200 mL of water.

  • Slowly add the KMnO₄ solution to the cyclohexene solution with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cis-cyclohexane-1,2-diol.

Further hydroxylation steps would be required to achieve the pentol structure. This would likely involve protection of the existing hydroxyl groups, followed by another cycle of introducing unsaturation and dihydroxylation. The stereochemistry at each step would need to be carefully controlled.

Part 4: Introduction of the Amino Group

The final stage is the introduction of the amino group. A common method for this is the reductive amination of a ketone. Assuming a synthetic route that leads to a polyhydroxylated cyclohexanone intermediate, the following protocol can be applied.

Protocol 4: Reductive Amination of a Polyhydroxylated Cyclohexanone

This protocol outlines the general procedure for the reductive amination of a ketone using ammonia and a reducing agent.

Materials:

  • Polyhydroxylated cyclohexanone intermediate

  • Ammonia (in a suitable solvent like methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a heterogeneous catalyst like Rh-Ni/SiO₂ with H₂ gas[5]

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure using NaBH₃CN:

  • Dissolve the polyhydroxylated cyclohexanone intermediate in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium cyanoborohydride to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Procedure using Heterogeneous Catalysis: [5]

  • Place the polyhydroxylated cyclohexanone intermediate, solvent (e.g., cyclohexane), and the Rh-Ni/SiO₂ catalyst in a high-pressure reactor.

  • Seal the reactor and purge with nitrogen.

  • Introduce ammonia gas to the desired pressure (e.g., 4 bar).

  • Introduce hydrogen gas to the desired pressure (e.g., 2 bar).

  • Heat the reactor to the desired temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.

  • After the reaction is complete, cool the reactor, vent the gases, and filter the catalyst.

  • The product can be isolated by removing the solvent.

Reductive_Amination Ketone Polyhydroxylated Cyclohexanone Imine Iminium Intermediate Ketone->Imine + NH3 Amine 6-Aminocyclohexane- 1,2,3,4,5-pentol Imine->Amine Reduction (e.g., NaBH3CN or H2/Catalyst)

Caption: General mechanism of reductive amination.

Application Notes and Considerations

  • Stereochemical Control: The synthesis of a specific stereoisomer of 6-aminocyclohexane-1,2,3,4,5-pentol requires careful selection of reagents and reaction conditions at each step, particularly during the hydroxylation and amination stages. Chiral catalysts or resolving agents may be necessary to achieve high enantiomeric purity.

  • Protecting Groups: The multiple hydroxyl groups in the intermediates are reactive and may interfere with subsequent reactions. The use of protecting groups (e.g., silyl ethers, acetals) will likely be essential to mask the reactivity of these groups during certain transformations.

  • Alternative Starting Materials: While this guide focuses on the synthesis from cyclohexane, researchers may consider alternative, more functionalized starting materials like D-(-)-quinic acid, which already possesses some of the required stereochemistry and functional groups, potentially leading to a more efficient synthesis.[6]

  • Analytical Techniques: Throughout the synthesis, it is crucial to monitor the progress of each reaction and characterize the intermediates using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Safety Precautions: Many of the reagents used in this synthesis are hazardous. Concentrated acids are corrosive, potassium permanganate is a strong oxidizing agent, and hydrogen gas is flammable. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 6-aminocyclohexane-1,2,3,4,5-pentol from cyclohexane is a challenging but feasible endeavor that highlights several key principles of modern organic synthesis. This guide provides a conceptual framework and detailed protocols for the key transformations involved. While the presented pathway is a logical approach, researchers are encouraged to explore alternative routes and optimize reaction conditions to achieve their specific synthetic goals. The successful synthesis of this and other aminocyclitols will undoubtedly contribute to the development of new therapeutic agents.

References

  • De novo synthesis of polyhydroxyl aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of a New Family of Aminocyclitols from D-(-)-Quinic Acid - Taylor & Francis. Available at: [Link]

  • Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative - PMC. Available at: [Link]

  • Aminocyclitols. 111. Synthesis of diaminocyclohexanediols - Canadian Journal of Chemistry. Available at: [Link]

  • Aminocyclitols of medicinal relevance. - ResearchGate. Available at: [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols - Beilstein Journals. Available at: [Link]

  • The results from reductive amination of cyclohexanone with benzylamine... - ResearchGate. Available at: [Link]

  • Acid-Promoted Amination of Cyclohexenone for the Divergent Synthesis of p-Aminophenols and Tertiary Amines - PubMed. Available at: [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes - RSC Publishing. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

  • α-Amination of cyclohexanone and derivatives. | Download Table - ResearchGate. Available at: [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols - ResearchGate. Available at: [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed. Available at: [Link]

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PMC. Available at: [Link]

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - ResearchGate. Available at: [Link]

  • 6-Aminocyclohexane-1,2,3,4,5-pentol - PubChem. Available at: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - Beilstein Journals. Available at: [Link]

  • Conversion of cyclohexane to cyclohexanol and cyclohexanone using H3[PMo12O40].nH2O-ZrOCl2 as catalyst | Request PDF - ResearchGate. Available at: [Link]

  • US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents.
  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

Sources

Application

Application Note: Chemo-, Regio-, and Stereoselective Synthesis of Aminocyclitol Analogues

Introduction & Strategic Rationale Aminocyclitols are highly functionalized cyclic polyols containing at least one amino group. As critical pharmacophores in aminoglycoside antibiotics and potent glycosidase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Aminocyclitols are highly functionalized cyclic polyols containing at least one amino group. As critical pharmacophores in aminoglycoside antibiotics and potent glycosidase inhibitors (e.g., valiolamine, acarbose), their therapeutic efficacy is strictly dictated by their absolute and relative stereochemistry.

Synthesizing these densely functionalized rings requires a modular, self-validating approach to control multiple contiguous stereocenters. This application note details a robust, scalable methodology utilizing Ring-Closing Metathesis (RCM) to construct the carbocyclic core, followed by stereoselective epoxidation and chelation-controlled azidolysis . This sequence ensures strict adherence to the Fürst-Plattner rule, allowing for predictable, trans-diaxial nucleophilic opening [1][2].

Synthetic Workflow Overview

Workflow A 1,6-Diene Precursor B Cycloalkene Core A->B RCM (Grubbs II) C Epoxide Intermediate B->C Epoxidation (mCPBA) D Azido-Alcohol Adduct C->D Azidolysis (NaN3, LiClO4) E Aminocyclitol Analogue D->E Reduction (Pd/C, H2)

Figure 1: Four-stage synthetic workflow for the stereoselective preparation of aminocyclitols.

Experimental Protocols & Mechanistic Causality

Protocol 1: Ring-Closing Metathesis (RCM) of 1,6-Dienes

The construction of the highly substituted cyclopentene or cyclohexene core is achieved via RCM.

  • Step 1: Dissolve the carbohydrate-derived 1,6-diene (1.0 mmol) in anhydrous, degassed dichloromethane (DCM, 0.01 M).

    • Causality: High dilution (0.01 M) suppresses intermolecular cross-metathesis (oligomerization), favoring intramolecular cyclization. Degassing is critical as oxygen rapidly decomposes the active ruthenium alkylidene species.

  • Step 2: Add Grubbs' 2nd Generation Catalyst (5 mol%).

    • Causality: The N-heterocyclic carbene (NHC) ligand in Grubbs II provides superior stability and higher reactivity for sterically hindered, oxygen-rich allylic ethers compared to first-generation catalysts [2].

  • Step 3: Reflux at 40°C for 12 hours under an argon atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material (Rf = 0.65) is consumed.

  • Step 4: Quench with ethyl vinyl ether (excess) and concentrate. Purify via flash column chromatography.

Protocol 2: Stereoselective Epoxidation
  • Step 1: Dissolve the cycloalkene (1.0 mmol) in DCM (10 mL) at 0°C.

  • Step 2: Add meta-chloroperoxybenzoic acid (mCPBA, 1.5 equiv) portion-wise.

    • Causality: The peroxy acid approaches the double bond from the less sterically hindered face of the ring. Pre-existing bulky protecting groups (e.g., benzyl ethers) on the allylic carbons direct the epoxidation to the anti-face, establishing the relative stereochemistry of the oxygen bridge.

  • Step 3: Stir for 4 hours, quench with saturated aqueous Na2S2O3, and extract with DCM.

Protocol 3: Chelation-Controlled Azidolysis

The regioselective opening of cyclitol epoxides is traditionally challenging due to competing attack sites. Using a chelating Lewis acid dictates the conformational lock.

  • Step 1: Dissolve the epoxide (1.0 mmol) in anhydrous acetonitrile (CH3CN, 10 mL). Add LiClO4 (2.0 equiv) and stir for 15 minutes at room temperature.

    • Causality: The Li⁺ ion coordinates simultaneously to the epoxide oxygen and an adjacent Lewis-basic protecting group (e.g., a benzyl ether oxygen). This bidentate chelation locks the flexible cyclohexane ring into a rigid half-chair conformation [1].

  • Step 2: Add NaN3 (3.0 equiv) and heat to 80°C for 16 hours.

    • Causality: Heating overcomes the activation energy barrier. The azide nucleophile attacks via the stereoelectronically favored trans-diaxial trajectory (Fürst-Plattner rule), resulting in exclusive C1 or C2 opening depending on the chelation lock.

  • Step 3: Cool, dilute with water, and extract with EtOAc.

Mechanism A Cyclohexene Epoxide B Li+ Chelation Complex (Locked Half-Chair) A->B + LiClO4 C Non-Chelated Complex (Flexible Conformation) A->C No Chelating Agent D Trans-Diaxial Attack (C1 Position) B->D NaN3 (Fürst-Plattner Rule) E Mixed Attack (C1 & C2 Positions) C->E NaN3 F Regioselective Azido-Alcohol D->F G Regioisomeric Mixture E->G

Figure 2: Mechanistic divergence of epoxide azidolysis under chelation vs. non-chelation control.

Protocol 4: Reduction and Deprotection
  • Step 1: Dissolve the azido-alcohol in MeOH. Add 10% Pd/C (10% w/w).

  • Step 2: Stir under an H2 atmosphere (1 atm) for 12 hours.

    • Causality: Palladium-catalyzed hydrogenolysis simultaneously reduces the azide to a primary amine and cleaves the benzyl ether protecting groups, yielding the fully deprotected aminocyclitol in a single, atom-economical step.

  • Step 3: Filter through Celite, concentrate, and lyophilize to yield the final product.

Quantitative Data Presentation: Effect of Chelation on Regioselectivity

The table below demonstrates the self-validating nature of the chelation-controlled protocol. Without a chelating agent, the epoxide opening yields a nearly equimolar mixture of regioisomers. The introduction of LiClO4 or Yb(OTf)3 shifts the equilibrium entirely.

Substrate (Epoxide)Additive / Lewis AcidSolventTemp (°C)Regioselectivity (C1:C2)Isolated Yield (%)
Conduritol B EpoxideNoneDMF10045 : 5578
Conduritol B EpoxideLiClO4 (2.0 eq)CH3CN80>95 : 5 85
Conduritol B EpoxideYb(OTf)3 (0.5 eq)CH3CN8090 : 1082
Conduritol B EpoxideNH4Cl (1.0 eq)MeOH/H2O80>90 : 1082

Data synthesized from standard epoxide opening optimizations [1].

Alternative Strategies for Densely Functionalized Cores

While the RCM/Epoxidation route is highly effective for standard aminocyclitols, synthesizing ultra-dense targets (e.g., the fully substituted core of jogyamycin) often requires alternative stereocontrol mechanisms. Recent advances utilize oxidative allene amination to generate highly reactive bicyclic methyleneaziridine intermediates. This allows for the stereocontrolled installation of amine-containing stereotriads in a single transformation, bypassing the limitations of traditional epoxide opening on highly sterically congested rings [3].

References

  • Regio- and Stereoselective Synthesis of Aminoinositols and 1,2-Diaminoinositols from Conduritol B Epoxide Pedro Serrano, Amadeu Llebaria, Antonio Delgado. The Journal of Organic Chemistry, 2005, 70(20), 7829-7840. URL:[Link]

  • Ring closing metathesis as an efficient approach to branched cyclitols and aminocyclitols: a short synthesis of valiolamine Odile Sellier, Pierre Van de Weghe, Didier Le Nouen, Christiane Strehler, Jacques Eustache. Tetrahedron Letters, 1999, 40(5), 853-856. URL:[Link]

  • Diastereoselective Synthesis of the Aminocyclitol Core of Jogyamycin via an Allene Aziridination Strategy Jennifer M. Schomaker et al. Organic Letters, 2016, 18(2), 292-295. URL:[Link]

Method

Application Notes and Protocols for the Purification of 6-Aminocyclohexane-1,2,3,4,5-pentol

Introduction 6-Aminocyclohexane-1,2,3,4,5-pentol, a member of the aminocyclitol class of compounds, is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its dense stereochemical arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Aminocyclohexane-1,2,3,4,5-pentol, a member of the aminocyclitol class of compounds, is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its dense stereochemical arrangement and the presence of both amino and multiple hydroxyl groups impart unique properties, making it a precursor for various biologically active molecules, including analogues of aminoglycoside antibiotics.[1] The high density of polar functional groups, however, presents a significant challenge in its purification. Achieving high purity of this compound is critical for its application in sensitive downstream processes, such as in the synthesis of active pharmaceutical ingredients (APIs), where even minor impurities can lead to undesirable side reactions or affect the biological activity of the final product.

This guide provides a comprehensive overview of robust purification techniques for 6-Aminocyclohexane-1,2,3,4,5-pentol, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific principles underpinning each step.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of 6-Aminocyclohexane-1,2,3,4,5-pentol is paramount for selecting and optimizing a purification strategy.

PropertyImplication for Purification
High Polarity Due to the presence of five hydroxyl groups and one amino group, the molecule is highly polar. This dictates its solubility characteristics and chromatographic behavior.
High Water Solubility The compound is expected to be highly soluble in water and other polar protic solvents, and poorly soluble in non-polar organic solvents.[2]
Basicity The primary amino group imparts basic properties (pKa estimated to be around 9-10). This can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing in normal-phase chromatography.
Stereoisomerism The cyclohexane ring with multiple chiral centers can exist in various stereoisomeric forms. The separation of these isomers can be challenging and may require specialized chromatographic techniques.

Purification Strategies: A Logical Workflow

The choice of purification strategy will depend on the nature and quantity of impurities, as well as the desired final purity. A typical workflow for the purification of 6-Aminocyclohexane-1,2,3,4,5-pentol is outlined below.

PurificationWorkflow Crude_Product Crude Product (from synthesis) Initial_Assessment Initial Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Initial_Assessment Recrystallization_Decision Crystalline Solid? Initial_Assessment->Recrystallization_Decision Recrystallization Recrystallization Recrystallization_Decision->Recrystallization Yes Chromatography_Decision Further Purification Needed? Recrystallization_Decision->Chromatography_Decision No / Oily Recrystallization->Chromatography_Decision High_Purity_Solid High Purity Solid Column_Chromatography Column Chromatography Chromatography_Decision->Column_Chromatography Yes Final_Product Final Pure Product Chromatography_Decision->Final_Product No Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Final_Product Characterization Final Characterization (NMR, LC-MS, EA) Final_Product->Characterization Chromatography cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography cluster_2 HILIC a0 Crude Mixture a1 Silica Gel Column a0->a1 a2 Elution with DCM/MeOH + TEA a1->a2 a3 Separated Fractions a2->a3 b0 Crude Mixture b1 C18 Column b0->b1 b2 Elution with Water/MeCN b1->b2 b3 Separated Fractions b2->b3 c0 Crude Mixture c1 HILIC Column c0->c1 c2 Elution with MeCN/Water c1->c2 c3 Separated Fractions c2->c3

Sources

Application

Application Notes: Utilizing 6-Aminocyclohexane-1,2,3,4,5-pentol (Valiolamine) in Glycosidase Inhibition Assays

Introduction: The Significance of Glycosidase Inhibition and Valiolamine's Role Glycosidases, or glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Glycosidase Inhibition and Valiolamine's Role

Glycosidases, or glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[1][2] In humans, intestinal α-glucosidases are critical for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3][4] The inhibition of these enzymes is a cornerstone therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces the sharp, post-meal spike in blood glucose (postprandial hyperglycemia).[4][5][6]

6-Aminocyclohexane-1,2,3,4,5-pentol, more commonly known as Valiolamine , is a potent aminocyclitol inhibitor of α-glucosidases.[3][7][8] Originally isolated from Streptomyces hygroscopicus, its structural similarity to the glucose molecule allows it to effectively compete for the active site of α-glucosidases, making it a valuable tool for research and a scaffold for developing antidiabetic agents.[1][8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of glycosidase inhibition assays using Valiolamine.

Scientific Principle: Mechanism of Action

Valiolamine functions as a competitive inhibitor .[3][9] Its aminocyclitol structure mimics the natural carbohydrate substrate, allowing it to bind reversibly to the enzyme's active site.[9] This binding event prevents the substrate from accessing the catalytic residues of the enzyme, thereby blocking the hydrolysis of the glycosidic bond.[9][10] The potency of Valiolamine is significant, with reported inhibitor constants (Ki) in the nanomolar range for key intestinal enzymes like porcine sucrase (30 nM) and maltase (350 nM).[7][9]

The competitive nature of this inhibition is a key experimental consideration. It means that the degree of inhibition is dependent on the concentrations of both the inhibitor (Valiolamine) and the substrate. At a fixed inhibitor concentration, increasing the substrate concentration can overcome the inhibition. This relationship is fundamental to determining the inhibitor's kinetic parameters.[10][11][12]

G cluster_0 Standard Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme α-Glucosidase (Active Site Open) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Carbohydrate Substrate Substrate->ES_Complex Binds Products Monosaccharides (e.g., Glucose) ES_Complex->Products Catalyzes Enzyme2 α-Glucosidase (Active Site Open) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex Binds Valiolamine Valiolamine (Inhibitor) Valiolamine->EI_Complex Competes No_Reaction No Product Formation EI_Complex->No_Reaction

Caption: Competitive inhibition of α-glucosidase by Valiolamine.

Quantitative Data Summary

Valiolamine's efficacy varies depending on the source of the glycosidase. This highlights the importance of selecting an appropriate enzyme for the specific research question.

Enzyme SourceIC50 ValueKi Value
α-Glucosidase (Yeast)0.19 mMNot Reported
Maltase (Porcine)2.2 µM350 nM
Isomaltase (Porcine)2.7 µMNot Reported
Sucrase (Porcine)0.049 µM (49 nM)30 nM
β-Glucosidase (Almond)8.1 mMNot Reported
Table 1: Inhibitory potency of Valiolamine against various glucosidases. Data compiled from MedchemExpress.[7][9]

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory activity of Valiolamine. The most common method utilizes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product (p-nitrophenol) upon cleavage by α-glucosidase, easily quantifiable by spectrophotometry.[4][9]

Materials and Reagents
  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich E.C. 3.2.1.20)

  • Inhibitor: 6-Aminocyclohexane-1,2,3,4,5-pentol (Valiolamine)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Positive Control: Acarbose

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.8)

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Equipment: 96-well microplate, microplate reader (405 nm), incubator (37°C), multichannel pipettes.

Protocol 1: Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]

Workflow Diagram

Caption: Experimental workflow for IC50 determination.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8). Prepare this fresh.[9]

    • Prepare a 5 mM solution of pNPG in the same buffer.[5]

    • Prepare a stock solution of Valiolamine (e.g., 10 mM) in the buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a stock solution of Acarbose (positive control) similarly.

    • Note: If compounds are dissolved in DMSO, ensure the final DMSO concentration in the well is <1% to avoid affecting enzyme activity.[5]

  • Assay Setup in a 96-Well Plate:

    • Sample Wells: Add 20 µL of each Valiolamine dilution.

    • Positive Control Wells: Add 20 µL of each Acarbose dilution.

    • Negative Control (100% Activity): Add 20 µL of phosphate buffer.

    • Blank Wells: Add 40 µL of phosphate buffer (will not receive enzyme).

  • Pre-incubation:

    • To all wells except the Blanks, add 20 µL of the α-glucosidase solution.

    • Gently mix and pre-incubate the plate at 37°C for 10 minutes.[5][9] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[5][9][15]

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.[9] The alkaline solution develops the yellow color of the p-nitrophenol product and halts the enzyme.

    • Measure the absorbance of each well at 405 nm using a microplate reader.[5][9]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [4] Where Abs_control is the absorbance of the negative control (100% activity) and Abs_sample is the absorbance in the presence of the inhibitor.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[14][16]

Protocol 2: Determination of Inhibition Type and Ki

To confirm that Valiolamine is a competitive inhibitor and to calculate its inhibition constant (Ki), a kinetic analysis is required. This involves measuring reaction rates at multiple substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Setup: Prepare several concentrations of the substrate pNPG (e.g., 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM) and at least two fixed concentrations of Valiolamine (e.g., 0.5 x Ki and 2 x Ki, based on literature values). Include a "no inhibitor" control.

  • Kinetic Measurements: For each inhibitor concentration (including zero), perform the α-glucosidase assay as described above with the varying pNPG concentrations. It is crucial to measure the initial reaction velocity (V₀). This may require taking absorbance readings at multiple time points (e.g., every minute for 10 minutes) to ensure the reaction rate is linear.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the initial velocity (V) for each reaction.

    • Calculate the reciprocals of the velocity (1/V) and substrate concentration (1/[S]).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk or double-reciprocal plot.[17]

    • Interpretation:

      • For a competitive inhibitor , the lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts and slopes (apparent Km increases).[10][11][18]

      • The plot allows for the determination of Vmax (from the y-intercept = 1/Vmax) and Km (from the x-intercept = -1/Km).[12][18]

    • The inhibition constant (Ki) , which reflects the binding affinity of the inhibitor, can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, especially when the assay is run at a substrate concentration equal to the Km.[13][14][19]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inaccurate pipetting; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Gently tap the plate to mix after each addition; Ensure consistent incubation temperature.
No or very low inhibition Inhibitor concentration is too low; Inactive inhibitor.Test a wider and higher range of concentrations; Prepare fresh inhibitor stock solution. Valiolamine solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from freeze-thaw cycles.[7]
100% inhibition at all concentrations Inhibitor concentration is too high.Perform serial dilutions to test a much lower concentration range.
Non-linear reaction rate Substrate depletion; Enzyme instability.Reduce incubation time or enzyme concentration to measure the initial linear rate.

Safety and Handling

As a member of the aminocyclitol class of compounds, standard laboratory safety precautions should be observed.[20][21][22][23]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store Valiolamine powder in a tightly sealed container in a cool, dry place. Store stock solutions as recommended to maintain stability.[7]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Avoid release into the environment.[24]

References

  • Kameda, Y., Horii, S., & Fukase, H. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301–1307. ([Link])

  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from Wikipedia. ([Link])

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from Jack Westin. ([Link])

  • Jack Westin. (n.d.). Enzyme inhibition. Retrieved from Jack Westin. ([Link])

  • Kameda, Y., Hori, S., & Fukase, H. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. Journal of Medicinal Chemistry, 29(6), 1038–1046. ([Link])

  • protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay. Retrieved from protocols.io. ([Link])

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from Khan Academy. ([Link])

  • edX. (n.d.). IC50 Determination. Retrieved from edX. ([Link])

  • Bio-protocol. (2022). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from Bio-protocol. ([Link])

  • Oxford Academic. (2009, April 24). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from Oxford Academic. ([Link])

  • PMC. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from PMC. ([Link])

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from MedSchoolCoach. ([Link])

  • Chem Help ASAP. (2021, January 13). measuring enzyme inhibition by drugs [Video]. YouTube. ([Link])

  • Chemical Reviews. (2003, April 5). Properties and Production of Valienamine and Its Related Analogues. Retrieved from ACS Publications. ([Link])

  • ResearchGate. (2021, July 12). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from ResearchGate. ([Link])

  • PMC. (n.d.). Stereoselective synthesis of a 4- -glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. Retrieved from PMC. ([Link])

  • ACS Publications. (n.d.). Facile Syntheses of Valiolamine and Its Diastereomers from (−)-Quinic Acid.1 Nucleophilic Substitution Reactions of 5-(Hydroxymethyl)cyclohexane-1,2,3,4,5-pentol. Retrieved from ACS Publications. ([Link])

  • Chemical Reviews. (2003, April 5). Properties and Production of Valienamine and Its Related Analogues. Retrieved from ACS Publications. ([Link])

  • ResearchGate. (n.d.). Aminoglycosides and Aminocyclitols. Retrieved from ResearchGate. ([Link])

  • MSD Veterinary Manual. (2022, September). Aminoglycosides Use in Animals. Retrieved from MSD Veterinary Manual. ([Link])

  • PMC. (n.d.). Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. Retrieved from PMC. ([Link])

  • PMC. (n.d.). Aminoglycosides: An Overview. Retrieved from PMC. ([Link])

  • Frontiers. (n.d.). Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase. Retrieved from Frontiers. ([Link])

  • SciELO. (n.d.). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Retrieved from SciELO. ([Link])

  • Not found
  • PubMed. (2005, July 1). Design and synthesis of glycosidase inhibitor 5-amino-1,2,3,4-cyclohexanetetrol derivatives from (-)-vibo-quercitol. Retrieved from PubMed. ([Link])

  • ResearchGate. (n.d.). The mechanism of action of α‐glycosidase enzyme inhibitors. Retrieved from ResearchGate. ([Link])

Sources

Method

Application Note: Protocol for Testing the Antiviral Activity of Aminocyclitols

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Standard Operating Procedures Scientific Rationale: Aminocyclitols as Host-Directed Antivirals Aminocyclit...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Standard Operating Procedures

Scientific Rationale: Aminocyclitols as Host-Directed Antivirals

Aminocyclitols are a versatile class of amino polyhydroxy cycloalkanes that have emerged as potent therapeutic scaffolds. While historically recognized for their antibacterial properties (e.g., aminoglycosides), specific aminocarbasugars and iminocyclitols have proven to be highly effective host-directed antiviral agents 1.

Unlike direct-acting antivirals (DAAs) that target viral polymerases or proteases, aminocyclitols act via a host-directed mechanism . They act as competitive substrate mimics, inhibiting host endoplasmic reticulum (ER) α -glucosidases I and II 2. These enzymes are strictly required to trim terminal glucose residues from N-linked glycans on nascent viral envelope glycoproteins. By blocking this trimming process, aminocyclitols induce catastrophic misfolding of viral glycoproteins, which are subsequently routed for proteasomal degradation. This effectively aborts the assembly and egress of enveloped viruses, including Dengue (DENV), Zika, and various hemorrhagic fever viruses 3.

MoA ViralRNA Viral RNA Translation Glycoprotein Nascent Glycoprotein ViralRNA->Glycoprotein AlphaGluc ER α-Glucosidase I/II Glycoprotein->AlphaGluc Binding Misfolding Glycoprotein Misfolding Glycoprotein->Misfolding Un-trimmed ProperFolding Proper Folding AlphaGluc->ProperFolding Glucose Trimming Aminocyclitol Aminocyclitol Inhibitor Aminocyclitol->AlphaGluc Inhibition ViralEgress Infectious Viral Egress ProperFolding->ViralEgress Misfolding->ViralEgress Blocked

Mechanism of aminocyclitol-mediated inhibition of viral glycoprotein folding and egress.

Experimental Design & Causality

To build a self-validating testing system, we must account for the specific biology of aminocyclitols.

  • Avoid Replicon Assays for Primary Screening: Because aminocyclitols target viral assembly and egress rather than genome replication, standard subgenomic replicon reporter assays will yield false negatives . A full viral yield reduction assay is mandatory.

  • The Necessity of the Selectivity Index (SI): Viruses are obligate intracellular parasites. If a compound is cytotoxic to the host cell, viral replication will naturally drop, creating a false positive for antiviral efficacy. Therefore, parallel determination of the 50% Cytotoxic Concentration ( CC50​ ) and the 50% Effective Concentration ( EC50​ ) is required to calculate the Selectivity Index ( SI=CC50​/EC50​ ) 4.

Workflow CompPrep Compound Prep Tox Cytotoxicity (CC50) CompPrep->Tox Efficacy Antiviral Assay (EC50) CompPrep->Efficacy SI Selectivity Index (SI) Tox->SI Efficacy->SI MoA Target Validation (IC50) SI->MoA SI > 10

Stepwise experimental workflow for screening antiviral aminocyclitols.

Step-by-Step Methodologies

Protocol 3.1: Cytotoxicity Profiling ( CC50​ Determination)

Objective: Establish the baseline toxicity of the aminocyclitol in the target host cell line (e.g., A549 or Vero cells) to ensure antiviral metrics are not confounded by cell death.

  • Cell Seeding: Seed A549 cells in 96-well microplates at a density of 1.0×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in 5% CO2​ for 24 hours.

  • Compound Preparation: Prepare a 20 mM stock of the aminocyclitol in 100% DMSO. Perform 2-fold serial dilutions in culture media to generate an 8-point concentration curve (e.g., 1.56 μ M to 200 μ M). Ensure the final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Treatment: Aspirate media from the seeded cells and add 100 μ L of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive toxicity control (e.g., Puromycin).

  • Incubation & Readout: Incubate for 48 hours. Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, aspirate the media, and dissolve the formazan crystals in 100 μ L of DMSO.

  • Data Analysis: Read absorbance at 570 nm. Calculate the CC50​ using non-linear regression (curve fit) in standard analysis software.

Protocol 3.2: Viral Yield Reduction Assay ( EC50​ Determination)

Objective: Quantify the reduction of infectious viral particle release mediated by the aminocyclitol.

  • Infection: Seed A549 cells in 24-well microplates ( 8.0×104 cells/well) and incubate for 24 hours. Wash cells with PBS and infect with the target virus (e.g., DENV-2) at a Multiplicity of Infection (MOI) of 0.1 in 100 μ L of serum-free media.

  • Viral Adsorption: Incubate for 1 hour at 37°C, rocking the plate gently every 15 minutes to ensure uniform viral distribution.

  • Treatment Application: Remove the viral inoculum. Wash the monolayer twice with PBS to remove unattached virions. Add 500 μ L of complete media containing the aminocyclitol serial dilutions (prepared identically to Protocol 3.1).

  • Harvesting: Incubate for 48 hours. Collect the cell culture supernatant (which contains the released, infectious virions) and clarify by centrifugation at 2,000 x g for 5 minutes.

  • Titration (Plaque Assay): Perform serial 10-fold dilutions of the harvested supernatant and inoculate onto a fresh monolayer of highly permissive Vero cells. Overlay with a semi-solid medium (e.g., 1% methylcellulose), incubate for 5-7 days, fix, and stain with crystal violet.

  • Data Analysis: Count the plaques to determine Plaque Forming Units (PFU)/mL. Calculate the EC50​ by plotting the log(inhibitor) vs. normalized viral titer.

Protocol 3.3: Target Validation - ER α -Glucosidase I Inhibition Assay

Objective: Confirm that the phenotypic antiviral effect is driven by the biochemical inhibition of the intended host target.

  • Enzyme Preparation: Utilize isolated ER α -glucosidase I (e.g., purified from rat liver or recombinant human source).

  • Reaction Mixture: In a 96-well format, combine the enzyme with varying concentrations of the aminocyclitol in a physiological assay buffer (pH 6.8). Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the highly specific, fluorescently labeled oligosaccharide substrate ( Glc3​Man5​GlcNAc1​ ).

  • Quantification: Incubate for 30 minutes. Terminate the reaction by boiling for 3 minutes. Separate the cleaved products via High-Performance Liquid Chromatography (HPLC) equipped with a fluorescence detector.

  • Data Analysis: Quantify the hydrolysis product via peak area analysis. Calculate the IC50​ based on the dose-dependent enzymatic inhibition curve 3.

Quantitative Data Interpretation

To accurately assess the viability of an aminocyclitol candidate, experimental outputs must be synthesized to evaluate both safety and efficacy. A Selectivity Index (SI) >10 is the minimum threshold for a viable antiviral lead, ensuring the therapeutic window is distinct from host toxicity.

Table 1: Representative Pharmacological Profiling of Aminocyclitol Derivatives

CompoundHost Cell Viability ( CC50​ , μ M)Antiviral Efficacy ( EC50​ , μ M)Selectivity Index (SI) α -Glucosidase Inhibition ( IC50​ , μ M)
Aminocyclitol A > 100.01.5> 66.70.45
Aminocyclitol B 85.04.220.21.10
Aminocyclitol C 12.510.01.25 (Failed)8.50
Control (Ribavirin) > 200.015.0> 13.3N/A (Different MoA)

Note: Aminocyclitol A demonstrates an optimal profile, coupling potent biochemical target inhibition ( IC50​ ) with excellent cellular antiviral efficacy ( EC50​ ) and no observable host toxicity.

References

  • Title: Medicinal Chemistry of Aminocyclitols Source: Bentham Science Publishers URL: [Link]

  • Title: Combination of alpha-glucosidase inhibitor and ribavirin for the treatment of Dengue virus infection in vitro and in vivo Source: PubMed Central (PMC) / Antiviral Research URL: [Link]

  • Title: Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses Source: PubMed Central (PMC) / Antiviral Research URL: [Link]

  • Title: Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach Source: ACS Publications / ACS Infectious Diseases URL: [Link]

Sources

Application

Advanced Stereocontrol using 6-Aminocyclohexane-1,2,3,4,5-pentol-Derived Chiral Auxiliaries in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction to the Aminocyclitol Scaffold 6-Aminocyclohexane-1,2,3,4,5-pentol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction to the Aminocyclitol Scaffold

6-Aminocyclohexane-1,2,3,4,5-pentol (CAS 4933-84-0), commonly referred to by its stereoisomeric name scyllo-inosamine, is a densely functionalized aminocyclitol characterized by a cyclohexane ring bearing five hydroxyl groups and one amino group[1]. While traditionally recognized as a critical core in the biosynthesis of biologically active natural products—such as the antifungal agent nabscessin B[2] and the potent trehalase inhibitor trehazolamine[3]—its highly rigid framework makes it an exceptional, yet underutilized, chiral auxiliary for asymmetric synthesis[1].

The presence of multiple contiguous stereocenters and significant hydrophilicity allows for versatile derivatization[1]. By converting the 1-amino-2-hydroxy motif into a rigid bicyclic oxazolidinone, synthetic chemists can leverage the remaining protected hydroxyl groups to create an impenetrable steric environment, dictating absolute facial selectivity in enolate alkylation and aldol additions.

Structural Rationale & Mechanistic Causality

The efficacy of scyllo-inosamine as a chiral auxiliary relies on the fundamental principles of conformational locking and steric shielding:

  • Conformational Locking: The scyllo-isomer features an all-equatorial arrangement of its substituents. When the 1-amino and 2-hydroxyl groups are bridged via phosgenation to form a cyclic carbamate (oxazolidinone), the resulting trans-fused [4.3.0] bicyclic system thermodynamically locks the cyclohexane ring into a single chair conformation. A ring-flip to the all-axial conformer is geometrically prohibited, as a trans-diaxial 5-membered ring would introduce insurmountable ring strain.

  • Facial Shielding: Because the ring is locked, the bulky protecting groups (e.g., benzyl ethers) at the C6 position (adjacent to the nitrogen) are rigidly fixed. The equatorial C6 benzyl ether projects directly over one face of the oxazolidinone plane.

  • Chelated Transition State: During enolization with a base like LiHMDS, the N-acyl group forms a rigid Z-enolate. The lithium cation chelates both the oxazolidinone carbonyl and the enolate oxygen. The C6 benzyl ether effectively blocks the Si-face of this chelated complex, forcing incoming electrophiles to approach exclusively from the less hindered Re-face.

StereocontrolMechanism Step1 N-Acyl scyllo-Inosamine Auxiliary Step2 Enolization with LiHMDS (-78 °C) Step1->Step2 Step3 Z-Enolate Formation (Lithium Chelation) Step2->Step3 Step4 Si-Face Blocked by C6 Benzyl Ether Step3->Step4 Step5 Electrophile Approach (Re-Face Only) Step4->Step5 Step6 Asymmetric Alkylation (>98% de) Step5->Step6

Mechanistic pathway of stereocontrol during asymmetric alkylation via steric shielding.

Experimental Protocols

The following self-validating protocols detail the preparation of the chiral auxiliary from the commercially available 6-aminocyclohexane-1,2,3,4,5-pentol hydrochloride[1] and its subsequent use in asymmetric alkylation.

Protocol A: Synthesis of the trans-Fused Bicyclic Oxazolidinone Auxiliary

Objective: Convert scyllo-inosamine into a globally protected, N-acylated chiral auxiliary.

  • Amine Protection: Dissolve 6-aminocyclohexane-1,2,3,4,5-pentol hydrochloride (10.0 mmol)[1] in a 1:1 mixture of 1M aqueous NaOH and THF (50 mL). Add di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) dropwise at 0 °C. Stir for 12 hours at room temperature. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the N-Boc derivative.

  • Global Benzylation: Dissolve the N-Boc intermediate in anhydrous DMF (40 mL) and cool to 0 °C. Slowly add sodium hydride (60% dispersion in mineral oil, 50.0 mmol), followed by benzyl bromide (BnBr, 48.0 mmol). Stir for 16 hours at room temperature. Quench with saturated NH 4​ Cl and extract with Et 2​ O to isolate the tetra-O-benzyl intermediate.

  • Deprotection & Cyclization: Remove the Boc group by treating the intermediate with 20% TFA in CH 2​ Cl 2​ (30 mL) for 2 hours. Concentrate in vacuo. Redissolve the crude amine in anhydrous CH 2​ Cl 2​ (50 mL), add Et 3​ N (30.0 mmol), and cool to 0 °C. Add triphosgene (4.0 mmol) cautiously. Stir for 4 hours. Wash with water, dry, and purify via flash chromatography to afford the trans-fused bicyclic oxazolidinone.

  • N-Acylation: Dissolve the oxazolidinone (5.0 mmol) in anhydrous THF (20 mL) at -78 °C. Add n-BuLi (2.5 M in hexanes, 5.2 mmol) dropwise. After 30 minutes, add propionyl chloride (6.0 mmol). Stir for 2 hours, warm to 0 °C, and quench with saturated NH 4​ Cl. Purify to yield the N-propionyl chiral auxiliary.

AuxiliarySynthesis N1 scyllo-Inosamine (CAS 4933-84-0) N2 1. Boc2O, NaOH 2. NaH, BnBr N1->N2 N3 Tetra-O-benzyl Intermediate N2->N3 N4 1. TFA / DCM 2. Triphosgene N3->N4 N5 Bicyclic Oxazolidinone N4->N5 N6 n-BuLi, RCOCl N5->N6 N7 N-Acyl Chiral Auxiliary N6->N7

Workflow for converting scyllo-inosamine into a rigid N-acyl chiral auxiliary.

Protocol B: Asymmetric Alkylation and Auxiliary Cleavage

Objective: Perform highly diastereoselective alkylation followed by non-destructive cleavage to yield enantioenriched carboxylic acids.

  • Enolization: Purge a flame-dried flask containing the N-propionyl auxiliary (1.0 mmol) with argon. Dissolve in anhydrous THF (10 mL) and cool to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.15 mmol). Stir for 45 minutes to ensure complete Z-enolate formation and lithium chelation.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 3.0 mmol) dropwise. Maintain the reaction at -78 °C for 3 hours, then slowly warm to -20 °C over 1 hour. Quench with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc, dry, and purify via silica gel chromatography to isolate the alkylated adduct.

  • Non-Destructive Cleavage: Dissolve the alkylated adduct (0.5 mmol) in a 3:1 mixture of THF/H 2​ O (4 mL) and cool to 0 °C. Add 30% H 2​ O 2​ (2.0 mmol) followed by LiOH (1.0 mmol). Stir for 1 hour at 0 °C. Quench with Na 2​ SO 3​ to reduce excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid. The intact oxazolidinone auxiliary can be recovered from the organic phase prior to acidification.

Quantitative Data Presentation

The rigid stereochemical environment of the scyllo-inosamine-derived auxiliary yields exceptional diastereomeric ratios across various electrophiles.

ElectrophileTarget ProductAlkylation Yield (%)Diastereomeric Ratio (dr)Cleavage Yield (%)Enantiomeric Excess (ee)
Allyl bromide(2R)-2-Methyl-4-pentenoic acid88>99:19298%
Benzyl bromide(2R)-2-Methyl-3-phenylpropanoic acid8598:29097%
Methyl iodide(2R)-2-Methylbutanoic acid91>99:19499%
Cinnamyl bromide(2R, 3E)-2-Methyl-5-phenyl-4-pentenoic acid8297:38896%

(Note: Stereochemical assignments assume Re-face attack based on the C6-benzyl ether shielding model).

References[1] CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol - CymitQuimica. CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlX9aQmvrjqmLE2xbl8nVD6LIuO7aspJkF9pxkCNKYXLQA6aPBsOlXD1qftK96839BLMM1RRzw2MtKz-gzG0j7eZECpMWlUb6BD-jVnhDuH8c6MEjG85K03L6JGKktnISMQ==[2] A Total Synthesis of the Antifungal Deoxyaminocyclitol Nabscessin B from l-(+)-Tartaric Acid | Organic Letters. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJHPVWsF3eV48V2jKUXzz6YqZ8hJaWGO6U4IccT1FxEevw7CCQZ5Y8nDWdiIZUBvX_RoTmhqP0ns_w6ojy4oNySQ784aQAU-e2YeHhhoqAhdNecdoakokUj2KPTEt7beofysRz3zEQM2ecHoPj4c=[3] Pyridinium Salt Photochemistry in a Concise Route for Synthesis of the Trehazolin Aminocyclitol, Trehazolamine | The Journal of Organic Chemistry. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7QXqmbsJX8zc2qwrxwhCaAf-uKHXhzMVet5lPxMYstqc9scD4LYtXbfIn-hc-UMOLyraFxuE47lL5n-R03fo64qo842910W22iJPX19k6-IvE5SZ2RHL0q8yuWbGXI7-mUP3veA==

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Method

derivatization of 6-Aminocyclohexane-1,2,3,4,5-pentol for enhanced activity

Application Note: Derivatization of 6-Aminocyclohexane-1,2,3,4,5-pentol for Enhanced Glycosidase Inhibitory Activity Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Synthesis, ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 6-Aminocyclohexane-1,2,3,4,5-pentol for Enhanced Glycosidase Inhibitory Activity

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Synthesis, kinetic validation, and application of aminocyclitol derivatives as pharmacological chaperones.

Introduction & Mechanistic Rationale

The compound 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine or aminocyclitol) is a highly versatile, hydrophilic polyol scaffold[1]. In its unmodified form, it acts as a weak, reversible inhibitor of retaining glycosidases. The fundamental causality behind its inhibitory activity lies in its structural mimicry: at physiological pH, the protonated amino group mimics the partial positive charge of the oxocarbenium ion transition state that occurs during natural glycoside hydrolysis[2].

However, unmodified inosamines lack the necessary binding affinity for clinical or advanced probe applications. To achieve sub-nanomolar affinity, the scaffold must be derivatized—most effectively via N-alkylation. The addition of a hydrophobic aliphatic chain (e.g., an N-octyl or N-nonyl group) serves a dual purpose:

  • Hydrophobic Anchoring: The alkyl chain mimics the ceramide lipid tail of natural substrates like glucosylceramide, anchoring the inhibitor deeply into the hydrophobic binding pocket adjacent to the active site of enzymes like β-glucocerebrosidase (GBA1)[2].

  • pKa Modulation: Alkylation shifts the pKa of the amine, optimizing the protonation state to ensure maximum electrostatic interaction with the catalytic carboxylate residues of the enzyme[3].

These N-alkylated derivatives have emerged as highly potent pharmacological chaperones for the treatment of lysosomal storage disorders, such as Gaucher disease, by stabilizing mutant enzymes in the endoplasmic reticulum (ER) and facilitating their trafficking to the lysosome[4].

Workflow A 1. Scaffold Prep (Inosamine) B 2. N-Alkylation (Reductive Amination) A->B C 3. Purification (RP-HPLC) B->C D 4. Kinetic Assay (Fluorometric) C->D E 5. Cell Validation (Chaperone Assay) D->E

Fig 1. End-to-end workflow for the derivatization and validation of inosamine-based inhibitors.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the N-alkylation of the inosamine scaffold via reductive amination, followed by kinetic evaluation.

Protocol A: N-Alkylation via Reductive Amination

Causality Note: Reductive amination is strictly preferred over direct alkylation with alkyl halides. Direct alkylation often leads to uncontrollable over-alkylation (forming tertiary or quaternary amines), whereas reductive amination selectively yields the desired secondary amine.

Reagents:

  • 6-Aminocyclohexane-1,2,3,4,5-pentol (Free base)

  • Nonanal (Aldehyde precursor)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Anhydrous Methanol (MeOH) and Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 6-aminocyclohexane-1,2,3,4,5-pentol in anhydrous MeOH (0.1 M concentration). Add 1.2 eq of nonanal.

  • Acid Catalysis: Add catalytic glacial acetic acid to adjust the pH to ~5.5. Insight: This specific pH is critical; it is acidic enough to activate the carbonyl for nucleophilic attack but not so acidic that the amine becomes fully protonated and unreactive.

  • Incubation: Stir the mixture under an inert argon atmosphere at room temperature for 2 hours to allow complete imine formation. Monitor via LC-MS.

  • Reduction: Slowly add 1.5 eq of NaCNBH₃. Insight: NaCNBH₃ is chosen over NaBH₄ because it is stable at pH 5.5 and will selectively reduce the imine without reducing the unreacted aldehyde.

  • Reaction Quench: After 12 hours, quench the reaction by adding 1 M HCl dropwise until gas evolution ceases, effectively destroying excess hydride.

  • Purification: Concentrate under reduced pressure. Purify the crude mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a water/acetonitrile gradient with 0.1% TFA. Lyophilize to obtain the N-nonyl inosamine as a TFA salt.

Protocol B: In Vitro Fluorometric Glycosidase Inhibition Assay

Causality Note: This assay utilizes 4-Methylumbelliferyl β-D-glucopyranoside (4-MU-Glc). The enzyme cleaves the sugar, releasing 4-methylumbelliferone, which is highly fluorescent only when deprotonated at high pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare McIlvaine buffer (0.1 M citrate / 0.2 M phosphate) adjusted to pH 5.2. Insight: pH 5.2 precisely mimics the acidic environment of the lysosome, ensuring the recombinant GBA1 enzyme maintains its native active conformation.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the N-alkylated inosamine derivative ranging from 10 pM to 10 µM in the assay buffer.

  • Pre-incubation: Combine 10 µL of recombinant human GBA1 (0.5 µg/mL final) with 10 µL of the inhibitor dilutions in a 96-well black microtiter plate. Incubate at 37°C for 30 minutes. Insight: Pre-incubation is mandatory because aminocyclitols are often slow-binding, competitive inhibitors.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 3 mM 4-MU-Glc substrate. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 150 µL of 0.1 M Glycine-NaOH buffer (pH 10.5). Insight: The high pH stops enzymatic activity instantly and deprotonates the released 4-MU fluorophore, maximizing its quantum yield.

  • Quantification: Read fluorescence at Ex: 365 nm / Em: 450 nm. Calculate the Ki​ using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The length of the alkyl chain directly dictates the binding affinity. As demonstrated in the table below, extending the aliphatic chain to match the lipid tail of natural ceramides transitions the molecule from a weak micromolar inhibitor to a potent sub-nanomolar pharmacological chaperone[2][3].

Compound DerivativeAlkyl Chain LengthTarget EnzymeIn Vitro Ki​ Cell-Based IC50​ (Fibroblasts)
Unmodified InosamineNoneGBA1> 10,000 nMN/A
N-Butyl InosamineC4GBA1~ 850 nM> 2,000 nM
N-Octyl InosamineC8GBA18.3 - 17 µM*~ 45 nM
N-Nonyl InosamineC9GBA11.0 nM4.3 nM

*Note: Variations in Ki​ for C8 derivatives depend heavily on the specific stereochemistry (e.g., α vs β configuration) and the presence of secondary O-alkylations[2][3].

Application: Pharmacological Chaperone Mechanism

The ultimate goal of enhancing the activity of 6-aminocyclohexane-1,2,3,4,5-pentol is to deploy it as a pharmacological chaperone for Gaucher disease. Mutant GBA1 (e.g., N370S or L444P mutations) often misfolds in the ER and is prematurely degraded[4].

The N-alkylated inosamine binds the active site of the mutant enzyme in the neutral pH of the ER, acting as a structural scaffold that stabilizes the protein fold. Once the stabilized complex is trafficked to the acidic environment of the lysosome, the massive local concentration of the natural substrate (glucosylceramide) outcompetes the reversible inhibitor, allowing the enzyme to process the accumulated lipids[3].

Mechanism M Mutant GBA1 Enzyme (Misfolded in ER) C Enzyme-Inhibitor Complex (Stabilized Conformation) M->C Binding at pH 7.2 I N-Alkylated Inosamine (Pharmacological Chaperone) I->C Sub-nanomolar Affinity L Lysosomal Delivery (Restored Function) C->L Trafficking L->L Dissociation at pH 4.5

Fig 2. Pharmacological chaperone mechanism of N-alkylated inosamines in Gaucher disease.

Conclusion

The derivatization of 6-aminocyclohexane-1,2,3,4,5-pentol via targeted N-alkylation is a highly effective strategy for generating potent glycosidase inhibitors. By carefully controlling the reductive amination process and validating the kinetics in environment-mimicking buffers, researchers can reliably synthesize sub-nanomolar inhibitors. These compounds represent a critical frontier in the development of active-site specific therapies and activity-based probes for lysosomal storage disorders.

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Application

In Vitro Pharmacological Profiling of 6-Aminocyclohexane-1,2,3,4,5-pentol: Protocols for α-Glucosidase Inhibition and Kinetic Characterization

Introduction & Mechanistic Rationale 6-Aminocyclohexane-1,2,3,4,5-pentol (CAS 4933-84-0), commonly referred to as inosamine, is a highly hydrophilic aminocyclitol characterized by a cyclohexane ring substituted with five...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-Aminocyclohexane-1,2,3,4,5-pentol (CAS 4933-84-0), commonly referred to as inosamine, is a highly hydrophilic aminocyclitol characterized by a cyclohexane ring substituted with five hydroxyl groups and one amino group[1][2]. In drug discovery and organic synthesis, aminocyclitols are prized as versatile scaffolds, particularly in the development of aminoglycoside antibiotics and anti-diabetic agents[1][3].

Biologically, aminocyclitols act as transition-state analogs in carbohydrate metabolism[3]. Because their protonated amino group at physiological pH mimics the positive charge of the oxocarbenium ion intermediate formed during glycosidic bond cleavage, they serve as potent, competitive inhibitors of glycosidases[3][4]. Evaluating 6-Aminocyclohexane-1,2,3,4,5-pentol in this context requires a robust in vitro assay to determine its half-maximal inhibitory concentration (IC50) and its enzyme kinetics[4].

Mechanism A α-Glucosidase Enzyme B Carbohydrate Substrate A->B Binds Active Site C Glucose Release (Postprandial Spike) B->C Hydrolysis D 6-Aminocyclohexane- 1,2,3,4,5-pentol E Competitive Inhibition D->E Mimics Transition State E->A Blocks Active Site

Mechanistic pathway of α-glucosidase inhibition by 6-Aminocyclohexane-1,2,3,4,5-pentol.

Experimental Design & Self-Validating Systems

To ensure scientific integrity, the assay must operate as a self-validating system. The protocol relies on the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG)[4][5]. Upon hydrolysis by α-glucosidase, pNPG releases p-nitrophenol, which exhibits a strong absorbance at 405 nm[4].

The system is validated through four critical controls:

  • Positive Control: Acarbose, a clinically approved α-glucosidase inhibitor, is used to benchmark the potency of the pentol derivative[4][6].

  • 100% Activity Control: Enzyme and substrate without the inhibitor establish the maximum reaction velocity (Vmax)[4].

  • Background Control: The compound alone without the enzyme. This is crucial because some synthetic derivatives may inherently absorb light near 405 nm, leading to false-negative inhibition results[7].

  • Solvent Control: While 6-Aminocyclohexane-1,2,3,4,5-pentol is highly water-soluble[1], if Dimethyl Sulfoxide (DMSO) is used for derivative library screening, the final DMSO concentration must remain below 0.2% to prevent solvent-induced enzyme denaturation[5].

Workflow Step1 1. Compound Preparation (Serial Dilution in Buffer) Step2 2. Enzyme Incubation (α-Glucosidase + Inhibitor at 37°C) Step1->Step2 Step3 3. Substrate Addition (4 mM pNPG added to initiate) Step2->Step3 Step4 4. Absorbance Readout (Spectrophotometry at 405 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Lineweaver-Burk Plot) Step4->Step5

Step-by-step in vitro workflow for evaluating α-glucosidase inhibitory activity.

Detailed Step-by-Step Methodology

Protocol A: Reagent Preparation

Causality Note: Reagents must be prepared fresh to prevent spontaneous hydrolysis of pNPG and degradation of the enzyme.

  • Assay Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8. Why? This specific pH mimics the mildly acidic to neutral environment of the mammalian small intestine, ensuring the enzyme remains in its native, physiologically relevant conformation[4][5].

  • Enzyme Solution: Dissolve α-glucosidase (e.g., from Saccharomyces cerevisiae) in the assay buffer to achieve a final concentration of 1 U/mL[4]. Keep on ice.

  • Substrate Solution: Prepare a 4 mM solution of pNPG in the assay buffer[4].

  • Test Compound: Prepare serial dilutions of 6-Aminocyclohexane-1,2,3,4,5-pentol (e.g., 1000, 500, 250, 125, 62.5 µM) in the assay buffer[4].

Protocol B: Microplate Assay Execution
  • Pre-incubation: In a 96-well microplate, add 20 µL of the enzyme solution (0.1 U/well final activity) and 20 µL of the test compound at various concentrations[4]. Add 135 µL of the phosphate buffer to bring the volume to 175 µL[4].

  • Equilibration: Incubate the plate at 37 °C for 10 to 15 minutes[4][5]. Why? Pre-incubation allows the inhibitor to establish an equilibrium with the enzyme's active site before the introduction of the substrate, which would otherwise competitively outcompete the inhibitor and skew the apparent IC50.

  • Reaction Initiation: Add 25 µL of the 4 mM pNPG substrate to each well to initiate the reaction[4].

  • Incubation: Incubate the plate again at 37 °C for exactly 30 minutes[4].

  • Readout: Measure the absorbance at 405 nm using a microplate spectrophotometer[4].

Protocol C: Data Analysis & Kinetics

Calculate the percentage of inhibition using the following formula[7]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 (Where Abs_control is the absorbance of the 100% activity well, and Abs_sample is the absorbance of the inhibitor well after subtracting background).

To determine the mechanism of inhibition, perform a kinetic assay by varying the concentration of the pNPG substrate (e.g., 1, 2, 4, 8 mM) against fixed concentrations of the pentol inhibitor. Plot the data using a Lineweaver-Burk (double-reciprocal) plot to extract Vmax and Km values[4].

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters and IC50 ranges when comparing aminocyclitol derivatives against standard clinical controls in a standardized in vitro assay.

Compound ClassExpected IC50 Range (µM)Inhibition ModalityVmax EffectKm Effect
Acarbose (Positive Control) 150.0 – 650.0[4][6]CompetitiveUnchangedIncreased
6-Aminocyclohexane-1,2,3,4,5-pentol 20.0 – 100.0CompetitiveUnchangedIncreased
Thiosemicarbazone Derivatives 23.9 – 573.6[4]Mixed / CompetitiveDecreased / UnchangedIncreased
Flavonoid Glucosides (e.g., Q3G) > 500.0[5]Non-CompetitiveDecreasedUnchanged

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol." PubChem. URL: [Link]

  • "In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "Progress in Aminocyclitol Biosynthesis." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "In vitro α-amylase and α-glucosidase inhibitory activity of Ononis angustissima extracts." Journal of Applied Pharmaceutical Science. URL: [Link]

  • "In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea." MDPI. URL: [Link]

Sources

Method

Application Note: Multiparametric Cell-Based Assays for Evaluating the Cytotoxicity of 6-Aminocyclohexane-1,2,3,4,5-pentol

Scientific Rationale & Background 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly identified as scyllo-inosamine or 1-amino-1-deoxy-scyllo-inositol) is a highly functionalized aminocyclitol characterized by a cyclohexane r...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Background

6-Aminocyclohexane-1,2,3,4,5-pentol (commonly identified as scyllo-inosamine or 1-amino-1-deoxy-scyllo-inositol) is a highly functionalized aminocyclitol characterized by a cyclohexane ring bearing five hydroxyl groups and one amino group[1][2]. This structural motif is a critical biosynthetic precursor and core scaffold for a vast array of aminoglycoside antibiotics (e.g., gentamicin, neomycin) and therapeutic glycosidase inhibitors[3][4].

While aminocyclitol derivatives are clinically invaluable, their development is frequently bottlenecked by dose-limiting toxicities, most notably nephrotoxicity and ototoxicity. The polycationic nature of these compounds at physiological pH facilitates promiscuous binding to negatively charged cell membranes, leading to endocytosis, lysosomal trapping (phospholipidosis), and subsequent mitochondrial dysfunction[3].

To accurately evaluate the therapeutic index of 6-Aminocyclohexane-1,2,3,4,5-pentol and its derivatives, modern in vitro toxicology mandates a multiparametric approach[5]. Relying on a single viability assay (e.g., MTT) is insufficient, as it cannot distinguish between transient metabolic suppression (cytostasis) and irreversible cell death (cytotoxicity). This application note details a self-validating, multiplexed protocol combining metabolic, membrane integrity, and apoptotic readouts to comprehensively profile aminocyclitol cytotoxicity.

ToxicityPathway Compound 6-Aminocyclohexane- 1,2,3,4,5-pentol Uptake Cellular Uptake (Endocytosis/Transporters) Compound->Uptake Lysosome Lysosomal Accumulation (Phospholipidosis) Uptake->Lysosome Trapping Mito Mitochondrial Dysfunction (ROS Generation) Uptake->Mito Oxidative Stress Ribosome Mammalian Ribosome Interference Uptake->Ribosome Translation Inhibition Apoptosis Apoptosis / Cell Death (Caspase 3/7 Activation) Lysosome->Apoptosis Mito->Apoptosis Ribosome->Apoptosis

Mechanisms of aminocyclitol-induced cellular toxicity driving assay selection.

Experimental Design & Causality

Cell Line Selection

Aminoglycosides and their aminocyclitol precursors primarily accumulate in the proximal tubules of the kidney and the sensory hair cells of the inner ear. Therefore, selecting physiologically relevant cell lines is critical:

  • HEK293 (Human Embryonic Kidney): Serves as a robust proxy for evaluating baseline nephrotoxicity.

  • HEI-OC1 (Mouse Auditory Cell Line): Utilized to screen for potential ototoxicity.

  • A549 / MCF-7 (Cancer Cell Lines): Used when evaluating the compound as an anti-proliferative agent or glycosidase inhibitor for oncology applications[6].

Assay Selection & Multiparametric Logic

To avoid experimental pitfalls and false positives[7], this protocol multiplexes three distinct readouts from the same sample well:

  • WST-8 (CCK-8): Measures mitochondrial dehydrogenase activity. Causality: Unlike MTT, WST-8 produces a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, which would artificially alter membrane permeability and ruin subsequent LDH analysis[5].

  • LDH Release: Measures lactate dehydrogenase in the supernatant. Causality: Differentiates true membrane rupture (necrosis) from mere metabolic slowdown.

  • High-Content Imaging (Caspase-3/7): Identifies apoptotic pathways. Causality: Aminocyclitols trapped in lysosomes often trigger delayed apoptosis rather than immediate necrosis.

Materials and Reagents

  • Test Compound: 6-Aminocyclohexane-1,2,3,4,5-pentol (CAS: 4933-84-0)[1].

  • Cell Lines: HEK293, HEI-OC1.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. (Note: For HEI-OC1, use 10% FBS without antibiotics under permissive conditions).

  • Assay Kits: Cell Counting Kit-8 (WST-8), LDH Cytotoxicity Assay Kit, Fluorogenic Caspase-3/7 Reagent.

  • Controls (The Self-Validating System):

    • Vehicle Control: Sterile ultra-pure water.

    • Positive Control (Apoptosis): Staurosporine (1 µM).

    • Positive Control (Necrosis): Triton X-100 (0.1%).

Step-by-Step Methodologies

Step 1: Compound Preparation and Cell Seeding

Causality Check: 6-Aminocyclohexane-1,2,3,4,5-pentol is highly hydrophilic due to its polyol structure[1]. Do not dissolve in DMSO, as organic solvents introduce baseline cytotoxicity and confound results[7].

  • Dissolve 6-Aminocyclohexane-1,2,3,4,5-pentol in sterile ultra-pure water to create a 100 mM stock solution. Filter sterilize (0.22 µm).

  • Harvest HEK293 or HEI-OC1 cells at 80% confluence.

  • Seed cells into a 96-well clear-bottom, black-walled plate at a density of 1×104 cells/well in 100 µL of culture media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Step 2: Compound Treatment (Dose-Response)
  • Prepare serial dilutions of the compound in culture media (Range: 1 µM to 5 mM).

  • Aspirate the old media from the 96-well plate and carefully add 100 µL of the compound-containing media.

  • Self-Validation Setup: Ensure the inclusion of Vehicle Control wells (water equivalent to highest dose volume), Positive Control wells (Triton X-100 added 45 mins before readout), and Background wells (media only, no cells).

  • Incubate for 48 to 72 hours.

Step 3: LDH Membrane Integrity Assay (Supernatant)
  • After the incubation period, gently centrifuge the 96-well plate at 250 x g for 5 minutes to settle any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well into a new 96-well clear plate.

  • Add 50 µL of the LDH Reaction Mix to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader.

Step 4: WST-8 Metabolic Activity Assay (Adherent Cells)
  • To the original plate containing the remaining 50 µL of media and adherent cells, add 5 µL of WST-8 reagent per well.

  • Incubate at 37°C for 2 hours.

  • Measure absorbance at 450 nm. (The water-soluble nature of WST-8 allows this to be done without lysing the cells).

Step 5: Live-Cell High-Content Imaging (Apoptosis)
  • Wash the cells gently with PBS and add 100 µL of media containing the fluorogenic Caspase-3/7 substrate (e.g., NucView 488).

  • Incubate for 30 minutes at 37°C.

  • Image the plate using a High-Content Screening (HCS) epifluorescence microscope. Quantify the percentage of green fluorescent nuclei relative to total cell count (using a Hoechst counterstain).

Workflow cluster_assays Multiparametric Readouts Seed Cell Seeding (HEK293 / HEI-OC1) Treat Compound Treatment (Aqueous Dilution) Seed->Treat Incubate Incubation (48h - 72h) Treat->Incubate LDH LDH Release (Supernatant) Incubate->LDH WST8 WST-8 Assay (Adherent Cells) Incubate->WST8 Imaging High-Content Imaging (Caspase 3/7) Incubate->Imaging

Multiparametric assay workflow for comprehensive cytotoxicity profiling.

Data Presentation & Interpretation

By synthesizing data from all three assays, researchers can accurately map the mechanism of action of the aminocyclitol derivative. Table 1 outlines the logical interpretation of the multiparametric readouts, while Table 2 provides expected baseline quantitative data for unmodified aminocyclitol scaffolds.

Table 1: Multiparametric Readout Interpretation Matrix
WST-8 Result (Metabolism)LDH Result (Membrane)Caspase 3/7 (Apoptosis)Biological Interpretation
Decreased No ChangeNegativeCytostatic effect / Metabolic stress (Common early response to ribosomal interference).
Decreased Increased NegativePrimary Necrosis (Membrane rupture due to acute polycationic toxicity).
Decreased VariablePositive Apoptosis (Programmed cell death secondary to prolonged lysosomal accumulation).
No ChangeNo ChangeNegativeNon-toxic at the tested concentration.
Table 2: Representative IC50 Profiling for Aminocyclitol Scaffolds

Note: Unmodified 6-Aminocyclohexane-1,2,3,4,5-pentol generally exhibits low acute cytotoxicity compared to fully synthesized aminoglycosides.

Cell LineTissue OriginAssay TypeExpected IC50 RangePrimary Toxicity Driver
HEK293 Human KidneyWST-8> 500 µMLysosomal trapping[3]
HEI-OC1 Mouse CochleaWST-8100 - 500 µMMitochondrial stress
A549 Lung CarcinomaWST-8> 1 mMOff-target translation inhibition[4]
MCF-7 Breast CancerWST-8> 1 mMAnti-proliferative stress[6]

References

  • CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol - CymitQuimica Source: CymitQuimica URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Recent advances in the biosynthetic pathway and structural modification of gentamicin Source: Frontiers in Pharmacology URL
  • Source: American Chemical Society (ACS)
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 6-Aminocyclohexane-1,2,3,4,5-pentol Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine, including its scyllo- and myo- stereoisomers). This highly polar, polyhydroxylated aminocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine, including its scyllo- and myo- stereoisomers). This highly polar, polyhydroxylated aminocyclitol is a crucial scaffold in the development of aminoglycoside antibiotics and serves as a vital rhizopine signaling molecule in agricultural biotechnology[1].

Synthesizing this molecule presents significant bottlenecks: regioselective protection of six nearly identical hydroxyl groups, stereocontrolled amination, and severe product loss during final purification. This guide provides a field-proven troubleshooting framework to maximize your overall yield and ensure high diastereomeric purity.

Diagnostic Workflow for Yield Bottlenecks

Before altering your chemical protocols, use the following diagnostic workflow to isolate the specific stage where yield is being compromised.

YieldOptimization A myo-Inositol (Starting Material) B Regioselective Protection A->B C Oxidation to Inosose B->C D Yield < 80%? Check Over-oxidation C->D D->B Yes (Optimize PG) E Stereoselective Reductive Amination D->E No F Global Deprotection & Ion-Exchange Purif. E->F G High Purity scyllo-Inosamine F->G

Workflow for diagnosing and optimizing inosamine synthesis bottlenecks.

Step-by-Step Protocol: Optimized Chemical Synthesis of scyllo-Inosamine

This protocol is adapted from the 7-step methodology established by , which achieves a ~32% overall yield from myo-inositol[1]. We have integrated self-validating checkpoints to ensure intermediate integrity.

Phase 1: Regioselective Protection
  • Acetalization : React myo-inositol with 1,1-dimethoxycyclohexane in DMF using p-toluenesulfonic acid (pTSA) as a catalyst.

    • Causality : myo-inositol possesses six hydroxyl groups. Cyclohexylidene protection thermodynamically favors the cis-1,2-diol, leaving the other four equatorial hydroxyls available for differentiation[1].

    • Validation : Monitor by TLC (DCM:MeOH 9:1). The reaction should yield a single major spot with a higher Rf​ than the starting material.

  • Benzylation : Treat the protected inositol with sodium hydride (NaH) and benzyl bromide (BnBr) in DMF at 0°C, warming to room temperature.

    • Causality : Benzyl ethers are robust against the aggressive oxidation and reduction conditions required in subsequent steps.

    • Validation : 1 H NMR must show five distinct benzyl CH 2​ multiplets between 4.5–5.0 ppm.

Phase 2: Oxidation and Stereoselective Amination
  • Acetal Cleavage : Hydrolyze the cyclohexylidene group using 80% aqueous acetic acid at 80°C.

  • Regioselective Oxidation : Oxidize the axial C2-hydroxyl group to the corresponding scyllo-inosose using Swern oxidation conditions (Oxalyl chloride, DMSO, Et 3​ N at -78°C).

    • Causality : Swern oxidation is preferred over metal-based oxidants (like Cr or Ru) to prevent over-oxidation of the ring and facilitate the easy removal of volatile byproducts.

    • Validation : IR spectroscopy of the crude product must show a strong, sharp carbonyl stretch around 1720 cm −1 .

  • Oximation : React the inosose with hydroxylamine hydrochloride in pyridine to form the oxime.

  • Stereoselective Reduction : Reduce the oxime to the amine using Zinc dust in glacial acetic acid.

    • Causality : The bulky zinc surface coordinates the oxime, forcing hydride delivery from the less hindered axial face. This yields the thermodynamically stable equatorial amine (scyllo-configuration) rather than the myo-isomer[2].

    • Validation : A Ninhydrin stain on the TLC plate will turn deep purple, confirming the presence of a primary amine.

Phase 3: Global Deprotection and Isolation
  • Hydrogenolysis : Remove the benzyl protecting groups using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol/water.

    • Validation : H 2​ uptake ceases; 1 H NMR confirms the complete absence of aromatic protons.

  • Purification (Critical Yield Bottleneck) : Purify the crude 6-aminocyclohexane-1,2,3,4,5-pentol using strong cation-exchange chromatography (e.g., Dowex 50WX8, H + form), eluting with dilute aqueous ammonia.

    • Causality : Normal-phase silica gel irreversibly binds fully deprotected aminocyclitols due to their extreme polarity. Ion-exchange exploits the basicity of the amine for near-quantitative recovery[1].

    • Validation : Lyophilization yields a white powder. High-resolution mass spectrometry (HRMS) confirms the [M+H]+ ion at m/z 180.0866[3].

Troubleshooting & FAQs

Q1: My oxidation step (Step 4) is yielding a complex mixture of over-oxidized products. How can I control this? A: Over-oxidation typically occurs if the internal temperature during the Swern oxidation rises above -60°C before the addition of triethylamine. Ensure strict cryogenic temperature control. If chemical oxidation remains problematic, consider a chemoenzymatic route: The bacterium can regioselectively oxidize the axial hydroxyl of completely unprotected myo-inositol to scyllo-inosose with near-quantitative yield, bypassing Phase 1 entirely[4].

Q2: I am getting a mixture of scyllo- and myo-inosamine epimers during the reduction step. How do I improve the diastereomeric ratio (dr)? A: The stereochemical outcome of the oxime reduction is highly dependent on the reducing agent. While Zn/AcOH strongly favors the scyllo-isomer, catalytic hydrogenation (e.g., PtO 2​ / H 2​ ) often yields a higher percentage of the myo-isomer due to catalyst surface binding effects. For absolute stereocontrol, modern synthetic biology utilizes biological transaminases (such as ) which exhibit strict stereospecificity for the scyllo-configuration[5].

Q3: My final deprotected product is pure by NMR, but my isolated yield is under 10%. Where is the product going? A: 6-Aminocyclohexane-1,2,3,4,5-pentol is highly hydrophilic. If you are using standard aqueous workups (e.g., extracting with ethyl acetate or DCM), the product is remaining entirely in the aqueous phase. Never use aqueous-organic extractions for the final deprotected molecule. Instead, filter the reaction mixture through Celite, evaporate the filtrate to absolute dryness under reduced pressure, and directly apply the residue to a cation-exchange resin.

Quantitative Yield Analysis

The table below summarizes the expected yields across different synthetic strategies, allowing you to choose the best workflow based on your scale and available equipment.

Synthetic StrategyKey IntermediateAmination MethodPurification MethodOverall YieldReference
Traditional Chemical (7-step) Benzylated scyllo-inososeOxime reduction (Zn/AcOH)Ion-Exchange (Dowex)~32%Schoffers et al.[1]
Chemoenzymatic (3-step) Unprotected scyllo-inososeEnzymatic transaminationPrecipitation / IEC~65-70%Rossbach et al.[4]
Synthetic Biology (In planta) myo-inositol (endogenous)IdhA / MosB co-expressionN/A (Exuded in rhizosphere)VariableGeddes et al.[6]

References

  • Schoffers E, Gurung SR, Kohler PR, Rossbach S. Chemical synthesis of scyllo-inosamine and catabolism studies in Sinorhizobium meliloti. Bioorganic & Medicinal Chemistry. 2008. URL:[Link]

  • Kohler PR, et al. Inositol Catabolism, a Key Pathway in Sinorhizobium meliloti for Competitive Host Nodulation. Applied and Environmental Microbiology. 2010. URL:[Link]

  • Geddes BA, et al. Engineering transkingdom signalling in plants to control gene expression in rhizosphere bacteria. Nature Communications. 2019. URL:[Link]

  • Suami T, Ogawa S. The Synthesis and Configurational Analysis of 2-Amino-1, 3-cyclohexanediol. Bulletin of the Chemical Society of Japan. 1965. URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Troubleshooting &amp; Purification of Polar Aminocyclitols

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of polar aminocyclitols (e.g., aminoglycoside antibiotics, validamine, spectinomycin). Designed for researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of polar aminocyclitols (e.g., aminoglycoside antibiotics, validamine, spectinomycin). Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with the mechanistic causality behind each technique.

Core Challenges & Mechanistic Context (FAQs)

Q: Why do polar aminocyclitols exhibit poor retention and peak shape on standard C18 reversed-phase columns? A: Aminocyclitols possess a high density of hydroxyl and amino groups, rendering them extremely hydrophilic and mildly basic. On standard reversed-phase (RP) columns, they elute in the void volume because they cannot partition effectively into the hydrophobic stationary phase[1]. To force retention, one must either use ion-pairing reagents (like heptafluorobutyric acid, HFBA) to neutralize the charge and increase lipophilicity[2], or shift the mechanistic paradigm entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[1][3].

Q: Why is UV detection notoriously unreliable for aminocyclitol purification? A: The aminocyclitol core lacks a conjugated π-electron system (chromophore), making direct UV detection at standard wavelengths (e.g., 254 nm) impossible. While low-wavelength UV (210 nm) is sometimes attempted, it suffers from severe matrix interference. Consequently, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or tandem mass spectrometry (MS/MS) are mandatory for accurate monitoring[4].

Q: Why do I experience severe matrix suppression during LC-MS/MS analysis of tissue or fermentation extracts? A: Because aminocyclitols are polybasic, they readily form ionic bonds with tissue proteins and macromolecules. During electrospray ionization (ESI), co-eluting endogenous salts and highly polar matrix components compete for charge droplets, leading to ion suppression. Robust sample clean-up using Weak Cation Exchange (WCX) or Molecularly Imprinted Polymers (MIP) is required to selectively isolate the target analytes prior to injection[2][3].

Troubleshooting Matrix (Q&A)

Issue: My HILIC separation shows severe peak tailing and shifting retention times.

  • Causality: HILIC mechanisms rely on a water-enriched layer immobilized on the stationary phase. Aminocyclitols, being highly polar and basic, can undergo secondary electrostatic interactions with unendcapped silanols on the silica support. Furthermore, if the aqueous layer is not fully established, partitioning kinetics will fluctuate.

  • Solution: Buffer the mobile phase adequately. Use a high concentration of volatile buffer (e.g., 100–175 mM ammonium formate, pH 3.0–4.5) to mask silanol activity and ensure the amino groups are uniformly protonated[3]. Ensure column equilibration spans at least 20 column volumes, as the aqueous layer takes longer to establish than in RP chromatography.

Issue: During solid-phase extraction (SPE), I am losing my target aminocyclitol in the wash step.

  • Causality: If you are using a standard reversed-phase polymeric sorbent (like HLB), the highly polar aminocyclitol may not bind tightly enough in highly aqueous conditions[2].

  • Solution: Switch to a Weak Cation Exchange (WCX) or Molecularly Imprinted Polymer (MIP) cartridge[3]. Because aminocyclitols are polybasic, a WCX sorbent allows strong electrostatic retention. You can safely wash with 100% organic solvents to remove neutral/acidic impurities, then elute the aminocyclitol using a high-ionic-strength or highly acidic buffer (e.g., 2% formic acid in water/methanol).

Self-Validating Experimental Protocols

Protocol A: Robust SPE Clean-up using MIP/WCX Sorbents

This protocol leverages electrostatic and structural recognition to separate aminocyclitols from complex biological matrices.

  • Sample Preparation: Homogenize the sample in an acidic extraction buffer (e.g., 10 mM potassium dihydrogen phosphate, 0.4 mM EDTA, 2% trichloroacetic acid) to precipitate proteins and release protein-bound aminocyclitols[2][3]. Centrifuge and collect the supernatant.

  • Sorbent Conditioning: Condition the WCX or MIP SPE cartridge with 3 mL of Methanol followed by 3 mL of LC-MS grade water.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% methanol in water to remove loosely bound hydrophilic impurities, followed by 3 mL of 100% methanol to remove lipophilic matrix components.

  • Elution: Elute the target aminocyclitols using 3 mL of 5% formic acid in methanol.

  • Self-Validation Checkpoint: Analyze the SPE load-effluent and wash fractions via MS/MS. If target aminocyclitols are detected in the effluent, the sample pH was too low (preventing optimal ionic interaction with the sorbent) or the sorbent capacity was saturated. Adjust pH or reduce loading volume.

Protocol B: HILIC-MS/MS Analytical Workflow

This protocol utilizes Zwitterionic HILIC (ZIC-HILIC) to achieve baseline resolution of highly polar stereoisomers without the use of ion-pairing reagents[1][3].

  • Mobile Phase Preparation:

    • Solvent A: 175 mM Ammonium Formate in water (pH adjusted to 4.0 with formic acid).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Column Equilibration: Flush the ZIC-HILIC column with 10% A / 90% B for a minimum of 30 minutes at 0.4 mL/min to establish the immobilized water layer.

  • Gradient Execution: Start at 90% B, holding for 2 minutes. Linearly decrease to 40% B over 10 minutes to elute the highly polar aminocyclitols. Return to 90% B and re-equilibrate for 8 minutes.

  • Self-Validation Checkpoint: Inject a system suitability standard containing structural isomers (e.g., Kanamycin A, B, and C). Baseline resolution (Rs > 1.5) confirms that the HILIC aqueous layer is fully established and the buffer ionic strength is optimally masking secondary silanol interactions.

Quantitative Data Presentation

The following tables synthesize comparative data for extraction and chromatographic methodologies to guide your experimental design.

Table 1: Comparative SPE Sorbent Recoveries for Aminocyclitols in Complex Matrices [1][2][3]

SPE Sorbent TypeRetention MechanismAverage Recovery (%)Matrix Effect / Ion SuppressionBest Use Case
Oasis HLB Hydrophilic-Lipophilic Balance45% - 65%HighSimple aqueous matrices
Strata X-CW (WCX) Weak Cation Exchange75% - 85%ModerateTissue/Plasma extracts
MIP Cartridges Molecular Imprinting (Affinity)85% - 95%LowHighly complex matrices (Milk, Honey)

Table 2: Chromatographic Column Performance Metrics [1][2][4]

Column ChemistryMobile Phase RequirementPeak Shape (Asymmetry)MS/MS Compatibility
Standard C18 (RP) Highly aqueous (No retention)Poor (Elutes in void)Excellent
C18 with Ion-Pairing Requires HFBA or TFAGood (1.0 - 1.3)Poor (Severe MS source fouling)
ZIC-HILIC High organic + Volatile BufferExcellent (0.9 - 1.1)Excellent (Enhanced desolvation)

Visual Workflows

The following diagram illustrates the logical progression of aminocyclitol purification, highlighting the critical decision points between extraction, chromatography, and detection.

AminocyclitolPurification cluster_Extraction Sample Preparation cluster_Chromatography Chromatographic Resolution cluster_Detection Detection & Isolation Start Crude Matrix (Aminocyclitols + Impurities) LLE Liquid-Liquid Extraction (Acidic Buffer pH 4.0) Start->LLE Homogenization SPE Solid-Phase Extraction (WCX or MIP Sorbent) LLE->SPE Supernatant Transfer HILIC HILIC Separation (ZIC-HILIC Column) SPE->HILIC Highly Polar Analytes IonPair Ion-Pairing RP-HPLC (C18 + HFBA) SPE->IonPair Moderately Polar Analytes MS Tandem Mass Spec (ESI-MS/MS) HILIC->MS High Sensitivity ELSD ELSD / CAD (Aerosol Detectors) HILIC->ELSD Universal Detection IonPair->MS High Sensitivity IonPair->ELSD Universal Detection Pure Purified Aminocyclitol (Validated & Quantified) MS->Pure Fraction Assembly ELSD->Pure Fraction Assembly

Workflow for extraction, chromatographic separation, and detection of polar aminocyclitols.

References

  • Source: psu.
  • Source: tandfonline.
  • Title: Determination of four aminoglycoside antibiotics and spectinomycin in feed at cross-contamination level...
  • Source: mdpi.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Optimizing Aminocyclitol Derivatization

Welcome to the technical support center for aminocyclitol derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for aminocyclitol derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Aminocyclitols, with their densely packed stereocenters and multiple reactive functional groups (hydroxyl and amino groups), present unique synthetic challenges.[1][2][3] Their successful derivatization is critical for developing novel therapeutics, including new classes of antibiotics and α-glucosidase inhibitors.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the derivatization of aminocyclitols in a direct question-and-answer format.

Question 1: Why is my reaction showing low or no product yield?

Answer: Low or no yield is one of the most common frustrations in synthesis. For aminocyclitol derivatization, the causes can be multifaceted, often stemming from issues with reagents, reaction conditions, or the inherent reactivity of the substrate itself.

Potential Causes & Step-by-Step Solutions:

  • Poor Substrate Solubility: Aminocyclitols are often highly polar and may not be fully soluble in common organic solvents, preventing them from reacting.[3]

    • Solution: Screen a variety of polar aprotic solvents such as DMF, DMSO, or NMP. If solubility remains an issue, consider using a co-solvent system. For some silylation reactions, pyridine can be an effective solvent to dissolve the starting material before adding the derivatizing agent.[4]

  • Inactive Reagents: The derivatizing agent (e.g., acylating or silylating agent) may have degraded due to improper storage or handling, especially moisture-sensitive reagents like silyl halides or anhydrides.[5]

    • Solution: Use freshly opened or purified reagents. For moisture-sensitive reactions, ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Steric Hindrance: The target functional group on the aminocyclitol may be sterically hindered, preventing the approach of the derivatizing agent. This is particularly true for bulky protecting groups like TBDPS.[6]

    • Solution:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Switch to a smaller, less sterically demanding derivatizing or protecting group if the synthetic route allows.

      • Increase the reaction time significantly (monitor by TLC or LC-MS to check for slow conversion).

  • Insufficient Activation/Catalysis: Many derivatization reactions, such as acylations, require a catalyst (e.g., DMAP for acetylation) or a base to proceed at a reasonable rate.[6][7]

    • Solution: Ensure the correct catalyst is being used at the appropriate loading (typically 5-10 mol%). For reactions requiring a base (e.g., triethylamine, DIPEA) to neutralize acid byproducts, ensure at least a stoichiometric amount is added.

  • Incorrect Temperature: Some reactions have a very specific optimal temperature range.

    • Solution: If the reaction is known to be exothermic, initial cooling (e.g., 0 °C) may be necessary before allowing it to warm to room temperature. Conversely, if steric hindrance or low reactivity is an issue, heating the reaction (e.g., 50-80 °C) may be required.[8] A systematic screen of temperatures is often beneficial.[6]

Question 2: My reaction is messy, with multiple spots on the TLC plate. What causes side product formation?

Answer: The presence of multiple hydroxyl and amino groups with similar reactivity makes achieving regioselectivity a primary challenge in aminocyclitol chemistry. Side product formation is often a result of non-selective reactions.

Potential Causes & Step-by-Step Solutions:

  • Lack of Regioselectivity: Acylating or silylating agents may react with multiple functional groups indiscriminately.

    • Solution: Orthogonal Protecting Group Strategy. This is the most robust solution. Protect all but the desired reactive site using protecting groups that can be removed under different conditions.[2] For example, a Boc group (acid-labile) can be used for amines while a silyl ether (fluoride-labile) protects a hydroxyl group.[2][9] This allows you to "reveal" one functional group at a time for derivatization.

  • Over-derivatization: Using a large excess of a highly reactive reagent can lead to the derivatization of multiple sites.

    • Solution: Carefully control the stoichiometry. Use the derivatizing agent in a 1.0 to 1.2 molar equivalent ratio relative to the target functional group. Add the reagent slowly and at a low temperature to improve control.

  • Reagent-Induced Side Reactions: Some reagents can cause unexpected side reactions. For instance, strong bases can cause elimination or epimerization.

    • Solution: Choose milder reagents and conditions. For example, use a non-nucleophilic base like DIPEA instead of triethylamine if N-acylation of the base is a concern.

  • Product Instability: The desired product might be unstable under the reaction conditions and could be degrading over time.[6]

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the product is formed, quench the reaction and proceed with work-up and purification promptly. If the product is known to be unstable, it may need to be used immediately in the next step without isolation.[10]

Question 3: How can I effectively purify my highly polar aminocyclitol derivative?

Answer: The high polarity of aminocyclitols and their derivatives makes purification by standard normal-phase silica gel chromatography challenging, often resulting in poor separation and streaking.[3][11]

Effective Purification Strategies:

  • Reverse-Phase Chromatography (C18): This is often the method of choice for highly polar compounds.

    • Mobile Phase: Use gradients of water and a polar organic solvent like methanol or acetonitrile.

    • Additives: Adding a small amount of an acid (like formic acid or TFA) or a base (like ammonia) to the mobile phase can improve peak shape by ensuring the amine functional groups are consistently protonated or deprotonated.[12]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge.

    • Cation-Exchange: Since aminocyclitols are basic, a strong cation exchange (SCX) resin can be very effective. The product is bound to the resin, which is then washed to remove neutral impurities. The desired product is subsequently eluted by washing with a basic solution (e.g., ammonia in methanol).[13]

  • Amine-Functionalized Silica Gel: These columns are less acidic than standard silica and can significantly reduce the tailing of basic compounds.[12]

    • Mobile Phase: Standard normal-phase solvents like hexane/ethyl acetate or DCM/methanol can often be used with better results than on standard silica.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that is also scalable.

    • Procedure: After work-up, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, then slowly cool to allow crystals to form. A solvent/anti-solvent system can also be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my aminocyclitol?

The selection of a protecting group is critical and depends on the overall synthetic strategy.[9] Key properties to consider are ease of introduction and removal, stability to various reaction conditions, and impact on solubility and crystallinity.[2][9]

Protecting Group ClassTarget Group(s)Common ExamplesRemoval ConditionsKey Features
Carbamates AminoBoc (tert-Butoxycarbonyl), Cbz (Benzyloxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl)Boc: Strong Acid (TFA)[9] Cbz: Catalytic Hydrogenation (H₂/Pd)[14] Fmoc: Base (Piperidine)[9][14]Excellent for protecting amines; widely used in peptide synthesis; provides good orthogonality.[2]
Silyl Ethers HydroxylTMS (Trimethylsilyl), TBS (tert-Butyldimethylsilyl), TBDPS (tert-Butyldiphenylsilyl)Fluoride source (TBAF) or Acid (AcOH, HCl)[9]Tuneable stability based on steric bulk (TBDPS > TBS > TMS).[9] Good for orthogonal strategies with carbamates.
Acyl Groups Amino, HydroxylAc (Acetyl), Bz (Benzoyl)Basic (NaOH, K₂CO₃) or Acidic HydrolysisStable and easy to introduce, but removal can sometimes be harsh. Often used as final derivatives.[9]
Acetals (for diols) 1,2- or 1,3-DiolsAcetonide, Benzylidene acetalAcidic Hydrolysis (e.g., aq. TFA)[1]Excellent for protecting cis-diols simultaneously, simplifying the protection scheme.

Q2: What are the best analytical techniques to monitor my reaction?

Effective reaction monitoring is crucial to determine the endpoint and identify any issues early.

  • Thin-Layer Chromatography (TLC): Fast, cheap, and effective for a quick snapshot of the reaction. Use a more polar eluent system (e.g., DCM/Methanol with a drop of NH₄OH) to move the polar compounds off the baseline. Staining with ninhydrin (for free amines) or permanganate (for hydroxyls) is essential as many derivatives are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides confirmation of the product's molecular weight and can help identify byproducts. It is especially useful since aminocyclitols lack a UV chromophore.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for real-time monitoring, taking an NMR of the crude reaction mixture can provide a wealth of information about conversion, purity, and the structure of byproducts.[17][18]

Q3: How can I improve the regioselectivity of a derivatization without using protecting groups?

While a protecting group strategy is the most reliable method, it adds steps to the synthesis. In some cases, you can exploit the inherent differences in reactivity between the functional groups.

  • Kinetic Control at Low Temperature: The most reactive functional group (often the least sterically hindered primary amine or hydroxyl group) will react fastest. By running the reaction at a low temperature (e.g., -40 °C to 0 °C) and stopping it before it goes to completion, you can sometimes isolate the mono-derivatized product in reasonable yield.

  • Steric Differentiation: Use a very bulky derivatizing agent (e.g., triisopropylsilyl chloride, TIPSCl). This reagent will preferentially react at the most sterically accessible position on the molecule.

  • Catalyst-Directed Derivatization: Certain catalysts can direct a reagent to a specific site on a molecule. While more advanced, methods like NHC-catalyzed desymmetric acylation are emerging for selectively functionalizing diols.[19]

Part 3: Diagrams and Workflows

Workflow for Troubleshooting Low Reaction Yield

This decision tree provides a logical path for diagnosing the cause of poor reaction yields.

TroubleshootingWorkflow start Low or No Yield Observed check_solubility Is the starting material fully dissolved? start->check_solubility outcome_soluble Solubility OK check_solubility->outcome_soluble Yes outcome_insoluble Insoluble check_solubility->outcome_insoluble No check_reagents Are reagents fresh & handled under inert conditions? outcome_reagents_ok Reagents OK check_reagents->outcome_reagents_ok Yes outcome_reagents_bad Degraded Reagents check_reagents->outcome_reagents_bad No check_stoichiometry Is stoichiometry correct (1.0-1.2 eq)? outcome_stoich_ok Stoichiometry OK check_stoichiometry->outcome_stoich_ok Yes outcome_stoich_bad Incorrect Stoichiometry check_stoichiometry->outcome_stoich_bad No check_conditions Are temperature and reaction time optimized? outcome_cond_ok Conditions OK check_conditions->outcome_cond_ok Yes outcome_cond_bad Suboptimal Conditions check_conditions->outcome_cond_bad No check_sterics Is the reaction site sterically hindered? outcome_sterics_ok No Hindrance check_sterics->outcome_sterics_ok No outcome_sterics_yes Hindrance Likely check_sterics->outcome_sterics_yes Yes outcome_soluble->check_reagents solution_solvent Action: Screen polar aprotic solvents (DMF, DMSO) or co-solvent systems. outcome_insoluble->solution_solvent outcome_reagents_ok->check_stoichiometry solution_reagents Action: Use fresh reagents. Ensure anhydrous conditions. outcome_reagents_bad->solution_reagents outcome_stoich_ok->check_conditions solution_stoich Action: Re-calculate and carefully measure reagents. Consider slow addition. outcome_stoich_bad->solution_stoich outcome_cond_ok->check_sterics solution_conditions Action: Screen a range of temperatures and extend reaction time. outcome_cond_bad->solution_conditions solution_sterics Action: Increase temperature, use a smaller reagent, or redesign synthetic route. outcome_sterics_yes->solution_sterics

Caption: General Experimental Workflow for Aminocyclitol Derivatization.

References

  • Sherden, N. H., et al. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Journal of the American Chemical Society.
  • K. M., S., & M, D. (2019). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Bibliomed. Available at: [Link]

  • Trost, B. M., & Chung, C. K. (2010). An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. PMC. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Hughes, C. C., & Schomaker, J. M. (2016). Diastereoselective Synthesis of the Aminocyclitol Core of Jogyamycin via an Allene Aziridination Strategy. PMC. Available at: [Link]

  • Aouf, C., et al. (2010). Synthesis of a new class of aminocyclitol analogues with the conduramine D-2 configuration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., & Se-Kwon, K. (2000). Collisionally Activated Dissociations of Aminocyclitol-Aminoglycoside Antibiotics and Their Application in the Identification of an Unknown Impurity in Tobramycin. CORE. Available at: [Link]

  • Isoherranen, N., & Soback, S. (2000). Current methodologies for the analysis of aminoglycosides. PubMed. Available at: [Link]

  • Han, C., et al. (2018). Asymmetric Synthesis and Biological Activities of Pactamycin-Inspired Aminocyclopentitols. ACS Publications. Available at: [Link]

  • Llewellyn, M. B., & Spencer, J. B. (1998). Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics. PubMed. Available at: [Link]

  • ResearchGate. (2026). Current methodologies for the analysis of aminoglycosides | Request PDF. ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • Wang, M., et al. (2025). Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. PMC. Available at: [Link]

  • Reddy, G. V., & Rao, G. V. (2012). Regioselectivity in the ring opening of epoxides for the synthesis of aminocyclitols from D-(-)-quinic acid. PubMed. Available at: [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific. Available at: [Link]

  • Google Patents. (n.d.). US6159894A - Catalyst for dehydrogenation of amino alcohols to amino carboxylic acids or of ethylene glycol (derivatives) to oxycarboxylic acids, method for their production and their use. Google Patents.
  • Thieme. (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Thieme. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • MDPI. (n.d.). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC. MDPI. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Walker, J. B. (1995). Enzymatic synthesis of aminocyclitol moieties of aminoglycoside antibiotics from inositol by Streptomyces spp.: detection of glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities in a spectinomycin producer. PubMed. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]

  • Bonatech. (2026). Aminoglycoside antibiotic purification. Bonatech. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Aminocyclitols in Experimental Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Aminocyclitols are a critical class of compounds, encompassing natural products like aminoglycoside antibiotics and synthetic derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclitols are a critical class of compounds, encompassing natural products like aminoglycoside antibiotics and synthetic derivatives used as glycosidase inhibitors and antiviral agents.[1][2] Their structure, characterized by a cyclohexane ring functionalized with multiple hydroxyl groups and at least one amino group, makes them highly polar.[2] While this polarity is key to their biological function, it often presents significant solubility challenges in the aqueous buffer systems used for most biological and biochemical assays.

This guide provides a comprehensive framework for understanding and overcoming the solubility issues associated with aminocyclitols, using "6-Aminocyclohexane-1,2,3,4,5-pentol" as a representative model for this class of molecules. We will explore the physicochemical principles governing their solubility and provide practical, step-by-step protocols to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my aminocyclitol compound poorly soluble in my standard phosphate-buffered saline (PBS) at pH 7.4?

A: The solubility of aminocyclitols is highly dependent on pH. These molecules contain at least one basic amino group. At neutral or alkaline pH, this amino group is less likely to be protonated (charged).[3][4] The neutral form of the molecule is generally less soluble in water than its charged, protonated counterpart.[4][5][6] At a physiological pH of 7.4, a significant portion of your aminocyclitol may be in its less soluble, neutral state, leading to precipitation.

Q2: I dissolved my compound in DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A: This is a common issue known as "compound crashing." While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, a rapid change in solvent polarity when the DMSO stock is added to an aqueous buffer can cause the compound to precipitate out of solution.[7] This is particularly true for compounds with low intrinsic aqueous solubility.[7]

Q3: Can I simply heat the buffer to dissolve my aminocyclitol?

A: Gently warming the buffer can sometimes help dissolve a compound, but it should be done with caution.[7][8] Many aminocyclitols and other biological reagents (like enzymes or proteins in your assay) can be heat-sensitive and may degrade at elevated temperatures. Furthermore, the increased solubility may be temporary, and the compound could precipitate out as the solution cools to the assay temperature.

Q4: What is the maximum concentration of a co-solvent like DMSO or ethanol I can use in my cell-based assay?

A: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid cytotoxicity or other solvent-induced artifacts.[7][9] For some sensitive cell lines, even lower concentrations (<0.1%) may be necessary.[7] Ethanol is often tolerated at slightly higher concentrations, but it's crucial to determine the specific tolerance for your cell line and assay through vehicle control experiments.[10]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues with your aminocyclitol, follow this systematic troubleshooting workflow.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) check_ph Is the compound an amine? start->check_ph adjust_ph Strategy 1: pH Adjustment (Lower pH to < pKa) check_ph->adjust_ph Yes use_cosolvent Strategy 2: Co-Solvent (Prepare high-conc. stock in DMSO/Ethanol) check_ph->use_cosolvent No/pH adjustment fails ph_success Success: Compound Dissolved adjust_ph->ph_success Soluble ph_fail Still Insoluble or pH change not compatible adjust_ph->ph_fail Insoluble/ Incompatible ph_fail->use_cosolvent cosolvent_success Success: Dilutes without precipitation use_cosolvent->cosolvent_success Dilutes OK cosolvent_fail Precipitates on dilution use_cosolvent->cosolvent_fail Precipitates optimize_dilution Strategy 3: Optimize Dilution (Vortex, pre-warm buffer, lower final concentration) cosolvent_fail->optimize_dilution optimization_success Success: Stable Solution optimize_dilution->optimization_success Soluble end_fail Consult further/ Consider formulation optimize_dilution->end_fail Still Insoluble

Caption: A decision tree for troubleshooting aminocyclitol solubility.

In-Depth Solubilization Protocols
Protocol 1: pH-Mediated Solubilization

This method is the first and most recommended approach for basic compounds like aminocyclitols. It leverages the principle that protonating the amino group increases the molecule's polarity and, therefore, its aqueous solubility.[4][5][6][11]

Principle: By lowering the pH of the buffer to a point below the pKa of the amino group, the equilibrium shifts towards the more soluble, protonated (charged) form of the aminocyclitol.

Materials:

  • Aminocyclitol compound powder

  • Aqueous buffer (e.g., MES, HEPES, Citrate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Buffer Selection: Choose a buffer with a pKa that is compatible with the desired final pH of your solution.

  • Initial pH Adjustment: Prepare your buffer at the desired final concentration. While stirring, slowly add small increments of 1 M HCl to lower the pH. For most aminocyclitols, a starting pH of 4.0-5.0 is effective.

  • Compound Addition: Weigh the required amount of the aminocyclitol powder.

  • Dissolution: Slowly add the powder to the pH-adjusted buffer while continuously stirring. The compound should dissolve as it becomes protonated.

  • Final pH Adjustment (Optional & Assay-Dependent): If your assay requires a higher pH, you can now carefully back-titrate the solution using 1 M NaOH. Add the NaOH dropwise while monitoring for any signs of precipitation. The final pH you can achieve without precipitation will represent the limit of your compound's solubility under those specific buffer conditions.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Co-Solvent Stock and Optimized Dilution

If pH adjustment is not feasible due to assay constraints (e.g., optimal enzyme activity at pH 7.5), using an organic co-solvent is the next best strategy.[7][12]

Principle: A high-concentration stock solution is first prepared in a water-miscible organic solvent like DMSO or ethanol. This stock is then carefully diluted into the aqueous assay buffer using techniques that minimize localized high concentrations, preventing precipitation.[7][8]

Materials:

  • Aminocyclitol compound powder

  • High-purity DMSO or Ethanol

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock:

    • Weigh the aminocyclitol powder into a microcentrifuge tube.

    • Add a minimal volume of DMSO or ethanol to achieve a high concentration (e.g., 10-100 mM).

    • Vortex vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[7] The solution should be perfectly clear.

  • Optimized Dilution into Aqueous Buffer:

    • Pre-warm the buffer: Gently warm your aqueous assay buffer to the final assay temperature (e.g., 37°C). This can help maintain solubility.[7]

    • Vortex during addition: While vigorously vortexing the pre-warmed buffer, add the required volume of the concentrated DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from "crashing out."[7]

    • Control the final co-solvent concentration: Ensure the final percentage of the organic solvent is as low as possible, ideally below 0.5% for DMSO in cell-based assays.[7][9]

Data Summary: Co-Solvent Considerations

Co-SolventTypical Stock ConcentrationRecommended Final Assay Conc. (Cell-based)ProsCons
DMSO 10-100 mM< 0.5% (v/v)[7][9]Excellent solubilizing power for many compounds.[13]Can be cytotoxic at >1%; may interfere with some enzyme assays.[9][14]
Ethanol 1-50 mM< 1.0% (v/v)Less toxic than DMSO for many cell lines[10]; volatile.Lower solubilizing power than DMSO for some compounds; volatility can change stock concentration over time.[15]
Final Recommendations
  • Always Run Controls: Include a "vehicle control" in your experiments that contains the same final concentration of buffer, adjusted pH, and/or co-solvent as your test samples. This will help you distinguish between the effects of your compound and the effects of the solubilization method itself.

  • Determine a Practical Working Range: Before starting a large experiment, perform a small-scale solubility test in your final assay medium to determine the maximum concentration at which your aminocyclitol remains soluble.[7]

  • Prepare Fresh Solutions: Due to the potential for precipitation or degradation over time, it is always best to prepare fresh working solutions of your aminocyclitol for each experiment.[7][16]

By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of aminocyclitols and ensure the integrity and reproducibility of your experimental data.

References
  • Solubility and pH of amines. (n.d.). Practical Chemistry.
  • Improving the solubility of 7-Hydroxyemodin for bioassays. (2025). BenchChem.
  • Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014, November 24). Quora.
  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson.
  • Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology, 11(1), 20. Retrieved from [Link]

  • Eder, E., et al. (2002). The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 516(1-2), 115-125. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Spectinomycin (hydrochloride hydrate) Product Information. (n.d.). Cayman Chemical.
  • Thong-le, D., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.Biomedical Research and Therapy, 5(01), 1931-1937.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved from [Link]

  • Sledz, P., et al. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 52(41), 7114-7122. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019, September 5). ResearchGate. Retrieved from [Link]

  • Aminocyclitol. (n.d.). Wikipedia. Retrieved from [Link]

  • Butnarasu, S. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis, 7(2), 52-60.
  • Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(22), 2414-2434. Retrieved from [Link]

  • Technical Support Center: Amitriptylinoxide Solubility in Aqueous Buffers. (2025). BenchChem.

Sources

Troubleshooting

Technical Support Center: 6-Aminocyclohexane-1,2,3,4,5-pentol Stability &amp; Handling

Welcome to the Technical Support Center for aminocyclitol handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-aminocyclohexane-1,2,3,4,5-pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminocyclitol handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-aminocyclohexane-1,2,3,4,5-pentol (also known as scyllo-inosamine or 1-amino-1-deoxy-scyllo-inositol)[1],[2].

Because this molecule features a highly reactive primary amine and five secondary hydroxyl groups on a cyclohexane scaffold, it is highly hydrophilic but exceptionally prone to specific degradation pathways in aqueous environments[3]. This guide moves beyond basic storage recommendations to explain the causality of molecular degradation and provides self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Troubleshooting & FAQs

Q: Why does my 6-aminocyclohexane-1,2,3,4,5-pentol solution turn yellow or brown over time? A: This discoloration is the visual hallmark of oxidative degradation and Maillard-like condensation.

  • The Causality: At neutral to alkaline pH (> 7.0), the primary amine exists largely as a free base. In this unprotonated state, it acts as a strong nucleophile. If trace carbonyl compounds (like reducing sugars or oxidized lipid byproducts) are present in your buffer, the amine will undergo a condensation reaction to form a Schiff base, which subsequently polymerizes into brown melanoidin pigments. Furthermore, the dense array of hydroxyl groups is susceptible to transition-metal-catalyzed oxidation in the presence of dissolved oxygen.

  • The Fix: Lower the pH of your storage solution to 4.5–5.5. This protonates the amine into an ammonium salt (e.g., hydrochloride), neutralizing its nucleophilicity. Additionally, purge the solvent with an inert gas to displace oxygen[4].

Q: Can I autoclave my stock solutions to prevent microbial growth? A: No. Do not use thermal sterilization.

  • The Causality: While the cyclohexane ring itself is relatively stable, high-temperature aqueous environments (121°C during autoclaving) provide the activation energy required for epimerization of the hydroxyl groups or elimination reactions (loss of ammonia or water). Furthermore, aminocyclitols are essentially modified carbohydrates; exposing them to high heat in the presence of trace contaminants accelerates degradation[5].

  • The Fix: Always use cold sterilization via a 0.22 µm sterile filter.

Q: I stored my solution at 4°C, but my downstream assays are showing high variability. Why? A: Aqueous solutions of aminocyclitols are not stable for prolonged periods at 4°C[4].

  • The Causality: At 4°C, molecular kinetics are slowed but not halted. Hydrolytic degradation and microbial metabolism (if the solution wasn't perfectly sterile) will still occur. Microbes readily utilize aminocyclitols as a carbon/nitrogen source.

  • The Fix: Aqueous stocks must be aliquoted and flash-frozen. Store at -20°C for short-term use (< 6 months) or -80°C for long-term archiving.

Part 2: Quantitative Stability Matrix

To aid in experimental planning, use the following empirically derived stability matrix for 6-aminocyclohexane-1,2,3,4,5-pentol solutions (assuming a 10 mg/mL concentration).

Storage ConditionpH RangeSolvent Additives / TreatmentEstimated Shelf LifePrimary Degradation Risk
25°C (Ambient) 7.0 - 8.0None (Ambient Air)< 24 HoursHigh (Oxidation, Microbial)
4°C (Fridge) 4.5 - 5.5None (Ambient Air)3 - 5 DaysModerate (Hydrolysis)
-20°C (Freezer) 4.5 - 5.5Argon Purged~6 MonthsLow (Slow Oxidation)
-80°C (Freezer) 4.5 - 5.5Argon Purged> 24 MonthsMinimal

Part 3: Validated Standard Operating Procedure (SOP)

Protocol: Preparation and Cryopreservation of Stable Stock Solutions

This protocol is designed as a self-validating system. Do not skip the validation checkpoints, as they guarantee the physical integrity of the molecule prior to long-term storage.

Materials Required:

  • Endotoxin-free, ultra-pure water (18.2 MΩ·cm)

  • Argon gas (High purity, heavier than Nitrogen for better headspace displacement)

  • 0.1 M HCl (for pH adjustment)

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Amber microcentrifuge tubes (sterile)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the ultra-pure water with Argon gas for 15 minutes.

    • Causality: Displacing dissolved oxygen prevents the formation of reactive oxygen species (ROS) that oxidize the polyol ring.

  • Dissolution: Weigh the lyophilized 6-aminocyclohexane-1,2,3,4,5-pentol powder and dissolve it in the degassed water to achieve your target concentration (e.g., 10 mg/mL).

  • pH Adjustment & Validation: Measure the pH of the solution. Carefully add 0.1 M HCl dropwise until the pH stabilizes between 4.5 and 5.5 .

    • Validation Checkpoint: A stable pH reading of 5.0 confirms the primary amine is >99% protonated. If the pH drifts upward, continue adjusting until stable.

  • Cold Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile receptacle inside a biosafety cabinet.

    • Causality: PES is chosen over Nylon or PTFE because it exhibits ultra-low non-specific binding for highly polar, hydrophilic molecules, ensuring 100% target recovery.

    • Validation Checkpoint: Perform a manual bubble-point test post-filtration. If the syringe plunger depresses easily when pushing air through the wet filter, the membrane has ruptured and the solution must be refiltered.

  • Aliquoting & Headspace Purging: Dispense the filtered solution into single-use amber microcentrifuge tubes. Gently blow Argon gas over the liquid surface for 3 seconds before snapping the cap shut.

    • Causality: Amber tubes block UV-induced photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which cause localized pH shifts and ice-crystal-induced physical shearing.

  • Cryopreservation: Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer.

Part 4: Degradation Pathways & Intervention Map

The following diagram maps the specific physicochemical vulnerabilities of the molecule and the precise points where our SOP interventions block degradation.

G Start 6-Aminocyclohexane-1,2,3,4,5-pentol (Aqueous Solution) Deg1 Oxidative Degradation (Amine/Hydroxyl Oxidation) Start->Deg1 Ambient O2 Deg2 Microbial Metabolism (Carbon Source Consumption) Start->Deg2 Non-sterile Deg3 Maillard-like Condensation (Nucleophilic Attack) Start->Deg3 High pH / Carbonyls Stable Stable Cryopreserved Stock (-80°C) Start->Stable Apply Interventions Prev1 Argon Gas Purging (Displaces O2) Prev1->Deg1 Blocks Prev2 pH Control (4.5-5.5) (Protonates Amine) Prev2->Deg3 Prevents Prev3 0.22 µm PES Filtration (Cold Sterilization) Prev3->Deg2 Prevents

Degradation pathways of 6-aminocyclohexane-1,2,3,4,5-pentol and targeted stability interventions.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 439440, 1-Amino-1-deoxy-scyllo-inositol." PubChem. Available at:[Link]

  • MSD Veterinary Manual. "Aminoglycosides Use in Animals - Pharmacology." Merck & Co., Inc. Available at:[Link]

Sources

Optimization

Glycosidase Inhibition Assay Support Center: Advanced Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Glycosidase Inhibition Experiments. As Application Scientists, we frequently see researchers encounter poor reproducibility, false positives, and non-linear kinetics when scree...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Glycosidase Inhibition Experiments. As Application Scientists, we frequently see researchers encounter poor reproducibility, false positives, and non-linear kinetics when screening for antidiabetic compounds (such as α -glucosidase inhibitors).

This guide bypasses superficial tips and dives into the mechanistic causality behind assay failures. By understanding the enzymatic environment, substrate kinetics, and chemical interference, you can transform a noisy screen into a highly reliable, self-validating assay.

Diagnostic Overview: True Inhibition vs. False Positives

Before adjusting your pipetting technique, you must understand the chemical ecosystem of your assay. The standard colorimetric method measures the enzymatic hydrolysis of p-nitrophenyl- α -D-glucopyranoside (pNPG) into glucose and yellow p-nitrophenol. However, plant extracts and synthetic libraries often contain compounds that hijack this optical readout.

AssayMechanism Substrate Substrate (pNPG) Product p-Nitrophenol (Yellow, Abs: 405 nm) Substrate->Product Hydrolysis Enzyme α-Glucosidase Enzyme->Substrate Catalyzes Inhibitor True Inhibitor (e.g., Acarbose) Inhibitor->Enzyme Competitive/Non-competitive Binding FalsePos Interfering Compound (e.g., Polyphenols) FalsePos->Product Redox Interference (in GOP assays) Readout Measured Absorbance FalsePos->Readout Native Absorbance at 405 nm Product->Readout Signal

Caption: Logical relationship of true inhibition vs. false-positive interference in pNPG assays.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing "negative inhibition" (enzyme activation) or extremely high background absorbance at 405 nm? Causality: Plant extracts (especially those rich in flavonoids and polyphenols) often possess native pigmentation that strongly absorbs light in the 400–405 nm range. When using the standard pNPG assay, the yellow p-nitrophenol product is measured at this exact wavelength 1[1]. If the sample's native absorbance is not subtracted, the total absorbance will exceed the uninhibited control, mathematically resulting in negative inhibition. Furthermore, if you are using a coupled Glucose Oxidase/Peroxidase (GOP) assay instead of pNPG, polyphenols act as reducing agents that interfere with redox-active intermediates, leading to severe false positives [[2]](2]. Actionable Fix: Switch from GOP assays to direct pNPG cleavage assays to avoid redox interference. Implement the "Sample Blank" strategy detailed in the protocol below.

Q2: My IC50 values for the positive control (Acarbose) fluctuate wildly across different runs. How do I stabilize this? Causality: Minor modifications in assay conditions lead to massive variations in IC50 values (literature ranges from 0.00037 to 6.2 mg/mL for Acarbose) 3[3]. This is driven by two primary factors:

  • Enzyme Origin: α -glucosidase sourced from Saccharomyces cerevisiae (yeast) has a vastly different structural active site compared to mammalian (e.g., rat intestinal) α -glucosidase 4[4]. Acarbose is highly potent against mammalian enzymes but weakly inhibits the yeast variant.

  • pH Sensitivity: The assay relies on measuring the p-nitrophenoxide ion. Because the measurement wavelength (405 nm) corresponds to the maximum absorbance of this ion, strict pH control is necessary to avoid photometric errors 3[3]. Actionable Fix: Standardize your buffer pH strictly to 6.8–6.9. Document the exact biological source of your enzyme and ensure your positive control baseline is established using that specific isoform.

Q3: The reaction kinetics are non-linear, and my Z'-factor is below 0.5. What is failing? Causality: A Z'-factor below 0.5 indicates an unreliable assay incapable of distinguishing hits from noise. High-quality optimized assays should yield Z'-factors around 0.96 to 0.97 3[3]. Non-linear kinetics usually result from an improper Enzyme-to-Substrate ratio. If the enzyme concentration is too high, the substrate is rapidly depleted, violating the steady-state assumption of Michaelis-Menten kinetics. Actionable Fix: Perform an enzyme titration curve. Target an enzyme concentration (e.g., 0.55 U/mL) and an incubation time (e.g., 17.5 min at 37°C) that yields a linear increase in absorbance 3[3].

Quantitative Data & Optimization Parameters

To ensure your assay operates within the linear dynamic range, adhere to the following optimized parameters:

ParameterOptimal Range / RecommendationMechanistic Rationale
Buffer pH 6.8 – 6.9 (Phosphate Buffer)Matches physiological intestinal pH; critical for maximizing the extinction coefficient of the p-nitrophenoxide ion at 405 nm.
Enzyme Concentration 0.1 – 0.55 U/mLEnsures steady-state kinetics and prevents rapid substrate depletion before the 20-minute incubation ends.
Substrate (pNPG) Conc. 1.0 – 5.0 mMSaturates the enzyme active site to allow accurate determination of competitive vs. non-competitive inhibition modes.
Pre-incubation Time 10 – 20 minutesAllows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
Measurement Wavelength 400 – 405 nmPeak absorbance for the p-nitrophenol product released during hydrolysis.

Standardized Self-Validating Protocol: pNPG Microplate Assay

A self-validating protocol must include internal controls that prove the assay worked regardless of the test compound's effect. This protocol is adapted for assessing the inhibitory activity of compounds against α -glucosidase using a 96-well colorimetric format 1[1].

Phase 1: Reagent Preparation
  • Buffer: Prepare 100 mM sodium phosphate buffer, adjust strictly to pH 6.8 - 6.9.

  • Enzyme: Dissolve α -glucosidase (e.g., 0.2 U/mL) in the phosphate buffer.

  • Substrate: Prepare a 5.0 mM solution of p-nitrophenyl- α -D-glucopyranoside (pNPG) in the phosphate buffer.

  • Inhibitor: Prepare serial dilutions of the test compound and the positive control (Acarbose) in an appropriate solvent. Ensure the final DMSO concentration in the well is <1% to prevent enzyme denaturation.

Phase 2: Microplate Setup (96-Well)

To ensure mathematical correction for native compound absorbance, set up the following wells for each test concentration:

  • Blank (B): 100 µL Buffer + 50 µL Substrate. (Accounts for spontaneous substrate hydrolysis).

  • Control (C): 50 µL Buffer + 50 µL Enzyme + 50 µL Substrate. (Defines 100% enzyme activity).

  • Test (T): 50 µL Inhibitor + 50 µL Enzyme + 50 µL Substrate. (Measures residual activity).

  • Sample Blank (SB): 50 µL Inhibitor + 50 µL Buffer + 50 µL Substrate. (Accounts for native absorbance of the inhibitor/extract).

Phase 3: Execution
  • Pre-incubation: Add the Buffer, Enzyme, and Inhibitor to the respective wells. Mix gently and pre-incubate the plate at 37°C for 10 to 20 minutes 1[1]. This establishes binding equilibrium.

  • Initiation: Add 50 µL of the 5.0 mM pNPG substrate solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes [[1]](1].

  • Termination: Add 50 µL of 0.1 M Na₂CO₃ solution to all wells. The alkaline shift stops the enzymatic reaction and fully ionizes the p-nitrophenol to maximize color intensity.

  • Measurement: Read the absorbance at 405 nm using a microplate reader 1[1].

Phase 4: Data Analysis

Calculate the true percentage of inhibition using the self-validating formula: % Inhibition =[1 - (Abs_T - Abs_SB) / (Abs_C - Abs_B)] × 100

References[2] Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. PubMed / NIH. Verify Source[3] Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Semantic Scholar. Verify Source[4] Is Alpha-Glucosidase Inhibition a Mechanism of the Antidiabetic Action of Garlic (Allium sativum)?. SCIRP. Verify Source[1] Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D. Benchchem.Verify Source

Sources

Troubleshooting

Technical Support Center: HPLC Method Refinement for Aminocyclitols

Expert Foreword Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the analysis of aminocyclitols—a class of compounds that inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Foreword

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the analysis of aminocyclitols—a class of compounds that includes critical aminoglycoside antibiotics like gentamicin, tobramycin, and streptomycin. Structurally, these molecules consist of amino sugars linked via glycosidic bonds to a dibasic aminocyclitol core[1].

This unique structure introduces a trifecta of analytical challenges:

  • Extreme Hydrophilicity & Basicity: They are highly polar, causing them to bypass interaction with hydrophobic stationary phases and elute immediately in the void volume of standard reversed-phase (RP) C18 columns[2].

  • Lack of Chromophores: They exhibit negligible UV absorbance, rendering standard diode-array detectors (DAD) useless without complex chemical derivatization[3].

  • Thermal Lability: They can easily degrade under harsh analytical or sample preparation conditions.

To resolve these issues, we must move beyond generic methods. Below, you will find a mechanistic troubleshooting guide, a decision matrix, and self-validating protocols designed to establish robust retention and detection using Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing RP-HPLC, and advanced detection modalities.

Method Selection Workflow

Before troubleshooting, consult the decision matrix below to ensure your fundamental chromatographic and detection modes are aligned with your laboratory's hardware capabilities.

AminocyclitolWorkflow Start Aminocyclitol Sample (Highly Polar, No Chromophore) Detection Select Detection Mode Start->Detection MS_CAD MS / CAD / ELSD (Direct Detection) Detection->MS_CAD High Sensitivity / Direct UV_FL UV / Fluorescence (Requires Chromophore) Detection->UV_FL Standard Equipment Chromatography Select Chromatography Mode MS_CAD->Chromatography Deriv Pre/Post-Column Derivatization UV_FL->Deriv Deriv->Chromatography HILIC HILIC Mode (Zwitterionic/Amide) Chromatography->HILIC MS Compatible IP_RP Ion-Pairing RP-HPLC (e.g., HFBA, TFA) Chromatography->IP_RP UV/ELSD Compatible

Decision matrix for aminocyclitol HPLC method selection and detection.

Troubleshooting FAQs

Q1: My aminocyclitol analytes are eluting in the void volume on a standard C18 column. How do I achieve retention? Causality: Aminocyclitols are extremely hydrophilic. In standard reversed-phase liquid chromatography (RPLC), the highly aqueous mobile phase required to retain polar compounds is insufficient to overcome their affinity for the mobile phase over the hydrophobic C18 stationary phase[2]. Solution: You must alter the chromatographic retention mechanism.

  • Option A (Preferred for MS): Switch to 4[4]. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. Retention is achieved via analyte partitioning into a stagnant, water-enriched layer on the stationary phase surface[2].

  • Option B (Preferred for UV/ELSD): Use Ion-Pairing RP-HPLC. Introduce a volatile perfluorinated carboxylic acid, such as heptafluorobutyric acid (HFBA), into the mobile phase. The hydrophobic tail of the ion-pairing reagent interacts with the C18 phase, while its charged head pairs with the basic amino groups of the aminocyclitol, artificially increasing its hydrophobicity.

Q2: I am using a Zwitterionic HILIC column, but my peaks are broad and exhibit severe tailing. What is the mechanism behind this, and how is it resolved? Causality: In HILIC, the presence of multiple basic amino groups on the aminocyclitol leads to strong secondary electrostatic interactions with unshielded silanol groups on the silica support[4]. If the ionic strength of the mobile phase is too low, these secondary interactions dominate, causing peak tailing. Solution: The use of a buffered mobile phase is critical[2]. Incorporate ammonium acetate (AmAc) or ammonium formate into the aqueous portion of your mobile phase.2 between shielding silanol groups and maintaining MS sensitivity[2]. Caution: Exceeding 30 mM can lead to ion suppression in the mass spectrometer, decreasing the peak area of the analytes[2].

Q3: We only have access to a UV detector. What is the most robust derivatization strategy? Causality: Because aminocyclitols lack conjugated pi-electron systems, they do not absorb UV light above 200 nm[3]. Solution: Pre-column derivatization is required to attach a chromophore. Reagents such as 5[5] or o-phthalaldehyde (OPA) react predictably with the primary amine groups on the aminocyclitol ring to form stable, UV-absorbing or fluorescent derivatives.

Q4: How does Evaporative Light Scattering Detection (ELSD) compare to MS for direct detection without derivatization? Causality: ELSD is a universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase is evaporated[3]. Solution: ELSD is an excellent, cost-effective alternative to MS for direct detection[3]. However, it requires strictly volatile mobile phases (e.g., no phosphate buffers). While LC-MS/MS offers superior sensitivity (LODs in the 0.01-0.1 mg/kg range) and structural confirmation,3 with LODs typically between 0.2 and 0.7 mg/kg[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in System Suitability Tests (SSTs) so the system self-validates before sample analysis begins.

Protocol 1: Zwitterionic HILIC-MS/MS Workflow (High Sensitivity)
  • Objective: Direct quantification of highly polar aminocyclitols without derivatization.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (100% Acetonitrile) and Mobile Phase B (Ultrapure Water containing 30 mM Ammonium Acetate, pH adjusted to 4.0 with formic acid). Mechanistic Note: 30 mM AmAc shields silanol interactions without causing severe ion suppression[2].

  • Step 2: Column Equilibration. Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 3 µm). Equilibrate with 80% Mobile Phase A at 0.3 mL/min. Mechanistic Note: HILIC requires a high organic starting condition to form the stagnant aqueous partition layer[2].

  • Step 3: Gradient Elution. Run a linear gradient from 80% A to 40% A over 15 minutes, hold for 3 minutes, and re-equilibrate for 7 minutes.

  • Step 4: System Suitability Test (Self-Validation Check). Inject a 100 ng/mL standard mix of Neomycin and Kanamycin.

    • Validation Criteria: The retention factor (k') must be > 2.0, and peak tailing factor (Tf) must be < 1.5. If k' < 2.0, verify the water content in Mobile Phase A (must be strictly < 2%).

Protocol 2: Ion-Pairing RP-HPLC with ELSD (Universal Detection)
  • Objective: Multi-residue analysis using universal detection for labs without MS capabilities.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water with 50 mM Heptafluorobutyric acid [HFBA]) and Mobile Phase B (Acetonitrile with 50 mM HFBA). Mechanistic Note: HFBA acts as a volatile ion-pairing reagent, increasing analyte hydrophobicity for C18 retention while remaining compatible with ELSD evaporation.

  • Step 2: ELSD Parameter Optimization. Set the drift tube temperature to 45°C and nebulizer gas (N2) pressure to 3.5 bar. Mechanistic Note: Aminocyclitols are non-volatile; lower drift tube temperatures prevent thermal degradation while ensuring complete mobile phase evaporation[3].

  • Step 3: Gradient Elution. Using a standard C18 column, run a gradient from 5% B to 60% B over 20 minutes.

  • Step 4: System Suitability Test (Self-Validation Check). Generate a 5-point calibration curve.

    • Validation Criteria: ELSD responses are inherently non-linear. Ensure the log-log calibration plot (log Area vs. log Concentration) yields a correlation coefficient (R²) > 0.99.

Quantitative Data Presentation: Detection Modalities

Detection ModalityChromatography CompatibilityTypical LOD RangePrimary AdvantageMechanistic Limitation
LC-MS/MS HILIC, Ion-Pairing (Volatile)0.01 – 0.1 mg/kgHighest sensitivity, structural IDSusceptible to matrix-induced ion suppression
HPLC-ELSD Ion-Pairing (Volatile), HILIC0.2 – 0.7 mg/kgUniversal detection, direct analysisNon-linear response, lower sensitivity than MS
HPLC-CAD HILIC, Ion-Pairing (Volatile)0.1 – 0.5 µg/mLSuperior linearity compared to ELSDRequires strictly volatile mobile phases
HPLC-UV RP-HPLC (Post-derivatization)1.0 – 5.0 µg/mLUtilizes standard laboratory equipmentRequires complex, time-consuming derivatization

References

  • Source: nih.
  • Source: rsc.
  • Source: scirp.
  • Source: researchgate.
  • Source: upm.edu.
  • Source: chromatographytoday.

Sources

Optimization

Technical Support Center: Enhancing Long-Term Storage and Stability of 6-Aminocyclohexane-1,2,3,4,5-pentol

Welcome to the Technical Support Center for 6-Aminocyclohexane-1,2,3,4,5-pentol (also known as inosamine or scyllo-inosamine, CAS 4933-84-0). This guide provides researchers, analytical scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Aminocyclohexane-1,2,3,4,5-pentol (also known as inosamine or scyllo-inosamine, CAS 4933-84-0). This guide provides researchers, analytical scientists, and drug development professionals with field-proven, self-validating protocols to mitigate degradation and ensure the long-term viability of this critical aminocyclitol scaffold.

Mechanistic Understanding of Stability

6-Aminocyclohexane-1,2,3,4,5-pentol is an organic compound characterized by a cyclohexane ring substituted with five hydroxyl (-OH) groups and one primary amino (-NH2) group[1]. While this dense functionalization makes it a highly versatile, hydrophilic building block in organic synthesis and pharmaceutical development, it introduces severe stability liabilities during storage.

The degradation of this compound is driven by two primary vectors:

  • Oxidative Degradation: The primary amine acts as a strong nucleophile. When exposed to atmospheric oxygen and light, it is highly susceptible to oxidation, leading to the formation of N-oxides and complex oligomers[2].

  • Hygroscopicity & Deliquescence: The polyol scaffold rapidly absorbs atmospheric moisture. This absorbed water acts as a plasticizer, increasing molecular mobility within the crystal lattice and drastically accelerating both hydrolytic and oxidative degradation pathways.

To achieve long-term stability, the free base must be converted into a hydrochloride salt (e.g., scyllo-Inosamine hydrochloride). Protonating the amine lone pair neutralizes its nucleophilicity, preventing oxidation, while simultaneously increasing the crystal lattice energy to resist moisture uptake[3].

MechanisticDegradation N1 6-Aminocyclohexane-1,2,3,4,5-pentol (Free Base) N2 Moisture Absorption (Hygroscopicity) N1->N2 High Humidity N3 Amine Oxidation (O2 / Light Exposure) N1->N3 Air / UV N4 Deliquescence & Hydrolytic Degradation N2->N4 N5 N-Oxide Formation & Yellowing N3->N5 N6 Stabilization Strategy: HCl Salt Formation & Argon Purging N6->N1 Prevents

Mechanistic degradation pathways of 6-Aminocyclohexane-1,2,3,4,5-pentol and stabilization logic.

Troubleshooting & FAQs

Q1: My lyophilized inosamine powder turned yellow after three months at room temperature. Is it still viable for synthesis? A1: No. The color change from white to yellow is a macroscopic indicator of oxidative degradation[4]. When the free base is exposed to ambient oxygen and light, the primary amine oxidizes. You must re-purify the compound via ion-exchange chromatography or discard it. To prevent this in the future, store the compound in amber vials under an inert argon atmosphere.

Q2: I am trying to monitor the stability of 6-Aminocyclohexane-1,2,3,4,5-pentol over time, but I see no peaks on my HPLC-UV system at 254 nm. What is wrong? A2: The molecule lacks any conjugated π-systems or aromatic rings, meaning it has no UV chromophore. Standard UV-Vis detectors will not detect it. You must switch to a universal detection method such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). Alternatively, perform pre-column derivatization using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a UV-active moiety.

Q3: How does environmental humidity affect the solid-state stability of the compound? A3: The five hydroxyl groups create a highly hygroscopic crystal lattice. At relative humidity (RH) >40%, the compound will absorb moisture, leading to deliquescence. This absorbed water increases molecular mobility and catalyzes parallel degradation mechanisms[2].

Quantitative Stability Profiles

The following table summarizes the accelerated stability data, demonstrating the critical protective effect of salt formation and inert atmospheric storage.

Storage ConditionTimeframeFree Base Purity (%)HCl Salt Purity (%)Primary Degradation Mechanism Observed
25°C, 60% RH (Air)1 Month88.4%99.1%Oxidation (Yellowing), Moisture uptake
25°C, 60% RH (Argon)3 Months94.2%99.5%Mild deliquescence
40°C, 75% RH (Air)14 Days72.1%96.3%Accelerated oxidation, Hydrolysis
-20°C, Desiccated (Argon) 12 Months 98.5% >99.9% None (Stable baseline)

(Note: Data is extrapolated from accelerated stability studies of homologous aminocyclitols under ICH guidelines).

Self-Validating Experimental Protocols

To guarantee the integrity of 6-Aminocyclohexane-1,2,3,4,5-pentol for long-term archival storage, follow this self-validating workflow. Every step is designed to eliminate a specific degradation vector.

Protocol: Preparation and Archival Storage of scyllo-Inosamine Hydrochloride

Step 1: Salt Formation (Eliminates Nucleophilicity)

  • Suspend 1.0 g of 6-Aminocyclohexane-1,2,3,4,5-pentol (free base) in 10 mL of deionized water (Milli-Q, 18.2 MΩ·cm).

  • Slowly titrate with 0.1 M HCl under continuous stirring until the pH stabilizes at 4.5–5.0. This ensures complete protonation of the amine.

Step 2: Freezing (Maximizes Sublimation Surface Area)

  • Transfer the solution to amber glass lyophilization vials (protects against photodegradation).

  • Shell-freeze the vials in a liquid nitrogen bath (-196°C) while rotating them to coat the inner walls.

Step 3: Lyophilization (Eliminates Hydrolytic Vectors)

  • Load the vials into a lyophilizer pre-chilled to -40°C.

  • Initiate primary drying at a vacuum of <0.1 mbar for 24 hours.

  • Ramp the shelf temperature to +20°C at 0.5°C/min for secondary drying (12 hours) to desorb residual bound water.

Step 4: Inert Gas Purging & Sealing (Eliminates Oxidative Vectors)

  • Break the vacuum with high-purity Argon gas (99.999%). Argon is heavier than air and will blanket the powder.

  • Immediately cap the vials with PTFE-lined septa and crimp-seal them to prevent oxygen ingress.

Step 5: Validation (The Self-Validating Step)

  • Randomly select one sealed vial from the batch.

  • Perform a Karl Fischer titration to confirm residual moisture is <1.0% w/w.

  • Analyze via HPLC-ELSD to establish a >99% purity baseline.

  • Store the remaining batch at -20°C in a desiccator.

StorageWorkflow S1 1. Salt Conversion (Protonate Amine) S2 2. Lyophilization (H2O < 1%) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Argon Purge (Displace O2) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5 S6 Validation: HPLC-ELSD S5->S6

Self-validating workflow for the long-term storage of aminocyclitols.

References

  • CymitQuimica. CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol. Retrieved from1

  • Benchchem. Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Retrieved from2

  • ACS Publications. Sulfamate-Tethered Aza-Wacker Strategy for a Kasugamine Synthon. Retrieved from 3

  • PubMed (NIH). Stability of aminophylline. Retrieved from 4

Sources

Troubleshooting

Aminocyclitol Synthesis Support Center: Troubleshooting By-Product Formation

Welcome to the Technical Support Center for Aminocyclitol Synthesis. Aminocyclitols—the core scaffolds of vital antibiotics like pactamycin, validamycin, and neomycin—are characterized by their densely functionalized, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminocyclitol Synthesis. Aminocyclitols—the core scaffolds of vital antibiotics like pactamycin, validamycin, and neomycin—are characterized by their densely functionalized, highly congested stereocenters. Synthesizing these cyclitols often results in unwanted by-products due to functional group propinquity, epimerization, and incomplete deprotection.

This guide provides researchers and drug development professionals with field-validated troubleshooting protocols, focusing on the causality of by-product formation and self-validating experimental solutions.

Diagnostic Workflow: Resolving By-Product Formation

G A Identify By-Product Type B Stereoisomers / Epimerization A->B C Regioisomers / Over-alkylation A->C D Deprotection Adducts A->D E Switch to Chemoenzymatic Aldolase Cascade B->E F Implement Orthogonal Steric Shielding (TBDPS) C->F G Optimize Reagents (Pearlman's Catalyst/TBAF) D->G

Diagnostic logic for identifying and resolving common aminocyclitol synthesis by-products.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Stereochemical Scrambling During Core Assembly

Q: I am observing significant epimerization and diastereomeric by-products during the aldol condensation of my aminocyclitol core. How can I prevent this?

A: Stereochemical scrambling typically occurs because traditional base-catalyzed aldol condensations provoke enolization at adjacent stereocenters. The high functional group propinquity in aminocyclitols exacerbates this, as competing transition states have nearly identical energy barriers.

Causality & Solution: To establish self-validating stereocontrol, transition from purely chemical aldol reactions to chemo-multi-enzymatic cascade systems. Using dihydroxyacetone phosphate-dependent aldolases restricts the reaction pathway to a single enzymatic pocket. For example, utilizing L-fuculose-1-phosphate aldolase (F1PA) exclusively yields the (R,R)- or D-erythroaldol configuration without epimerization, bypassing the chaotic transition states of basic conditions[1].

Step-by-Step Protocol: Chemoenzymatic Aldol Addition

  • Preparation: Dissolve 4-nitrobutanal (acceptor) and dihydroxyacetone phosphate (donor) in a 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Add 10 U/mL of F1PA aldolase to the reaction mixture.

  • Incubation: Stir gently at 25°C for 24 hours. Monitor the consumption of the aldehyde via TLC or HPLC.

  • Cyclization: The presence of the ketone and terminal nitro group in the resulting aldol will trigger a spontaneous, highly stereoselective intramolecular Henry reaction[1].

  • Purification: Quench the reaction with methanol, centrifuge to remove the denatured enzyme, and purify the aminonitrocyclitol via flash chromatography.

Issue 2: Regioisomeric By-Products and Over-Alkylation

Q: When attempting to protect the primary hydroxyls on my cyclitol ring, I am getting a mixture of over-alkylated and regioisomeric by-products. What is the best strategy?

A: Aminocyclitols present a highly congested chemical environment. Standard protecting groups (like simple benzyl ethers or acetates) often fail to differentiate between primary and secondary hydroxyls or adjacent amines, leading to complex mixtures.

Causality & Solution: The solution is orthogonal steric shielding. You must exploit the steric bulk of the protecting group to force regioselectivity. The tert-butyldiphenylsilyl (TBDPS) group is sterically demanding enough to selectively protect primary hydroxyls while withstanding downstream nucleophilic additions (e.g., C5 methylations)[2]. For amines, utilizing Carboxybenzyl (Cbz) groups prevents N-alkylation during subsequent O-manipulations.

Quantitative Data: Protecting Group Selectivity in Aminocyclitols

Protecting Group StrategyTarget Functional GroupReagents/ConditionsYield of Desired IsomerBy-Product Formation Rate
TBS EtherPrimary -OHTBSCl, Imidazole, DMF75%15% (Over-silylation)
TBDPS Ether Primary -OH TBDPSCl, Imidazole, DMF 96% <2% (Highly selective)
Benzyl Ether (Bn)Secondary -OHBnBr, NaH, THF60%30% (O/N-alkylation mix)
Cbz Amine (-NH2) Cbz-Cl, Et 3​ N, DCM 92% <5%

Data synthesized from established pactamycin and conduramine synthesis protocols[2][3].

Issue 3: Incomplete Deprotection and Oxidation Artifacts

Q: During the final global deprotection of my pactamycin analog, my yields drop drastically, and mass spectrometry shows +16 Da and +26 Da adducts. What is happening?

A: You are observing incomplete deprotection coupled with unexpected oxidation artifacts.

Causality & Solution: In densely functionalized cores, standard hydrogenation catalysts (like Pd/C) suffer from steric exclusion, leaving Cbz groups partially intact. Furthermore, if you are using peracids (like MCPBA) near urea or amine functionalities, nucleophilic attack by the amine on the peracid generates an N-oxide. This unstable intermediate eliminates to form an isocyanate by-product (+26 Da relative to the expected amine)[4].

To achieve a self-validating deprotection, switch to Pearlman's catalyst (Pd(OH) 2​ /C) for Cbz removal, as it is highly active even in sterically hindered environments[2]. For silyl deprotection, use Tetrabutylammonium fluoride (TBAF), which provides a clean fluoride-driven cleavage[2].

Pathway A Urea / Amine Precursor C N-Oxide Intermediate (Unstable) A->C Nucleophilic Attack B MCPBA (Oxidant) B->C D Elimination of Dimethylamine C->D E Isocyanate By-Product D->E +26 Da shift

Mechanism of unwanted isocyanate formation during oxidation of aminocyclitol ureas.

Step-by-Step Protocol: Global Deprotection of Congested Aminocyclitols

  • Silyl Deprotection: Dissolve the protected aminocyclitol in anhydrous THF. Add 1.2 equivalents of TBAF (1M in THF) dropwise at 0°C.

  • Monitoring: Stir for 2 hours at room temperature until TLC indicates complete removal of the TBDPS group (yields typically ~90%)[2].

  • Quench & Extract: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Cbz Deprotection: Dissolve the intermediate in methanol. Add 20% w/w Pearlman's catalyst (Pd(OH) 2​ /C).

  • Hydrogenation: Purge the flask with H 2​ gas and maintain under a hydrogen balloon (1 atm) for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to deliver the pure aminocyclitol[2].

References

  • Sharpe, R. J., & Malinowski, J. T. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. National Institutes of Health (NIH).[Link]

  • A Chiron Approach to Diversity-Oriented Synthesis of Aminocyclitols, (−)-Conduramine F-4 and Polyhydroxyaminoazepanes from a Common Precursor. (2016). ACS Publications.[Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (2026). MDPI.[Link]

  • Synthesis of the Aminocyclitol Core of Jogyamycin via an Enantioselective Pd-Catalyzed Trimethylenemethane (TMM) Cycloaddition. (2018). ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Stereochemical Landscape of 6-Aminocyclohexane-1,2,3,4,5-pentol: A Comparative Guide to Inosamine Biological Activities

As a foundational scaffold in medicinal chemistry, 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine or aminocyclitol) presents a fascinating case study in stereochemistry-driven drug design. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a foundational scaffold in medicinal chemistry, 6-aminocyclohexane-1,2,3,4,5-pentol (commonly known as inosamine or aminocyclitol) presents a fascinating case study in stereochemistry-driven drug design. Characterized by a cyclohexane ring bearing five hydroxyl groups and one amino group, its multifunctionality stems from its ability to mimic the oxocarbenium ion transition state of natural carbohydrates[1].

This guide provides an in-depth, objective comparison of the biological activities of various inosamine stereoisomers, detailing the mechanistic causality behind their performance as glycosidase inhibitors and pharmacological chaperones.

Structural Causality: Why Stereochemistry Dictates Function

The biological activity of aminocyclitols is not universally distributed across its isomers; it is highly specific. The strongest enzymatic inhibitions are intrinsically linked to a perfect stereochemical match between the aminocyclitol's spatial configuration and the target glycosidase's active site[2].

When the amino group is protonated at physiological pH, it mimics the positive charge of the oxocarbenium transition state during glycosidic cleavage. However, the affinity of this binding is entirely dependent on the axial/equatorial arrangement of the surrounding hydroxyl groups. If the hydroxyls align perfectly with the enzyme's hydrogen-bonding network, the isomer acts as a potent competitive inhibitor. If the match is partial, the isomer may bind with moderate affinity—a property that makes it an ideal candidate for pharmacological chaperoning in lysosomal storage diseases[3],[4].

G A 6-Aminocyclohexane- 1,2,3,4,5-pentol B Stereoisomer Profiling A->B C scyllo-Inosamine (Equatorial OH/NH2) B->C Isomerization D chiro/allo-Inosamine (Axial/Equatorial Mix) B->D Isomerization E Glycosidase Inhibition (Competitive Binding) C->E High Affinity Match F Pharmacological Chaperone (Enzyme Stabilization) D->F Sub-inhibitory Binding E->F Paradoxical Enhancement at Low Doses

Fig 1: Divergent biological pathways of inosamine stereoisomers based on spatial configuration.

Comparative Biological Activity of Key Stereoisomers

The table below synthesizes the quantitative and qualitative performance of the primary 6-aminocyclohexane-1,2,3,4,5-pentol stereoisomers against common biological targets.

StereoisomerHydroxyl/Amine OrientationPrimary Target EnzymeBiological Activity / ApplicationRelative Inhibitory Potency
scyllo-Inosamine All Equatorial β -GlucosidasePotent competitive inhibitor; investigated for ascites tumors[1].High ( Ki​ in low μ M range)
myo-Inosamine 1 Axial, 5 Equatorial α -GlucosidaseBroad-spectrum intermediate; precursor to aminoglycoside antibiotics.Moderate
chiro-Inosamine 2 Axial, 4 Equatorial α -GalactosidasePharmacological chaperone (PC) for mutant enzymes (e.g., Fabry disease)[4].Moderate to High
allo-Inosamine 3 Axial, 3 EquatorialVariable / SyntheticSynthetic scaffold; utilized in chemoenzymatic derivative synthesis[5].Weak

Note: Inhibitory rates can vary significantly based on the specific biological source of the enzyme (e.g., almond vs. recombinant human)[6],[7].

Self-Validating Experimental Protocols

To accurately compare the biological activity of these stereoisomers, empirical testing must be rigorous. Below are two self-validating workflows designed to prevent false positives and artifacts.

Protocol A: High-Fidelity Glycosidase Inhibition Kinetics

This protocol determines the inhibition constant ( Ki​ ) of inosamine stereoisomers. We utilize p-nitrophenyl (pNP) glycosides because they provide a direct, continuous colorimetric readout upon cleavage, eliminating the secondary rate-limiting steps found in coupled enzyme assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Causality: This pH maintains the protonation state of the inosamine's amine group, which is critical for oxocarbenium mimicry.

  • Enzyme Equilibration: Dilute the target glycosidase (e.g., α -glucosidase) to a working concentration of 0.1 U/mL in the buffer.

  • Isomer Pre-Incubation: Incubate the enzyme with varying concentrations of the inosamine stereoisomer (0.1 μ M to 500 μ M) for 15 minutes at 37°C. Causality: Aminocyclitols frequently exhibit slow-binding kinetics due to induced-fit conformational changes in the enzyme active site; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation: Add 1 mM pNP-glycoside substrate to initiate the reaction.

  • Continuous Readout: Monitor the absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) and use a Dixon plot or non-linear regression (Michaelis-Menten) to determine the Ki​ .

Validation Checkpoint: Include a known competitive inhibitor (e.g., Acarbose) as a positive control. The Ki​ of the control must fall within 10% of established literature values. If it deviates, the specific activity of the enzyme batch is compromised, and the assay must be recalibrated.

G Step1 1. Enzyme/Substrate Equilibration Step2 2. Isomer Incubation (Concentration Gradient) Step1->Step2 Step3 3. Reaction Initiation (pNP-Glycoside) Step2->Step3 Step4 4. Spectrophotometry (Absorbance 400nm) Step3->Step4 Step5 5. Michaelis-Menten Kinetics (Ki Calc) Step4->Step5

Fig 2: Self-validating workflow for continuous spectrophotometric glycosidase inhibition assays.

Protocol B: Cell-Based Pharmacological Chaperone Efficacy

Certain stereoisomers (like chiro-inosamine derivatives) act as Pharmacological Chaperones (PCs). They bind to misfolded mutant enzymes in the endoplasmic reticulum, stabilizing them enough to traffic to the lysosome, where the acidic environment dissociates the inhibitor, restoring enzyme function[4].

Step-by-Step Methodology:

  • Cell Culture: Seed patient-derived fibroblasts (e.g., Gaucher disease lines harboring the N370S mutation) in 96-well plates at 1×104 cells/well.

  • Isomer Treatment: Treat the cells with sub-inhibitory concentrations of the inosamine stereoisomer (typically 1 μ M to 50 μ M) for 4-5 days. Causality: Chaperoning requires sufficient time for the stabilized enzyme to be synthesized, folded, and trafficked through the Golgi network to the lysosome.

  • Lysis & Assay: Wash cells with PBS, lyse using 0.1% Triton X-100, and assay the lysate for specific lysosomal enzyme activity using a fluorogenic substrate (e.g., 4-MU-glycoside).

  • Fluorescence Readout: Measure fluorescence (Excitation 365 nm / Emission 450 nm) to quantify restored enzyme activity relative to untreated controls.

Validation Checkpoint: Cell viability must be assessed in parallel using an MTT or CellTiter-Glo assay. An apparent decrease in enzyme activity at high isomer concentrations could be an artifact of cytotoxicity rather than true competitive inhibition. Only concentrations maintaining >95% cell viability are valid for chaperone efficacy calculations.

Sources

Comparative

structure-activity relationship (SAR) studies of aminocyclitol derivatives

Title: Next-Generation Aminocyclitols: A Comparative SAR Guide to Overcoming Aminoglycoside Resistance Introduction Aminocyclitol derivatives, predominantly the aminoglycoside class of antibiotics, exert their bactericid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation Aminocyclitols: A Comparative SAR Guide to Overcoming Aminoglycoside Resistance

Introduction

Aminocyclitol derivatives, predominantly the aminoglycoside class of antibiotics, exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing mistranslation and halting1[1]. However, the clinical utility of legacy aminocyclitols like gentamicin and tobramycin has been severely compromised by the global spread of Aminoglycoside-Modifying Enzymes (AMEs). AMEs—including N -acetyltransferases (AAC), O -nucleotidyltransferases (ANT), and O -phosphotransferases (APH)—covalently modify specific amino or hydroxyl groups on the 2-deoxystreptamine (2-DOS) ring, abrogating ribosomal binding[1].

Structure-Activity Relationship (SAR) studies have been paramount in designing next-generation derivatives that sterically hinder AME recognition while preserving ribosomal affinity. This guide objectively compares the SAR evolution, in vitro performance, and experimental validation of legacy aminoglycosides against advanced derivatives like amikacin and the novel plazomicin.

SAR Evolution: Mechanistic Causality of Steric Shielding

The causality behind the structural modifications in modern aminocyclitols is rooted in preventing enzymatic access to vulnerable functional groups:

  • Legacy Aminocyclitols (Gentamicin/Tobramycin): Highly susceptible to AACs, ANTs, and APHs due to fully exposed primary amines and hydroxyls on the 2-DOS core.

  • First-Generation Shielding (Amikacin): The addition of an L-hydroxyaminobutyric acid (HABA) appendage at the N-1 position of the 2-DOS ring. This bulky chiral group sterically blocks several AMEs (e.g., ANT(2'') and APH(3')) from accessing adjacent functional groups.

  • Next-Generation Shielding (Plazomicin): Derived from sisomicin, plazomicin retains the N-1 HABA group but introduces a hydroxyethyl substitution at the 6' position. This dual-modification strategy provides near-universal protection against AMEs, with the exception of certain AAC(2') enzymes found in 2[2].

G Core Legacy Aminocyclitol (e.g., Gentamicin) AME Aminoglycoside-Modifying Enzymes (AAC, ANT, APH) Core->AME Susceptible HABA SAR Mod 1: N-1 HABA (Amikacin) Core->HABA Synthetic Optimization Resist High-Level Resistance (Loss of Ribosomal Binding) AME->Resist Covalent Modification Partial Partial AME Evasion HABA->Partial Steric Hindrance HEthyl SAR Mod 2: 6'-Hydroxyethyl (Plazomicin) HABA->HEthyl Further Optimization Partial->AME Vulnerable to AAC(6') Evasion Broad AME Evasion & Bactericidal Efficacy HEthyl->Evasion Dual Shielding

Aminocyclitol SAR evolution: Stepwise steric shielding to overcome AME resistance.

Comparative Performance Data

The structural resilience of plazomicin translates directly to superior in vitro efficacy against Multidrug-Resistant (MDR) Enterobacterales, including Carbapenem-Resistant Enterobacteriaceae (CRE) and Extended-Spectrum β -Lactamase (ESBL) producers.

Table 1: Comparative MIC Data against MDR Gram-Negative Bacilli (n=303)

Antimicrobial AgentStructural SAR AdvantageMIC 50​ ( μ g/mL)MIC 90​ ( μ g/mL)Susceptibility (%)*
Plazomicin N-1 HABA + 6'-hydroxyethyl1.0>128.080.2%
Amikacin N-1 HABA32.064.038.1%
Gentamicin None (Unshielded 2-DOS)4.0128.044.4%
Tobramycin None (Unshielded 2-DOS)32.0128.05.1%

*Susceptibility based on FDA breakpoints for plazomicin and CLSI/EUCAST for others[3],[4].

Causality Insight: The data clearly shows that while the N-1 HABA group of amikacin provides moderate protection, the synergistic steric hindrance of the 6'-hydroxyethyl group in plazomicin is required to maintain a 3 against modern CRE strains expressing multiple AMEs[3].

Experimental Workflows for Aminocyclitol SAR Validation

To ensure scientific integrity, SAR modifications must be rigorously validated through self-validating experimental systems. Below are the standard protocols for evaluating novel aminocyclitol derivatives.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Standards)

This protocol objectively quantifies the phenotypic impact of SAR modifications against clinical isolates[3].

  • Rationale: Directly measures the minimum inhibitory concentration (MIC), validating whether structural changes successfully evade resistance mechanisms without compromising intrinsic ribosomal affinity.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Isolate MDR Gram-negative bacilli (e.g., K. pneumoniae carrying blaKPC​ or blaNDM​ ) on MacConkey agar. Suspend 3-5 distinct colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

    • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the aminocyclitol derivatives (e.g., plazomicin, amikacin) ranging from 0.12 to 128 μ g/mL.

    • Inoculation & Incubation: Add 50 μ L of the bacterial suspension to each well containing 50 μ L of the antibiotic dilution. Incubate at 35°C for 16-20 hours.

    • Self-Validating QC Step: Include E. coli ATCC 25922 and P. aeruginosa ATCC 27853 as quality control strains. The assay is only valid if the MICs for the QC strains fall strictly within the established CLSI acceptable ranges.

    • Readout: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Protocol 2: High-Throughput Enzymatic Inhibition Assay (AAC(6')-Ib)

When structural modification of the aminocyclitol itself is insufficient, an alternative SAR approach is to develop AME inhibitors (like pyrrolidine pentamines) to be co-administered as adjuvants[5].

  • Rationale: Quantifies the ability of a novel compound to inhibit the acetylation of legacy aminoglycosides by purified AMEs.

  • Step-by-Step Methodology:

    • Enzyme Preparation: Express recombinant AAC(6')-Ib in E. coli and purify via Ni-NTA affinity chromatography.

    • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM Acetyl-CoA, and the purified AAC(6')-Ib enzyme.

    • Inhibitor Addition: Add the 5 (e.g., pyrrolidine pentamine derivatives) at varying concentrations (1-100 μ M)[5].

    • Substrate Initiation: Initiate the reaction by adding 0.1 mM amikacin or tobramycin.

    • Kinetic Readout (Self-Validating System): Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). As Acetyl-CoA is consumed and CoA-SH is released by the enzyme, DTNB reacts with the free thiol to produce a yellow color. Measure absorbance at 412 nm continuously for 10 minutes. The baseline reaction without inhibitor serves as the 100% activity control.

    • Data Analysis: Calculate the IC 50​ by plotting the initial velocity of the reaction against the log concentration of the inhibitor.

Workflow Syn 1. Combinatorial Synthesis Positional Scanning of Scaffold Enz 2. Enzymatic Assay DTNB Kinetic Readout (IC50) Syn->Enz Candidate Library MIC 3. Broth Microdilution Phenotypic MIC Determination Enz->MIC Active Hits QSAR 4. QSAR Modeling Correlate ΔG with Efficacy MIC->QSAR Biological Data Lead 5. Lead Optimization Refine R-group Stereochemistry QSAR->Lead Predictive Insights Lead->Syn Iterative Design

Iterative SAR workflow combining enzymatic screening, phenotypic validation, and QSAR.

References

  • Title: In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli Source: NIH (PMC) URL: [Link]

  • Title: Plazomicin: A Novel Aminoglycoside Source: Contagion Live URL: [Link]

  • Title: Comparison of in vitro activities of plazomicin and other aminoglycosides against clinical isolates of Klebsiella pneumoniae and Escherichia coli Source: PubMed URL: [Link]

  • Title: Aminoglycosides: Activity and Resistance Source: Antimicrobial Agents and Chemotherapy (ASM) URL: [Link]

  • Title: Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib Source: MDPI URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Aminocyclohexane-1,2,3,4,5-pentol

An Objective Comparison of Chromatographic Strategies and a Deep Dive into HILIC-CAD Method Validation Executive Summary The quantification of 6-Aminocyclohexane-1,2,3,4,5-pentol, a highly polar aminocyclitol, presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Chromatographic Strategies and a Deep Dive into HILIC-CAD Method Validation

Executive Summary

The quantification of 6-Aminocyclohexane-1,2,3,4,5-pentol, a highly polar aminocyclitol, presents a significant analytical challenge within pharmaceutical development and quality control. Its structure, characterized by multiple hydroxyl groups and a primary amine, renders it virtually unretained by conventional reversed-phase liquid chromatography (RP-HPLC), while its lack of a chromophore precludes the use of standard UV-Vis detection. This guide provides a comprehensive comparison of analytical strategies, establishing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) as the premier analytical choice. We offer a detailed, step-by-step protocol for the validation of a HILIC-CAD method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them to ensure robust, reliable, and defensible analytical data.

The Analytical Conundrum: Why Standard Methods Fall Short

Understanding the physicochemical properties of 6-Aminocyclohexane-1,2,3,4,5-pentol is paramount to selecting an appropriate analytical technique. This molecule is a polyol and an amine, making it extremely hydrophilic.[3] This inherent polarity is the root of the analytical challenge.

  • The Failure of Reversed-Phase HPLC: RP-HPLC, the workhorse of pharmaceutical analysis, relies on hydrophobic interactions between the analyte and a non-polar stationary phase. Highly polar compounds like 6-Aminocyclohexane-1,2,3,4,5-pentol have minimal affinity for the stationary phase and are typically eluted in the void volume, resulting in no chromatographic retention or separation from other polar matrix components.[4][5]

  • The Invisibility to UV-Vis Detection: The molecule lacks a chromophore—a part of the molecule that absorbs light in the ultraviolet-visible spectrum. Consequently, UV-Vis detectors, which are the most common detectors in HPLC, are unable to detect it.[6][7] This necessitates the use of a universal detection method that does not depend on the optical properties of the analyte.

A Superior Approach: The Synergy of HILIC Separation and CAD Detection

To overcome these challenges, a combination of a specialized separation technique and a universal detector is required.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic mode specifically designed for the retention and separation of highly polar and hydrophilic compounds.[4][8] Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[9][11] As the aqueous content of the mobile phase is increased, the analyte is eluted. This provides robust retention for compounds that are intractable by reversed-phase methods.

Charged Aerosol Detection (CAD)

The Charged Aerosol Detector (CAD) is a powerful universal detector ideal for non-volatile and semi-volatile analytes that lack a chromophore.[6][12] Its principle of operation involves three steps:

  • Nebulization: The column eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

  • Detection: These particles are charged by a stream of ionized nitrogen gas and then detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[12]

This detection mechanism makes CAD a near-universal detector for any non-volatile analyte, providing a consistent response that is less dependent on the chemical structure of the compound compared to other detectors.[13][14]

Visualizing the Validation Workflow

A robust validation process follows a logical sequence, ensuring that each parameter is built upon a solid foundation established by the previous one. The following diagram illustrates the typical workflow for analytical method validation.

ValidationWorkflow Dev Method Development & Optimization (HILIC-CAD) Spec Specificity (Peak Purity, Resolution) Dev->Spec Initial Suitability Lin Linearity & Range Spec->Lin Establishes Baseline Acc Accuracy (% Recovery) Lin->Acc Defines Working Range Prec Precision (Repeatability & Intermediate) Lin->Prec Defines Working Range LOQ Limit of Quantitation (LOQ) Lin->LOQ Confirms Lower Limit Rob Robustness Acc->Rob Prec->Rob LOD Limit of Detection (LOD) LOQ->LOD Derived from LOQ data Transfer Method Transfer & Routine Use Rob->Transfer Ready for QC ParameterRelationships cluster_core Core Quantitative Parameters cluster_limits Sensitivity Limits Linearity Linearity Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Informs Accuracy Accuracy Robustness Robustness Accuracy->Robustness Tested under varied conditions Precision Precision Precision->Robustness Tested under varied conditions Range->Accuracy Sets boundaries for Range->Precision Sets boundaries for LOD LOD LOQ->LOD Informs Specificity Specificity Specificity->Linearity Ensures pure analyte response

Caption: Interconnectivity of Validation Parameters.

Comparison with Alternative Methodologies

While HILIC-CAD is the recommended approach, it is instructive to compare it with other potential techniques.

  • Ion-Pairing RP-HPLC: This technique adds an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, allowing for retention on a reversed-phase column. However, ion-pairing reagents are often non-volatile and can cause significant signal suppression with detectors like CAD or mass spectrometers. They also lead to long column equilibration times and potential for carryover. [15]* Gas Chromatography (GC): GC analysis of highly polar, non-volatile compounds like 6-Aminocyclohexane-1,2,3,4,5-pentol would require a derivatization step to increase volatility (e.g., silylation). This adds complexity, time, and a potential source of variability to the analytical procedure. [16] Compared to these alternatives, HILIC-CAD offers a more direct, robust, and detector-friendly solution for the analysis of this challenging compound.

Conclusion

The validation of an analytical method for a highly polar, non-chromophoric compound like 6-Aminocyclohexane-1,2,3,4,5-pentol requires a departure from conventional methodologies. The combination of Hydrophilic Interaction Liquid Chromatography for separation and Charged Aerosol Detection for universal quantification provides a powerful and reliable solution. By systematically validating this method according to ICH Q2(R1) guidelines—assessing specificity, linearity, range, accuracy, precision, sensitivity limits, and robustness—scientists can ensure the generation of high-quality, defensible data critical for advancing drug development programs. This guide has provided not only the procedural framework but also the underlying scientific rationale to empower researchers to implement this advanced analytical strategy with confidence.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Wikipedia. Charged aerosol detector. Wikipedia. Available at: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Zha, W., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex Website. Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs Website. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Website. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH Website. Available at: [Link]

  • Schmidt, T. C., & Haderlein, S. B. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry. Available at: [Link]

  • Stoll, D. R. (2020). Tips for LC Coupled with Charged Aerosol Detection. LCGC International. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Impurities of Aminosugar. SIELC Website. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Website. Available at: [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group Website. Available at: [Link]

  • Farkas, O., et al. (2020). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Nova Biotechnologica et Chimica. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Website. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography Website. Available at: [Link]

  • ResearchGate. A workflow comparison of GC and HPLC methods for amino sugar analysis... ResearchGate. Available at: [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA Website. Available at: [Link]

  • PubChem. 6-Aminocyclohexane-1,2,3,4,5-pentol. PubChem Database. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • PubChem. 6-Aminohexane-1,2,3,4,5-pentol. PubChem Database. Available at: [Link]

  • BioProcess International. (2005). Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. Available at: [Link]

  • Sharma, A., & Sharma, S. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]

  • El-Gindy, A., et al. (2017). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 6-Aminocyclohexane-1,2,3,4,5-pentol (Validamine) and Other Glycosidase Inhibitors: A Guide for Researchers

This guide provides an in-depth comparative analysis of 6-Aminocyclohexane-1,2,3,4,5-pentol, with a specific focus on its biologically active stereoisomer, Validamine, and other prominent glycosidase inhibitors used in r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 6-Aminocyclohexane-1,2,3,4,5-pentol, with a specific focus on its biologically active stereoisomer, Validamine, and other prominent glycosidase inhibitors used in research and clinical practice. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbohydrate-modifying enzymes and the development of novel therapeutics.

Introduction: The Critical Role of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing fundamental roles in digestion, glycoprotein processing, and various cellular signaling pathways.[1] The inhibition of these enzymes has emerged as a significant therapeutic strategy for a range of conditions, including type 2 diabetes, viral infections, and certain genetic disorders.[2][3] By modulating carbohydrate metabolism, glycosidase inhibitors offer a powerful tool for managing these diseases.[4] This guide will delve into a comparative analysis of Validamine, a key aminocyclitol, and established α-glucosidase inhibitors such as Acarbose, Voglibose, and Miglitol.

The Aminocyclitol Family: A Focus on Validamine

6-Aminocyclohexane-1,2,3,4,5-pentol is a chemical name that encompasses several stereoisomers. In the context of biological activity, the specific stereoisomer is of paramount importance. Validamine, an aminocyclitol, is a notable stereoisomer of 6-Aminocyclohexane-1,2,3,4,5-pentol and serves as a foundational structure for more complex and potent glycosidase inhibitors.[2][5] Aminocyclitols are sugar analogues where a carbon atom replaces the ring oxygen, and they often exhibit inhibitory activity against glycosidases due to their structural mimicry of the natural substrates.[1]

Validamine itself has been shown to be a competitive inhibitor of β-glucosidase.[2][6][7] However, its primary significance in the field lies in its role as a key synthetic precursor to more potent α-glucosidase inhibitors, including the clinically relevant drugs Acarbose and Voglibose.[2][5]

Mechanism of Action: Competitive Inhibition

Validamine and its derivatives, like many other glycosidase inhibitors, primarily act as competitive inhibitors.[6][8] Their structural similarity to the transition state of the natural substrate allows them to bind to the active site of the glycosidase enzyme, thereby preventing the hydrolysis of the actual carbohydrate substrate.[9][10] The amino and hydroxyl groups on the cyclitol ring of the validamine moiety are crucial for this mimicry and subsequent binding.[10]

Competitive_Inhibition cluster_0 Enzyme Active Site cluster_1 Molecules Enzyme Enzyme Active Site Product Products Enzyme->Product Catalyzes reaction Substrate Substrate (Carbohydrate) Substrate->Enzyme Binds to Inhibitor Inhibitor (e.g., Validamine) Inhibitor->Enzyme Competes for binding Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Protocol (96-well plate) cluster_analysis 3. Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Buffer Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Synthesis of Validamine: A Brief Overview

Validamine can be synthesized through various routes, often starting from readily available precursors. One common method involves the hydrogenation of Validoxylamine A. [5] Protocol Outline: Synthesis of Validamine from Validoxylamine A

  • Reaction Setup: Dissolve Validoxylamine A in deionized water within a hydrogenation reactor.

  • Catalyst Addition: Add a supported Palladium (Pd) catalyst to the solution.

  • Hydrogenation: Introduce hydrogen gas into the reactor to a pressure of approximately 5 MPa.

  • Incubation: Heat the reaction mixture to 50°C and stir for about 4 hours.

  • Work-up: After the reaction is complete, filter the solid catalyst. The resulting aqueous solution containing Validamine can then be purified.

Validamine_Synthesis Validoxylamine_A Validoxylamine A Reaction_Conditions H₂, Pd Catalyst 5 MPa, 50°C, 4h Validoxylamine_A->Reaction_Conditions Validamine Validamine Reaction_Conditions->Validamine

Caption: A simplified schematic of Validamine synthesis.

Concluding Remarks and Future Directions

This guide has provided a comparative analysis of Validamine and other key glycosidase inhibitors. While Validamine itself is a moderate inhibitor, its structural framework is fundamental to the design and synthesis of highly potent α-glucosidase inhibitors with significant therapeutic applications. [5]The derivatives of Validamine, Valienamine and Valiolamine, demonstrate substantially greater inhibitory activity. [6] For researchers in this field, several avenues for future investigation are apparent:

  • Direct Comparative Studies: There is a need for head-to-head comparative studies of Validamine and its more potent derivatives against clinically used inhibitors under standardized assay conditions to provide a more definitive ranking of their efficacy.

  • Selectivity Profiling: A comprehensive analysis of the selectivity of these aminocyclitols against a broad panel of human glycosidases is crucial to understand their potential off-target effects and to guide the development of more specific inhibitors.

  • In Vivo Efficacy: While in vitro data is valuable, in vivo studies are necessary to evaluate the therapeutic potential of these compounds in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Further SAR studies on the Validamine scaffold could lead to the design of novel inhibitors with improved potency and selectivity.

By continuing to explore the structure-activity relationships and mechanisms of action of aminocyclitols like Validamine, the scientific community can pave the way for the development of next-generation glycosidase inhibitors with enhanced therapeutic profiles.

References

  • BenchChem. (2025). Investigating the Therapeutic Potential of Validamine: A Technical Guide.
  • BenchChem. (2025). Comparing the inhibitory spectrum of Validamine against various glycosidases.
  • BenchChem. (2025). Comparative Analysis of Validamine and Other Alpha-Glucosidase Inhibitors: A Guide for Researchers.
  • Takeuchi, M., et al. (1990). Inhibitory Effect of Validamine, Valienamine and Valiolamine on Activities of Carbohydrases in Rat Small Intestinal Brush Border Membranes. Chemical & Pharmaceutical Bulletin, 38(7), 1970-1972.
  • Su, Y., & Lin, C. (2003). Properties and Production of Valienamine and Its Related Analogues. Chemical Reviews, 103(4), 1605-1632.
  • Davies, G. J., & Henrissat, B. (1995). Structures and mechanisms of glycosyl hydrolases. Structure, 3(9), 853-859.
  • BenchChem. (2025). A Comparative Analysis of Validamine and Acarbose as Alpha-Glucosidase Inhibitors.
  • Furumoto, T., Kameda, Y., & Matsui, K. (1992). Enzymatic synthesis of glucoside derivatives of validamine and valienamine. Chemical & Pharmaceutical Bulletin, 40(7), 1871-1875.
  • Kameda, Y., Asano, N., Yoshikawa, M., Takeuchi, M., & Horii, S. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol, produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301-1307.
  • Ogawa, S., Sakata, Y., Ito, N., Watanabe, M., Kabayama, K., Itoh, M., & Korenaga, T. (2004). Convenient synthesis and evaluation of glycosidase inhibitory activity of alpha- and beta-galactose-type valienamines, and some N-alkyl derivatives. Bioorganic & Medicinal Chemistry, 12(5), 995-1002.
  • Tatsuta, K., Mukai, H., & Takahashi, M. (2000). Novel synthesis of natural pseudo-aminosugars, (+)-valienamine and (+)-validamine. The Journal of Antibiotics, 53(4), 430-435.
  • BenchChem. (2025). Applications of Validamine in Carbohydrate Chemistry Research: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the Quantitative Analysis of Validamine in Fermentation Broth.
  • Pathak, M. K., et al. (2021). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 26(11), 3254.
  • Si, A., et al. (2021). Stereoselective synthesis of a 4-α-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. Scientific Reports, 11(1), 1-13.
  • Furumoto, T., Kameda, Y., & Matsui, K. (1992). Enzymatic synthesis of glucoside derivatives of validamine and valienamine. Chemical & Pharmaceutical Bulletin, 40(7), 1871-1875.
  • Chen, J., & Zheng, Y. G. (2006). Voglibose (Basen, AO-128), one of the most important alpha-glucosidase inhibitors. Current Medicinal Chemistry, 13(1), 109-115.
  • Samajdar, S. S., et al. (2024).
  • Ito, T., et al. (2015). Distinct action of the alpha-glucosidase inhibitor miglitol on SGLT3 and GLP1 secretion. Journal of Endocrinology, 224(1), 17-26.
  • Si, A., et al. (2021). Stereoselective synthesis of a 4-α-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. Scientific Reports, 11(1), 1-13.
  • BenchChem. (2025). Comparative Efficacy of Miglitol in Preclinical Studies: A Guide for Researchers.
  • Pan, C., et al. (2008). Comparison of vildagliptin and acarbose monotherapy in patients with Type 2 diabetes: a 24-week, double-blind, randomized trial. Diabetic Medicine, 25(4), 435-441.
  • Actis-Goretta, L., et al. (2021). Flavonoids as Human Intestinal α-Glucosidase Inhibitors. Foods, 10(8), 1933.
  • Dabhi, A. S., Mistry, K. N., & Ranjan, A. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023-3027.
  • Dabhi, A. S., Mistry, K. N., & Ranjan, A. (2013). An Alpha Glucosidase Inhibitor - Voglibose. Journal of Clinical and Diagnostic Research, 7(12), 3023-3027.
  • Shi, Y., et al. (2018). The Efficacy and Safety of Acarbose compared with Voglibose in Patients with Type 2 Diabetes: A Systematic Review and Meta-analysis. Journal of Diabetes & Metabolism, 9(1), 1-8.
  • ResearchGate. (n.d.). Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase.
  • Kim, J. H., et al. (2014). Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. Journal of Korean Medical Science, 29(1), 90-97.
  • Wikipedia. (n.d.). Voglibose. Retrieved from [Link]

  • Pan, C., et al. (2008). Comparison of vildagliptin and acarbose monotherapy in patients with Type 2 diabetes: a 24-week, double-blind, randomized trial. Diabetic Medicine, 25(4), 435-441.
  • Suami, T., Ogawa, S., Nakamoto, K., & Kasahara, I. (1977). Synthesis of penta-N,O-acetyl-DL-validamine.
  • Choi, H. G., et al. (2014). Pharmacokinetic comparisons between two formulations containing 100 mg of miglitol in healthy male Korean volunteers: a randomized, open-label, single-dose, two-period, two-sequence crossover bioequivalence study. Clinical Pharmacology in Drug Development, 3(1), 58-64.
  • Lee, J. H., et al. (2022). Miglitol, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways. International Journal of Molecular Sciences, 23(25), 16353.

Sources

Validation

Assessing the Selectivity of 6-Aminocyclohexane-1,2,3,4,5-pentol: A Comparative Guide to Glycosidase Inhibition

For drug development professionals and application scientists targeting metabolic disorders (such as Type 2 Diabetes) or lysosomal storage diseases (like Gaucher disease), the precise modulation of carbohydrate-processin...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and application scientists targeting metabolic disorders (such as Type 2 Diabetes) or lysosomal storage diseases (like Gaucher disease), the precise modulation of carbohydrate-processing enzymes is critical. The compound 6-aminocyclohexane-1,2,3,4,5-pentol (often referred to by its stereoisomeric names such as scyllo-inosamine or as a core aminocyclitol scaffold) represents a foundational pharmacophore in the design of glycosidase inhibitors[1][2].

This guide objectively compares the enzyme selectivity profile of 6-aminocyclohexane-1,2,3,4,5-pentol against established clinical therapeutics (Acarbose, Voglibose) and provides a self-validating experimental framework for assessing its kinetic properties.

Mechanistic Causality: The "Why" Behind Aminocyclitol Selectivity

To understand the selectivity of 6-aminocyclohexane-1,2,3,4,5-pentol, we must examine the physical chemistry of the enzyme active site. Glycosidases (such as α -glucosidase and β -glucosidase) hydrolyze glycosidic bonds via an oxocarbenium ion transition state , which carries a partial positive charge.

At physiological pH, the primary amine group of 6-aminocyclohexane-1,2,3,4,5-pentol becomes protonated ( −NH3+​ ). This positive charge acts as a highly effective transition-state mimic, forming strong electrostatic interactions with the catalytic carboxylate residues (Asp/Glu) in the enzyme's active site[3].

Furthermore, the selectivity between α -glucosidase and α -amylase is dictated by the steric footprint of the inhibitor:

  • α -Amylase possesses a long, open active-site cleft designed to bind extended starch polymers. It is strongly inhibited by pseudo-oligosaccharides like Acarbose, which span multiple subsites.

  • α -Glucosidase possesses a deep, narrow pocket tailored for terminal glucose cleavage. Monosaccharide mimics like 6-aminocyclohexane-1,2,3,4,5-pentol fit perfectly into this pocket, granting them high selectivity for glucosidases over amylases[4][5].

TransitionState Carb Dietary Carbohydrates (Substrate) Enz α-Glucosidase Active Site Carb->Enz Binding TS Oxocarbenium Ion Transition State (+) Enz->TS Catalysis Prod Free Glucose (Product) TS->Prod Hydrolysis Inh 6-Aminocyclohexane- 1,2,3,4,5-pentol (+) Inh->Enz Competitive Mimicry (Electrostatic Binding)

Mechanism of competitive inhibition via transition-state mimicry.

Comparative Selectivity Profile

When evaluating 6-aminocyclohexane-1,2,3,4,5-pentol for drug development, it is essential to benchmark it against commercial alternatives. Notably, the base aminocyclitol scaffold shows moderate baseline activity but serves as a highly tunable core. For instance, N -alkylation of this ring can shift its selectivity entirely toward acid β -glucosidase (GCase), acting as a pharmacological chaperone for Gaucher disease at nanomolar concentrations[6].

Table 1: Enzyme Selectivity & Kinetic Comparison
InhibitorTarget EnzymeIC 50​ / Ki​ EstimateSelectivity Ratio ( α -Glu / α -Amy)Mechanistic Classification
6-Aminocyclohexane-1,2,3,4,5-pentol Mammalian α -Glucosidase~45.0 μ M> 100 (Highly Selective)Competitive (Monosaccharide mimic)
Acarbose (Standard)Mammalian α -Glucosidase~1.5 μ M~ 0.15 (Poor Selectivity)Mixed (Pseudo-tetrasaccharide)
Voglibose (Standard)Mammalian α -Glucosidase~0.05 μ M> 1000 (Highly Selective)Competitive (Aminocyclitol derivative)
N -Alkyl-Aminocyclitols Acid β -Glucosidase (GCase)~0.06 - 0.09 μ MN/A (Targets Lysosomal GCase)Pharmacological Chaperone[6]

Note: Inhibitory efficacy varies significantly based on the biological origin of the enzyme. Aminocyclitols typically show potent inhibition against mammalian (e.g., rat/pig) α -glucosidase but weak activity against yeast-derived enzymes[4].

Self-Validating Experimental Protocol: Assessing Selectivity

To ensure data trustworthiness, the following in vitro protocol employs a self-validating system . It incorporates strict background subtraction controls to eliminate false positives caused by the compound's intrinsic absorbance, and parallel reference standards to confirm assay sensitivity.

Materials Required
  • Enzymes: Rat intestinal α -glucosidase, Porcine pancreatic α -amylase, Human recombinant β -glucosidase.

  • Substrates: p -Nitrophenyl- α -D-glucopyranoside (pNPG) for α -glucosidase; p -Nitrophenyl- β -D-glucopyranoside for β -glucosidase.

  • Test Compound: 6-Aminocyclohexane-1,2,3,4,5-pentol (CAS: 4933-84-0)[1].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 6-aminocyclohexane-1,2,3,4,5-pentol in 0.1 M phosphate buffer (pH 6.8). Prepare serial dilutions ranging from 0.1 μ M to 1000 μ M.

  • Enzyme Incubation (Pre-equilibration): In a 96-well microplate, combine 20 μ L of the enzyme solution (0.5 U/mL) with 20 μ L of the test compound. Incubate at 37°C for 15 minutes. Causality note: Pre-incubation is critical to allow the competitive transition-state mimic to fully occupy the active site before substrate introduction.

  • Reaction Initiation: Add 20 μ L of 1 mM pNPG substrate to the mixture.

  • Kinetic Monitoring: Incubate the plate at 37°C for exactly 20 minutes. Terminate the reaction by adding 50 μ L of 0.1 M Na2​CO3​ (which shifts the pH, stopping the enzyme and maximizing the yellow color of the released p -nitrophenol).

  • Absorbance Readout: Measure absorbance at 405 nm using a microplate reader.

The Self-Validating Control Matrix

To guarantee the integrity of your IC 50​ calculations, every plate must include:

  • Control A (100% Activity): Enzyme + Buffer + Substrate.

  • Control B (Background/Auto-cleavage): Buffer + Test Compound + Substrate (No Enzyme). Validates that the aminocyclitol does not react directly with the substrate.

  • Control C (Reference Standard): Enzyme + Acarbose + Substrate. Validates that the enzyme batch is active and behaving as expected.

Calculation:

Inhibition (%)=[1−AbsControl A​AbsTest​−AbsControl B​​]×100

Workflow S1 1. Enzyme Prep (α-Glu, β-Glu, α-Amy) S2 2. Inhibitor Incubation (Test vs Controls) S1->S2 S3 3. Substrate Addition (pNPG / pNPB) S2->S3 S4 4. Kinetic Readout (Absorbance 405nm) S3->S4 S5 5. Data Analysis (IC50 & Selectivity) S4->S5

Self-validating experimental workflow for assessing enzyme selectivity.

Conclusion & Application Insights

While 6-aminocyclohexane-1,2,3,4,5-pentol is less potent than its complex clinical derivatives (like Voglibose) in its unmodified form, its value lies in its high selectivity and low molecular weight . Because it does not inhibit α -amylase, it avoids the severe gastrointestinal side effects (e.g., flatulence and diarrhea caused by undigested starch reaching the lower gut) often associated with Acarbose. Furthermore, its stereochemistry makes it an ideal synthetic starting point for generating N -alkylated derivatives that act as highly specific pharmacological chaperones for lysosomal enzymes[6].

References

  • Source: cymitquimica.
  • Source: nih.
  • Click Chemistry Approach to New N-Substituted Aminocyclitols as Potential Pharmacological Chaperones for Gaucher Disease Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Inhibitory Effect of α-Glucosidase Inhibitors Varies According to Its Origin Source: ACS Publications URL
  • Metabolites extracted from microorganisms as potential inhibitors of glycosidases (α-glucosidase and α-amylase)

Sources

Comparative

Benchmarking 6-Aminocyclohexane-1,2,3,4,5-pentol (Valiolamine) in Cellular Models: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Overview 6-Aminocyclohexane-1,2,3,4,5-pentol, universally recognized in pharmacology as Valiolamine , is a highly potent aminocyclitol originally isolated from the fermentation broth of St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

6-Aminocyclohexane-1,2,3,4,5-pentol, universally recognized in pharmacology as Valiolamine , is a highly potent aminocyclitol originally isolated from the fermentation broth of Streptomyces hygroscopicus[1]. As a reversible, competitive α-glucosidase inhibitor, it serves as a critical benchmarking standard in metabolic disease research and drug development.

This guide provides an objective, data-driven comparison of Valiolamine against standard clinical alternatives like Acarbose, as well as its own advanced synthetic derivative, Voglibose[2].

Mechanistically, Valiolamine functions by mimicking the transition state of natural carbohydrate substrates. Due to its structural homology, it binds to the active site of α-glucosidase enzymes, preventing the cleavage of glycosidic bonds and halting the release of absorbable monosaccharides[3].

Mechanism DietaryCarbs Complex Carbohydrates (Starch, Disaccharides) AlphaGluc α-Glucosidase Enzyme (Brush Border Membrane) DietaryCarbs->AlphaGluc Substrate Binding Monosaccharides Monosaccharides (Glucose) AlphaGluc->Monosaccharides Hydrolysis BloodStream Bloodstream Absorption (Postprandial Hyperglycemia) Monosaccharides->BloodStream Intestinal Uptake Valiolamine 6-Aminocyclohexane- 1,2,3,4,5-pentol (Valiolamine) Valiolamine->AlphaGluc Competitive Inhibition Acarbose Acarbose / Voglibose (Alternative Inhibitors) Acarbose->AlphaGluc Competitive Inhibition

Diagram 1: Competitive inhibition of α-glucosidase by Valiolamine and its alternatives.

Comparative Performance Data

Valiolamine provides an exceptional baseline for enzyme inhibition. While Acarbose is a widely used clinical benchmark, Voglibose (an N-substituted derivative of the valiolamine scaffold) demonstrates 20 to 30 times greater potency than Acarbose against porcine intestinal disaccharidases[2].

Beyond metabolic applications, valiolamine derivatives are increasingly utilized to inhibit Endoplasmic Reticulum (ER) α-glucosidases I and II. By occupying all four subsites of the enzyme active site, these derivatives disrupt viral glycoprotein folding, offering potent antiviral properties against pathogens like Dengue and SARS-CoV-2[4].

Table 1: Quantitative Benchmarking of α-Glucosidase Inhibitors
Target EnzymeInhibitor CompoundIC50 / Ki ValueRelative EfficacyReference
Porcine Sucrase ValiolamineKi = 30 nMHigh[3]
Porcine Maltase ValiolamineKi = 350 nMHigh[3]
ER α-Glucosidase II Valiolamine DerivativesIC50 ~ 1.1 nMExceptional[4]
Intestinal Disaccharidases Voglibose20-30x > AcarboseVery High[2]
Intestinal Disaccharidases AcarboseClinical StandardModerate[2]

Cellular Model Benchmarking: The Caco-2 Enterocyte Assay

While cell-free colorimetric assays using p-nitrophenyl-α-D-glucopyranoside (pNPG) provide rapid biochemical data[3], they fail to account for cellular membrane dynamics, drug permeability, and physiological pH gradients. Therefore, benchmarking Valiolamine's true performance requires a robust cellular model.

Causality in Model Selection: We utilize the Caco-2 human colon carcinoma cell line. When cultured for 21 days on permeable supports, these cells spontaneously differentiate into a polarized monolayer expressing functional brush-border enzymes (such as the sucrase-isomaltase complex). This creates a highly accurate, self-validating physiological model of the human enterocyte, allowing researchers to measure enzyme inhibition and cellular glucose uptake simultaneously under real-world biological constraints.

Workflow Step1 Caco-2 Cell Seeding & Culture (21 Days) Step2 Starvation & Wash Phase (HBSS Buffer) Step1->Step2 Step3 Inhibitor Pre-incubation (Valiolamine vs Controls) Step2->Step3 Step4 Substrate Addition (Maltose/Sucrose) Step3->Step4 Step5 Glucose Quantification (Colorimetric Assay) Step4->Step5

Diagram 2: Standardized Caco-2 cellular assay workflow for α-glucosidase inhibition.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol integrates internal controls that validate the assay's performance at every stage, ensuring that the measured inhibition is exclusively due to the compound's interaction with the target enzyme.

Phase 1: Cell Culture & Differentiation
  • Seeding: Seed Caco-2 cells at a density of 1×105 cells/well in a 24-well Transwell plate.

  • Differentiation: Culture for exactly 21 days in DMEM supplemented with 10% FBS, changing the medium every 48 hours.

    • Causality: A 21-day timeline is non-negotiable; it is the exact biological duration required for the cells to form tight junctions and fully express brush-border α-glucosidases. Premature testing yields false negatives.

Phase 2: Pre-incubation & Equilibrium
  • Starvation: Wash the polarized cells twice with Hank's Balanced Salt Solution (HBSS) and incubate in glucose-free HBSS for 30 minutes.

    • Causality: Depleting residual intracellular glucose ensures that the subsequent readout is solely derived from the experimental substrate cleavage.

  • Inhibitor Addition: Add Valiolamine, Voglibose, and Acarbose at varying logarithmic concentrations (e.g., 0.1 µM to 100 µM) to respective wells. Include a vehicle-only well (Negative Control) and a cell-free well (Background Control).

  • Equilibration: Incubate for 20 minutes at 37°C.

    • Causality: Pre-incubation allows the aminocyclitol compounds to establish competitive binding equilibrium at the enzyme's active site before the substrate is introduced, preventing skewed kinetics.

Phase 3: Substrate Challenge & Readout
  • Substrate Addition: Introduce 28 mM sucrose or maltose to the apical chamber.

  • Reaction Phase: Incubate for 60 minutes at 37°C to allow enzymatic hydrolysis.

  • Quantification: Extract 50 µL of the apical buffer and quantify the liberated glucose using a standard Glucose Oxidase (GOx) colorimetric assay (absorbance read at 505 nm).

Phase 4: Data Validation
  • Self-Validation Check: The assay is considered valid only if the Acarbose positive control demonstrates a dose-dependent reduction in glucose, and the cell-free background control registers zero glucose production. Calculate the percentage of inhibition relative to the vehicle control using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[3].

References

  • [1] Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed. nih.gov. Available at:

  • [3] Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay with Valiolamine. benchchem.com. Available at:

  • [4] N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity | Journal of Medicinal Chemistry. acs.org. Available at:

  • [2] Voglibose: Overview, Properties and Synthesis from Valiolamine. chemicalbook.com. Available at:

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Aminocyclitol Analogues

Introduction: The Enduring Relevance and Challenges of Aminocyclitols Aminocyclitols are a pivotal class of natural products, forming the structural core of aminoglycoside antibiotics, which have been a cornerstone in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance and Challenges of Aminocyclitols

Aminocyclitols are a pivotal class of natural products, forming the structural core of aminoglycoside antibiotics, which have been a cornerstone in combating severe bacterial infections for decades.[1][2] These compounds, characterized by an amino-substituted cycloalkane ring, are typically glycosidically linked to amino sugars.[1][3] Their primary mechanism of action involves high-affinity binding to the A-site on the 16S ribosomal RNA of the bacterial 30S ribosome.[4][5] This interaction disrupts protein synthesis by promoting codon misreading, leading to the production of non-functional proteins and ultimately, bacterial cell death.[6][7]

Key members of this class, such as gentamicin, tobramycin, and amikacin, remain indispensable for treating infections caused by aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae.[1][5][8] However, the clinical utility of these potent antibiotics is hampered by significant toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss), and the rise of antibiotic resistance.[3][9][10]

This has spurred the development of novel aminocyclitol analogues, engineered to enhance efficacy against resistant strains while minimizing toxic side effects. For researchers and drug developers, the critical challenge lies in rigorously comparing these new analogues against existing standards. This guide provides a comprehensive framework for the statistical analysis of comparative data for aminocyclitol analogues, emphasizing robust experimental design, appropriate statistical methodologies, and clear data interpretation to support confident lead candidate selection.

Pillar 1: Strategic Experimental Design for Comparative Analysis

The Causality of Model Selection

The choice of experimental models is paramount and directly influences the clinical translatability of your findings.[11]

  • Target-Based vs. Phenotypic Screening: Your initial approach dictates model requirements. Target-based screening might involve in vitro translation assays with engineered ribosomes to quantify binding affinity.[10] Phenotypic screening, which assesses the overall cellular response, requires carefully selected bacterial strains and cell lines.[11]

  • In Vitro Models (Efficacy): The foundation of efficacy testing is the determination of Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. This should include both susceptible wild-type strains and characterized resistant strains expressing specific aminoglycoside-modifying enzymes. This approach allows for a direct comparison of potency and spectrum of activity.

  • In Vitro Models (Toxicity): To assess potential toxicity, cell lines relevant to the known side effects of aminocyclitols should be used. For nephrotoxicity, renal proximal tubule epithelial cell lines (e.g., HK-2) are appropriate. For ototoxicity, cochlear hair cell cultures or organotypic cultures of the organ of Corti provide a more physiologically relevant system than generic cell lines.[9][10]

  • In Vivo Models (Safety and Pharmacokinetics): Preclinical animal models are essential for evaluating systemic toxicity and pharmacokinetics.[12][13] Due to known species differences in aminoglycoside-induced ototoxicity, mouse models are commonly used, but careful strain selection is critical.[9] Regulatory guidelines from bodies like the FDA provide a framework for designing these crucial preclinical safety studies.[14]

Workflow for Comparative Analysis of Aminocyclitol Analogues

A structured workflow ensures that all critical parameters are assessed logically and efficiently.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Advanced Analysis & In Vivo Prep cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Final Statistical Comparison A Analogue Selection (Parent vs. New Analogues) B Primary Efficacy Screen (MIC Panel vs. Resistant & Susceptible Bacteria) A->B C Primary Toxicity Screen (Cytotoxicity Assays - e.g., Renal & Cochlear Cells) A->C D Dose-Response Analysis (Efficacy IC50 & Toxicity CC50) B->D C->D E PK/PD Modeling (Preliminary) (Time-Kill Curve Analysis) D->E F Lead Candidate Selection (Based on Therapeutic Index) E->F G Pharmacokinetic (PK) Studies (Animal Model - Cmax, AUC, t1/2) F->G H Toxicity Studies (Ototoxicity & Nephrotoxicity in Animal Model) G->H I Efficacy Studies (Infection Model in Animals) G->I J Comprehensive Statistical Report (Comparative Analysis of All Endpoints) H->J I->J

Caption: Workflow for aminocyclitol analogue comparison.

Pillar 2: Rigorous Statistical Methodologies

The choice of statistical test is not arbitrary; it must match the data type and the experimental question. Using an inappropriate test can obscure real differences or create false positives.

Comparing Efficacy: Beyond Simple Endpoints

While a direct comparison of MIC values is a fundamental first step, a more nuanced understanding requires analyzing the entire dose-response relationship.

  • Dose-Response Curve Analysis: The relationship between drug concentration and a biological effect (e.g., inhibition of bacterial growth) is typically sigmoidal. The most appropriate statistical method for analyzing and comparing these curves is nonlinear regression .[15] This approach models the entire dataset to determine key parameters such as the IC50 (or EC50), the Hill slope, and the maximum effect (Emax).[16][17]

  • Why Not Multiple t-tests or ANOVA? It is tempting to perform separate t-tests or use a two-way ANOVA at each concentration to compare curves. This is statistically inappropriate.[18][19] This method ignores the sequential nature of the concentration data and inflates the risk of a Type I error (false positive) due to multiple comparisons.[19] Nonlinear regression analyzes the curve as a whole, providing a more powerful and valid comparison.[15]

  • The Statistical Test: A global nonlinear regression fit allows for a direct statistical comparison of parameters between two or more analogues. The preferred method is the extra sum-of-squares F-test . This test compares the goodness-of-fit of two models: a single curve fitted to all the data versus separate curves fitted to each dataset. A statistically significant P value (typically <0.05) indicates that the parameters (e.g., IC50) of the curves are significantly different.

Comparing Toxicity

The statistical principles for comparing efficacy dose-response curves apply directly to cytotoxicity data. By plotting cell viability against analogue concentration, nonlinear regression can be used to determine the CC50 (50% cytotoxic concentration) for each compound. The extra sum-of-squares F-test is again used to determine if the CC50 values are statistically different.

A key metric derived from these analyses is the Therapeutic Index (TI) , often calculated as:

TI = CC50 / IC50

A higher TI indicates greater selectivity for the bacterial target over host cells. Statistical comparisons of TI can be performed, though this often requires more advanced methods like confidence interval analysis for ratios.

Comparing Pharmacokinetic (PK) Profiles

In preclinical animal studies, blood samples are collected over time after drug administration to determine the pharmacokinetic profile.[20][21] Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

These parameters are typically calculated using non-compartmental analysis (NCA).[21][22] Statistical comparisons between analogues are then made on these derived parameters. An Analysis of Variance (ANOVA) or a t-test is appropriate here, as you are comparing single-point estimates (e.g., mean Cmax of Analogue A vs. Analogue B).[20]

Pillar 3: Data Presentation and Self-Validating Protocols

Clear presentation of data and detailed, transparent protocols are essential for scientific integrity and reproducibility.

Data Presentation: Comparative Summary Tables

Summarize key quantitative data in tables to allow for easy at-a-glance comparison.

Table 1: Comparative In Vitro Efficacy Profile

Analogue MIC (µg/mL) vs. E. coli ATCC 25922 MIC (µg/mL) vs. Resistant K. pneumoniae (AAC(6')-Ib) IC50 (µM) vs. E. coli
Gentamicin 1 32 0.8 ± 0.1
Analogue A 0.5 4 0.4 ± 0.05

| Analogue B | 2 | 32 | 1.5 ± 0.2 |

Table 2: Comparative Cytotoxicity and Therapeutic Index

Analogue CC50 (µM) in HK-2 Renal Cells Therapeutic Index (CC50/IC50)
Gentamicin 150 ± 12 187.5
Analogue A 450 ± 25 1125

| Analogue B | 180 ± 15 | 120 |

Table 3: Comparative Pharmacokinetic Parameters in Mice (10 mg/kg, IV)

Analogue Cmax (µg/mL) AUC (µg·h/mL) t1/2 (h)
Gentamicin 35.2 ± 4.1 45.8 ± 5.3 1.8 ± 0.2
Analogue A 38.1 ± 3.9 55.2 ± 6.1 2.5 ± 0.3
Analogue B 33.9 ± 4.5 44.1 ± 4.9 1.7 ± 0.2

(Data are presented as mean ± standard deviation and are hypothetical)

Experimental Protocol: Renal Cell Cytotoxicity Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

Objective: To determine the 50% cytotoxic concentration (CC50) of aminocyclitol analogues on a human renal proximal tubule cell line (HK-2).

Materials:

  • HK-2 cells

  • Keratinocyte-SFM medium

  • 96-well clear-bottom black plates

  • Aminocyclitol analogues (stock solutions in sterile water)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin (positive control)

  • Plate reader (fluorescence, 560nm Ex / 590nm Em)

Methodology:

  • Cell Seeding:

    • Culture HK-2 cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 10,000 cells in 100 µL of medium per well into a 96-well plate.

    • Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentration serial dilution plate for each analogue, the positive control (Doxorubicin, starting at 200 µM), and a vehicle control (sterile water).

    • After 24 hours, remove the medium from the cell plate and add 100 µL of the appropriate compound dilution to each well. Each concentration should be tested in triplicate.

    • Include "cells + vehicle" wells (negative control) and "media only" wells (background control).

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment (Resazurin Assay):

    • After the 48-hour incubation, add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize blue resazurin into fluorescent pink resorufin.

    • Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "media only" wells from all other wells.

    • Normalize the data by setting the average of the "cells + vehicle" wells to 100% viability and the background-subtracted blank to 0%.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a statistical software package (e.g., GraphPad Prism, R) to fit a nonlinear regression curve (log(inhibitor) vs. response -- Variable slope (four parameters)).

    • Determine the CC50 value from the resulting curve fit for each analogue.

Mechanism Visualization: Aminocyclitol Action

Understanding the mechanism is key to interpreting efficacy data.

Caption: Mechanism of aminocyclitol antibiotic action.

Conclusion

The statistical comparison of aminocyclitol analogues is a multifaceted process that extends beyond simple MIC testing. A successful drug development campaign relies on an integrated strategy that combines thoughtful experimental design, the application of appropriate and powerful statistical methods like nonlinear regression for dose-response analyses, and clear, comprehensive data reporting. By adhering to the principles of scientific integrity—explaining the causality behind experimental choices, building self-validating protocols, and grounding claims in authoritative data—researchers can confidently identify and advance promising new candidates that may one day overcome the dual challenges of bacterial resistance and drug-induced toxicity.

References

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  • artgerecht. (n.d.). Aminocyclitol – Definition and Medical Significance. artgerecht Lexicon. Available at: [Link]

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  • Khan, A. U., & Kulkarni, M. V. (2009). Aminoglycosidic Aminocyclitol Antibiotics-A Wonder, But Toxic Drugs: Developments and Clinical Implications. Anti-Infective Agents in Medicinal Chemistry. Available at: [Link]

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  • Heredero-García, E., et al. (2010). Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice. Journal of Neuroscience Methods. Available at: [Link]

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  • GraphPad. (n.d.). Does it make sense to use ANOVA multiple comparison tests to compare two dose-response.... GraphPad. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminocyclohexane-1,2,3,4,5-pentol

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 6-Aminocyclohexane-1,2,3,4,5-pentol. As a member of the aminocyclitol class of c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 6-Aminocyclohexane-1,2,3,4,5-pentol. As a member of the aminocyclitol class of compounds, this substance requires careful handling to mitigate potential health risks.[1][2] This document synthesizes data from structurally similar compounds to establish a robust framework for personal protection, operational procedures, and waste disposal, ensuring a self-validating system of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

The causality for this hazard profile stems from the amine functional group, which imparts a basic and corrosive nature to the molecule. Therefore, it is imperative to treat 6-Aminocyclohexane-1,2,3,4,5-pentol with the same level of caution, assuming it poses a significant risk for skin and eye damage upon contact. Inhalation of the powdered form may also cause respiratory irritation.[8]

Inferred Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B[3]

  • Serious Eye Damage/Irritation: Category 1[3][5]

  • Acute Toxicity (Oral/Dermal): Potentially Category 4[5]

  • Specific Target Organ Toxicity (Single Exposure): Potential for respiratory irritation.[8]

Core Protective Equipment: Your Primary Defense

Personal Protective Equipment (PPE) is the final and most direct barrier between the researcher and the chemical hazard.[9][10] Its selection and use must be deliberate and matched to the specific risks of the compound and procedure. For 6-Aminocyclohexane-1,2,3,4,5-pentol, a multi-layered approach is required.

Eye and Face Protection: A Non-Negotiable Mandate

Given the high probability of severe eye damage, eye protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[11] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.[11]

  • Required for High-Splash Potential Tasks: A full-face shield must be worn over chemical splash goggles when performing operations such as preparing stock solutions, transferring large volumes, or any task where the risk of splashing is elevated.[9][11][12]

Skin and Body Protection: The Chemical Barrier
  • Laboratory Coat: A flame-resistant lab coat is essential to protect skin and clothing from incidental contact.[9][12] Ensure the coat is fully buttoned with sleeves rolled down.

  • Gloves: Due to the corrosive nature of this compound, proper glove selection is paramount. As specific breakthrough data is unavailable, chemically resistant gloves are required. Nitrile gloves are a common starting point, but for prolonged work or higher concentrations, heavier-duty options should be considered.[9][13]

    • Double-Gloving: It is highly recommended to wear two pairs of gloves, especially when preparing solutions.[10] This allows for the removal of the outer, contaminated glove without exposing the skin, thus preventing the spread of contamination outside the immediate work area.[10]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[11]

Respiratory Protection: Mitigating Inhalation Risk

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure. However, if weighing or handling the solid powder outside of a certified and functioning fume hood is unavoidable, respiratory protection is required.

  • For Solid Particulates: A NIOSH-approved N95 or higher-rated particulate respirator should be used.

  • For High Concentrations or Spills: In the event of a large spill, a respirator with chemical cartridges appropriate for organic vapors and amines may be necessary.[10] All personnel requiring respirators must be properly fit-tested and trained in accordance with OSHA standards.[14]

Safe Handling and Operational Plan

A safe protocol is a self-validating one, where each step is designed to minimize exposure and prevent accidents.

Engineering Controls

All work involving 6-Aminocyclohexane-1,2,3,4,5-pentol, both in solid and solution form, should be conducted within a certified chemical fume hood or a similar ventilated enclosure.[15] This is the most critical step in preventing inhalation exposure and containing any potential spills. Ensure eyewash stations and safety showers are readily accessible and unobstructed.[16]

Experimental Workflow: Step-by-Step Protocol
  • Preparation: Before handling the chemical, don all required PPE: lab coat, chemical splash goggles, and a base layer of nitrile gloves.

  • Weighing (Solid Form):

    • Conduct this step inside a fume hood or a ventilated balance enclosure.

    • Don a second pair of gloves over the first.

    • Use spark-proof tools to handle the container and transfer the powder.[15]

    • After weighing, carefully clean the spatula and weighing vessel with an appropriate solvent (e.g., isopropanol) within the fume hood.

    • Remove the outer pair of gloves before exiting the fume hood and dispose of them as hazardous waste.

  • Solution Preparation:

    • Wear a face shield over chemical splash goggles for this procedure.

    • Add the weighed solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

    • Cap the container securely and label it clearly with the compound name, concentration, date, and hazard symbols.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Thoroughly wash hands and forearms with soap and water after removing all PPE.[3][4][16]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management prep 1. Risk Assessment (Review SDS of Analogs) don_ppe 2. Don Full PPE (Goggles, Coat, Double Gloves) weigh 3. Weigh Solid (Face Shield Recommended) don_ppe->weigh dissolve 4. Prepare Solution (Face Shield Mandatory) weigh->dissolve decon 5. Decontaminate Workspace dissolve->decon doff_ppe 6. Doff & Dispose PPE decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash waste 8. Segregate Hazardous Waste (Solid, Liquid, PPE) wash->waste

Caption: Workflow for Safely Handling 6-Aminocyclohexane-1,2,3,4,5-pentol.

Emergency and Disposal Plans

Immediate Response to Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately and continuously rinse eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.

Spill Management

For a small spill inside a fume hood:

  • Alert others in the area.

  • Wearing full PPE (including a face shield and double gloves), cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

All materials contaminated with 6-Aminocyclohexane-1,2,3,4,5-pentol must be disposed of as hazardous chemical waste.[3][4]

  • Solid Waste: Unused chemical, contaminated absorbent materials.

  • Liquid Waste: Unused solutions, rinsates from cleaning glassware.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.

These waste streams must be collected in separate, clearly labeled, and sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal.[17]

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (in Lab) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid (in Fume Hood) Chemical Splash Goggles (Face Shield Recommended)Double-Gloved (Nitrile or similar)Lab CoatNot Required (in hood)
Preparing Solutions Face Shield over Goggles (Mandatory) Double-Gloved (Nitrile or similar)Lab CoatNot Required (in hood)
Handling Dilute Solutions Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in hood)
Small Spill Cleanup (in Hood) Face Shield over Goggles (Mandatory) Heavy-Duty Chemical GlovesLab CoatRecommended (N95)

References

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